molecular formula C12H16O3 B1599622 5-(3-methoxyphenyl)pentanoic Acid CAS No. 6500-64-7

5-(3-methoxyphenyl)pentanoic Acid

Cat. No.: B1599622
CAS No.: 6500-64-7
M. Wt: 208.25 g/mol
InChI Key: VGEQZPKAGFDVHW-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)pentanoic Acid (CAS 6500-64-7) is a high-purity organic compound with the molecular formula C12H16O3 and a molecular weight of 208.26 g/mol. This chemical features a pentanoic acid chain linked to a 3-methoxyphenyl ring, making it a valuable intermediate in organic synthesis and biochemical research. Its structure is characterized by a carboxylic acid functional group, which offers a versatile handle for further chemical derivatization, such as amide bond formation or esterification, to create novel compounds for various research applications. Researchers utilize this compound in medicinal chemistry explorations, particularly as a building block for developing new pharmacologically active molecules. Scientific studies have identified it as a metabolic precursor; for instance, it is involved in biosynthetic pathways where it can be transformed into metabolites like 5-(3-methoxyphenyl)-4-(sulfooxy)pentanoic acid through enzymatic reactions such as sulfation, a process predicted to occur in humans . The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. It is supplied with a typical purity of 98% or higher. Appropriate personal protective equipment should be worn when handling this material. Please refer to the Safety Data Sheet for comprehensive hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-methoxyphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-15-11-7-4-6-10(9-11)5-2-3-8-12(13)14/h4,6-7,9H,2-3,5,8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEQZPKAGFDVHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442084
Record name 5-(3-methoxyphenyl)pentanoic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6500-64-7
Record name 3-Methoxybenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6500-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-methoxyphenyl)pentanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-(3-methoxyphenyl)pentanoic acid spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectral Analysis of 5-(3-methoxyphenyl)pentanoic acid

This guide provides a comprehensive analysis of the spectral data for this compound, a molecule of interest in chemical synthesis and drug development. As direct experimental spectra for this specific compound are not aggregated in public databases, this document follows a forensic, first-principles approach to predict, interpret, and validate its structure using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from closely related analogues, providing a robust framework for researchers.

The core logic is to deconstruct the molecule into its constituent parts—a meta-substituted methoxybenzene ring, a pentanoic acid aliphatic chain, and a carboxylic acid functional group—and to predict the spectral signature of each. This approach not only serves to identify the target molecule but also equips the researcher with the analytical reasoning to characterize novel compounds.

fragmentation M Molecular Ion (M+) m/z = 224 F121 3-Methoxybenzyl Cation m/z = 121 (Base Peak) M->F121 β-cleavage F107 Fragment m/z = 107 F121->F107 - •CH3 F91 Tropylium Ion m/z = 91 F121->F91 Rearrangement

A Researcher's Guide to Elucidating the Mechanism of Action for Novel 5-(3-methoxyphenyl)pentanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide or whitepaper on the core.

Introduction

The 5-(3-methoxyphenyl)pentanoic acid scaffold represents a versatile starting point for the design of novel therapeutic agents. The methoxyphenyl group is a common pharmacophore found in a multitude of biologically active compounds, contributing to interactions with a wide array of molecular targets.[1][2][3] The pentanoic acid linker provides a flexible chain that can be functionalized to optimize binding affinity, selectivity, and pharmacokinetic properties. However, the precise mechanism of action for any new analog of this scaffold is not predetermined and must be rigorously investigated.

This guide is designed for researchers, medicinal chemists, and drug development professionals. It is not a rigid protocol but a strategic roadmap for elucidating the mechanism of action (MoA) of novel analogs derived from the this compound core. We will explore a logical, multi-step process, from initial hypothesis generation to detailed cellular and biochemical validation, grounded in field-proven methodologies.

Part 1: Initial Target Hypothesis Generation

The first step in any MoA study is to develop a data-driven hypothesis. Given the promiscuity of the methoxyphenyl moiety, we must look at the broader chemical context and utilize both existing literature and modern computational tools.

Learning from Precedent: The Role of the Methoxyphenyl Group

The methoxyphenyl group, particularly the 3,4,5-trimethoxy substitution, is prevalent in compounds with significant biological activity.[3][4] A literature review reveals several established target classes for molecules containing this motif:

  • Cytoskeletal Proteins: Many trimethoxyphenyl-containing compounds, such as combretastatin analogs, are potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[5]

  • Protein Kinases: The Epidermal Growth Factor Receptor (EGFR) is a known target for some methoxyphenyl-containing molecules, which can disrupt downstream signaling pathways crucial for cancer cell proliferation.[6][7]

  • G-Protein Coupled Receptors (GPCRs): Derivatives of 3,4,5-trimethoxycinnamic acid have shown high binding affinity for serotonergic 5-HT1A receptors, suggesting a potential role in modulating neurological pathways.[8][9]

  • Epigenetic Modifiers: Dual inhibitors of EGFR and Histone Deacetylases (HDACs) have been developed from scaffolds incorporating the 3,4,5-trimethoxy phenyl group.[7]

  • Membrane-Associated Signaling Proteins: Certain chalcones with a 3,4,5-trimethoxyphenyl motif have been shown to mislocalize oncogenic K-Ras from the plasma membrane, thereby inhibiting its signaling function.[3]

This diverse range of targets underscores the importance of empirical investigation for each new analog. The specific substitution pattern on the phenyl ring and the nature of the pentanoic acid functionalization will ultimately determine the target selectivity.

In Silico Target Prediction and Docking

Before embarking on extensive wet-lab experiments, computational methods can provide valuable initial hypotheses.

  • Target Prediction: Tools like SwissTargetPrediction can suggest potential protein targets based on the 2D structure of a novel analog. This can help prioritize experimental assays.

  • Molecular Docking: Once potential targets are identified, molecular docking can be used to predict the binding mode and estimate the binding affinity of the analog within the target's active site. This can provide structural insights into the potential interaction. For instance, docking a novel analog into the colchicine-binding site of tubulin or the ATP-binding pocket of EGFR could provide a rationale for pursuing those targets experimentally.

cluster_0 Part 1: Hypothesis Generation Novel Analog\nStructure Novel Analog Structure Literature\nPrecedent Literature Precedent Novel Analog\nStructure->Literature\nPrecedent In Silico\nScreening In Silico Screening Novel Analog\nStructure->In Silico\nScreening Hypothesized\nTargets Hypothesized Targets Literature\nPrecedent->Hypothesized\nTargets In Silico\nScreening->Hypothesized\nTargets

Caption: Workflow for generating initial MoA hypotheses.

Part 2: In Vitro Target Validation and Pathway Analysis

With a set of prioritized hypotheses, the next stage involves rigorous in vitro testing to validate direct target engagement and characterize the downstream cellular consequences.

Biochemical Assays: Confirming Direct Target Interaction

Direct interaction with a purified protein is the gold standard for target validation. The choice of assay depends on the hypothesized target.

Experimental Protocol: Tubulin Polymerization Assay

  • Objective: To determine if the test compound inhibits the polymerization of tubulin into microtubules.

  • Materials: Tubulin protein (>99% pure), polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), GTP, test compound, positive control (e.g., combretastatin A-4), negative control (DMSO), 96-well plate, temperature-controlled spectrophotometer.

  • Procedure:

    • Prepare a reaction mixture containing tubulin in polymerization buffer on ice.

    • Add the test compound at various concentrations to the wells of a pre-chilled 96-well plate. Include positive and negative controls.

    • Add the tubulin solution to the wells.

    • Initiate polymerization by adding GTP and transferring the plate to a spectrophotometer pre-heated to 37°C.

    • Monitor the increase in absorbance at 340 nm over time. The absorbance is proportional to the amount of polymerized tubulin.

  • Data Analysis: Plot absorbance versus time. Calculate the percentage of inhibition relative to the DMSO control. Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Cell-Based Assays: Uncovering Cellular Phenotypes

Observing the effect of a compound on whole cells provides crucial information about its biological activity and the pathways it modulates.

Cytotoxicity Screening

A primary screen should assess the antiproliferative activity of the analogs across a panel of human cancer cell lines. The NCI-60 panel is a comprehensive resource for this purpose.

Compound ClassExample CompoundCancer Cell LineIC50 (µM)Reference
Methoxyflavone Analog5,3′-dihydroxy-3,6,7,8,4′-PeMFMCF-7 (Breast)3.71[1]
Methoxyflavone Analog5,3′-dihydroxy-3,6,7,8,4′-PeMFMDA-MB-231 (Breast)21.27[1]
Triazinone-linked CombretastatinCompound 6MDA-MB-231 (Breast)Sub-micromolar[5]
Imidazoquinoxaline AnalogCompound 5lA549 (Lung)1.34[6]
EGFR/HDAC Hybrid InhibitorCompound 4bHepG2 (Liver)0.536[7]

Cell Cycle Analysis

If a compound inhibits cell proliferation, it is essential to determine if it causes arrest at a specific phase of the cell cycle, a hallmark of antitubulin agents and some kinase inhibitors.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with the test compound.

  • Materials: Cancer cell line (e.g., A549), cell culture medium, test compound, DMSO, PBS, ethanol (70%, ice-cold), RNase A, Propidium Iodide (PI) staining solution, flow cytometer.

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the test compound at its IC50 and 2x IC50 concentrations for a specified time (e.g., 24 hours). Include a DMSO-treated control.

    • Harvest cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples using a flow cytometer, measuring the fluorescence of PI, which is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases. A significant increase in the G2/M population suggests interference with mitosis, potentially through tubulin inhibition.[5]

Apoptosis Assays

Many anticancer agents induce programmed cell death (apoptosis). This can be assessed by several methods:

  • Annexin V/PI Staining: Differentiates between early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activation Assays: Measures the activity of executioner caspases (e.g., caspase-3/7), which are key mediators of apoptosis.[5]

  • Western Blotting for Apoptosis Markers: Probing for changes in the levels of pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2) can reveal the involvement of the intrinsic apoptotic pathway.[5][7]

cluster_1 Part 2: In Vitro Validation Hypothesized\nTargets Hypothesized Targets Biochemical\nAssays Biochemical Assays (e.g., Tubulin Polymerization) Hypothesized\nTargets->Biochemical\nAssays Cell-Based\nAssays Cell-Based Assays (Cytotoxicity, Cell Cycle, Apoptosis) Hypothesized\nTargets->Cell-Based\nAssays Direct Target\nInteraction Direct Target Interaction Biochemical\nAssays->Direct Target\nInteraction Cellular\nPhenotype Cellular Phenotype Cell-Based\nAssays->Cellular\nPhenotype

Caption: Experimental workflow for in vitro MoA validation.

Part 3: Advanced Mechanistic Studies and Target Deconvolution

If the initial hypotheses are not confirmed or if a more unbiased approach is desired, advanced techniques can be employed to identify the molecular target.

Chemical Proteomics for Target Identification

When the target of a bioactive compound is unknown, chemical proteomics can be a powerful discovery tool. A common approach is photoaffinity labeling.

  • Probe Synthesis: An analog of the bioactive compound is synthesized with two key modifications: a photo-reactive group (e.g., a diazirine) and a reporter tag (e.g., a biotin or alkyne group for click chemistry).

  • Cellular Labeling: Live cells or cell lysates are incubated with the probe, allowing it to bind to its target protein(s).

  • UV Crosslinking: The sample is exposed to UV light, which activates the photo-reactive group, causing it to form a covalent bond with the target protein.

  • Enrichment and Identification: The tagged proteins are enriched (e.g., using streptavidin beads for a biotin tag) and subsequently identified using mass spectrometry-based proteomics. This approach has been successfully used to identify cellular targets of a 3',4',5',5,7-pentamethoxyflavone.[10]

Probing Specific Signaling Pathways

Based on the cellular phenotype observed, specific signaling pathways can be investigated in detail using Western blotting.

G cluster_EGFR EGFR Signaling cluster_Apoptosis Intrinsic Apoptosis EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Bcl2 Bcl-2 Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax Bax Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Analog Analog Analog->EGFR Inhibition Analog->Bcl2 Downregulation Analog->Bax Upregulation

Caption: Potential signaling pathways affected by methoxyphenyl analogs.

For example, if an analog inhibits the proliferation of lung cancer cells, one could probe the EGFR signaling cascade. A decrease in the phosphorylation of ERK and Akt would suggest inhibition of Ras-mediated signal transduction.[3] If the compound induces apoptosis, measuring the levels of p53, Bax, and Bcl-2 can confirm the activation of the intrinsic apoptotic pathway.[5]

Conclusion

References

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI.
  • Identifying cellular targets of 3',4',5',5,7-pentamethoxyflavone in colorectal cancer. White Rose University Consortium.
  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.
  • Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity.
  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI.
  • Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evalu
  • Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline.
  • Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors.
  • Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. Taylor & Francis Online.
  • Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. Royal Society of Chemistry.
  • Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents.
  • Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead.
  • Synthesis and biological evaluation of a novel series of methoxylated chalcones as antioxidant and anti-microbial agents. Journal of Chemical and Pharmaceutical Research.
  • Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling.
  • Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiprolifer

Sources

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 5-(3-methoxyphenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

5-(3-methoxyphenyl)pentanoic acid is a bifunctional organic molecule featuring a pentanoic acid chain attached to a methoxy-substituted benzene ring. Its structure, incorporating a carboxylic acid, a flexible alkyl spacer, and an aromatic ether, makes it a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. The interplay between the acidic carboxyl group and the electron-rich aromatic ring governs its chemical behavior, offering multiple avenues for functionalization. This guide provides a comprehensive analysis of its physicochemical properties, reactivity, synthesis, and spectroscopic characterization, tailored for researchers and professionals in drug development.

Physicochemical Properties

The physical and chemical properties of this compound are dictated by its constituent functional groups. The carboxylic acid moiety allows for hydrogen bonding, influencing its melting point and solubility, while the aromatic ring and alkyl chain contribute to its lipophilicity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 6500-64-7[1][2]
Molecular Formula C₁₂H₁₆O₃[3]
Molecular Weight 208.26 g/mol
IUPAC Name This compound[3]
Predicted Boiling Point 371.5 °C at 760 mmHg[3] (related dienoic acid)
Predicted Density 1.093 g/cm³[4] (for 5-(4-methoxyphenyl)pentanoic acid)
Appearance Not available (predicted to be a solid at RT)N/A
Solubility Insoluble in water; soluble in organic solvents like DMSO, methanol, ethanol.[5]
Predicted pKa ~4.8 (typical for alkyl carboxylic acids)N/A

Note: Some physical properties are predicted or based on structurally similar compounds due to limited available experimental data for this specific molecule.

Synthesis and Purification

A robust synthesis of this compound is crucial for its application. One common and effective strategy is the malonic ester synthesis, which allows for the controlled formation of the pentanoic acid chain.

Retrosynthetic Analysis

The retrosynthetic pathway for this compound via malonic ester synthesis involves disconnecting the Cα-Cβ bond of the carboxylic acid, leading back to a malonic ester derivative and a suitable electrophile.

G target This compound intermediate1 Disubstituted Malonic Ester target->intermediate1 Decarboxylation & Hydrolysis start1 Diethyl Malonate intermediate1->start1 Alkylation start2 1-(2-bromoethyl)-3-methoxybenzene intermediate1->start2 Alkylation reagent1 NaOEt, EtOH (Deprotonation) reagent1->intermediate1 reagent2 1. NaOH, H₂O (Hydrolysis) 2. H₃O⁺, Δ (Decarboxylation) reagent2->target

Caption: Retrosynthetic analysis for this compound.

Detailed Experimental Protocol: Malonic Ester Synthesis[7]

This protocol describes the synthesis starting from diethyl malonate and 1-(2-bromoethyl)-3-methoxybenzene.

Causality and Rationale: The malonic ester synthesis is chosen for its efficiency in forming carbon-carbon bonds and its ability to produce carboxylic acids with two additional carbons than the starting alkyl halide.[6] The strong base (NaOEt) is required to deprotonate the acidic α-hydrogen of diethyl malonate, forming a nucleophilic enolate. The subsequent hydrolysis and decarboxylation steps are classic methods to convert the diester into the desired monosubstituted carboxylic acid.

Step 1: Enolate Formation

  • In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1.0 eq) in absolute ethanol (50 mL) under an inert atmosphere (N₂ or Ar) to generate sodium ethoxide (NaOEt).

  • Once all the sodium has reacted, cool the solution to room temperature.

  • Add diethyl malonate (1.05 eq) dropwise to the stirred solution. Stir for 30 minutes to ensure complete formation of the enolate.

Step 2: Alkylation

  • To the enolate solution, add 1-(2-bromoethyl)-3-methoxybenzene (1.0 eq) dropwise via an addition funnel.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 3: Saponification and Decarboxylation

  • After cooling to room temperature, add an aqueous solution of sodium hydroxide (2.5 eq in 30 mL of water).

  • Heat the mixture to reflux for an additional 2-3 hours to hydrolyze the ester groups.

  • Cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is ~1-2.

  • Heat the acidic mixture to reflux for 2-4 hours to effect decarboxylation. CO₂ gas will evolve.

Purification
  • After cooling, transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and purity of the synthesized compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons (around 6.7-7.2 ppm), the methoxy group singlet (~3.8 ppm), the methylene group adjacent to the carboxyl group (triplet, ~2.4 ppm), and other methylene protons in the alkyl chain.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals include the carbonyl carbon (~179 ppm), aromatic carbons (110-160 ppm), the methoxy carbon (~55 ppm), and the aliphatic carbons (20-40 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1710 cm⁻¹), C-O stretches for the ether and carboxylic acid (~1100-1300 cm⁻¹), and C-H stretches for the aromatic and aliphatic groups.

  • MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak [M]⁺ corresponding to the molecular weight (208.26 g/mol ) and characteristic fragmentation patterns.

Chemical Reactivity

The reactivity of this compound is characterized by the distinct chemistries of its carboxylic acid and aromatic ring moieties.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for various transformations.

  • Esterification: Reacting the acid with an alcohol (R'-OH) under acidic catalysis (e.g., H₂SO₄) yields the corresponding ester. This is a reversible equilibrium-driven process known as the Fischer esterification.[7][8][9] To drive the reaction to completion, an excess of the alcohol is often used, or water is removed as it forms.[7]

  • Amide Formation: Conversion to an amide can be achieved by first activating the carboxylic acid, typically by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine (R'R''NH).

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 6-(3-methoxyphenyl)hexan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Reactions of the Aromatic Ring

The methoxy group (-OCH₃) and the alkylpentanoic acid group exert significant influence on the reactivity of the benzene ring towards electrophilic aromatic substitution (EAS).

  • Directing Effects: The -OCH₃ group is a strong activating, ortho, para-director due to its ability to donate electron density to the ring via resonance.[4][10][11] The pentanoic acid substituent is a deactivating, meta-director. In a competition, the powerful activating effect of the methoxy group dominates, directing incoming electrophiles primarily to the positions ortho and para to it (positions 2, 4, and 6).[12][13]

Caption: Regioselectivity in Electrophilic Aromatic Substitution.

  • Common EAS Reactions: [14][15][16]

    • Nitration: Using a mixture of HNO₃ and H₂SO₄ will introduce a nitro group (-NO₂) primarily at the 2, 4, and 6 positions.

    • Halogenation: Reaction with Br₂ and a Lewis acid catalyst like FeBr₃ will result in bromination at the activated positions.

    • Friedel-Crafts Acylation/Alkylation: These reactions may be complex. The carboxylic acid group can interfere with the Lewis acid catalyst (e.g., AlCl₃). It is often necessary to protect the acid group (e.g., as an ester) before performing these reactions.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds suggest the following precautions:

  • Hazards: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. (2015). National Institutes of Health (PMC). [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]

  • Electrophilic Aromatic Substitution of Substituted Benzenes. (2019). Chemistry LibreTexts. [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University Chemistry. [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. (2025). Master Organic Chemistry. [Link]

  • Esterification - alcohols and carboxylic acids. (n.d.). Chemguide. [Link]

  • Interactions between substituents in the benzene ring. Experimental and theoretical study of methoxy substituted acetophenones. (2019). ScienceDirect. [Link]

  • Making esters from alcohols and acids | Class experiment. (n.d.). RSC Education. [Link]

  • Substituent Effects in the Reactivity of Aromatic Rings. (2025). Chemistry LibreTexts. [Link]

  • Electrophilic aromatic substitution. (n.d.). Wikipedia. [Link]

  • PHOTOSUBSTITUTION REACTIONS OF AROMATIC COMPOUNDS. (n.d.). IUPAC. [Link]

  • Show how 5-phenylpentanoic acid can be made by the malonic ester synthesis. (n.d.). Homework.Study.com. [Link]

  • Which is more reactive in electrophilic aromatic substitution, anisole or ethylbenzene? (2024). Quora. [Link]

  • Aromatic Electrophilic substitution. (2020). SlidePlayer. [Link]

  • Compositions of pentosan polysulfate salts for oral administration and methods of use. (2017).
  • 6500-64-7|this compound|5-(3 ... (n.d.). BIOFOUNT. [Link]

  • This compound, 95.0%, 250mg. (n.d.). SciSupplies. [Link]

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Discovering Novel Biological Targets of 5-(3-methoxyphenyl)pentanoic acid: An Integrated Strategy

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Modern Imperative of Target Deconvolution

In the landscape of phenotypic drug discovery, identifying a molecule with a desirable effect is often just the beginning of a long and complex journey. The critical subsequent step, known as target deconvolution, involves pinpointing the specific molecular targets through which a compound exerts its biological effects.[1] This process is essential for understanding the mechanism of action (MOA), optimizing efficacy, and predicting potential off-target effects that could lead to toxicity.[2]

This guide presents a comprehensive, multi-pronged strategy for the de novo identification of biological targets for 5-(3-methoxyphenyl)pentanoic acid, a compound of interest with an unknown MOA. We will eschew a rigid, one-size-fits-all template in favor of a logical, integrated workflow that mirrors a real-world scientific investigation. Our approach begins with cost-effective computational methods to generate initial hypotheses, transitions to robust experimental techniques for unbiased target discovery in a native biological context, and culminates in a rigorous validation framework. As your guide, I will not only detail the protocols but also explain the causal reasoning behind each experimental choice, ensuring a self-validating and trustworthy scientific narrative.

Part 1: In Silico Target Prediction — Generating Actionable Hypotheses

The principle of beginning with computational methods is rooted in efficiency. Before committing significant resources to wet-lab experiments, in silico approaches can rapidly screen vast biological databases to predict potential protein interactions, thereby narrowing the field of possibilities and generating initial, testable hypotheses.[3][4]

Rationale for a Computational-First Approach

Starting with computational analysis allows us to leverage the vast, publicly available bioactivity and structural data to build a preliminary profile of our compound.[5][6] This strategy is predicated on the similarity principle—that molecules with similar structures are likely to interact with similar targets—and on structure-based docking simulations that predict binding events.[7]

Workflow for In Silico Target Prediction

Our computational workflow integrates two complementary approaches: ligand-based and structure-based methods.

cluster_0 Computational Target Prediction Workflow cluster_1 Ligand-Based Approach cluster_2 Structure-Based Approach compound This compound (SMILES String) similarity_search 2D/3D Similarity Search compound->similarity_search Input reverse_docking Reverse Docking Simulation compound->reverse_docking Input ligand_db Cheminformatics Databases (e.g., ChEMBL, PubChem) ligand_db->similarity_search Query data_integration Data Integration & Analysis similarity_search->data_integration protein_db Protein Structure Database (e.g., PDB) protein_db->reverse_docking Target Library reverse_docking->data_integration target_list Prioritized Hypothesis List data_integration->target_list Rank by Score

Caption: In silico workflow for initial target hypothesis generation.

Experimental Protocol: In Silico Analysis
  • Compound Representation: Generate a canonical SMILES (Simplified Molecular Input Line Entry System) string and a 3D conformer of this compound.

  • Ligand-Based Search:

    • Utilize platforms like ChEMBL or PubChem.

    • Perform a 2D similarity search (e.g., Tanimoto similarity > 0.85) to find compounds with known biological activities.[7]

    • Compile a list of targets associated with these similar compounds.

  • Structure-Based Search (Reverse Docking):

    • Use a reverse docking server (e.g., SwissTargetPrediction, PharmMapper).

    • Submit the 3D structure of the compound. The software will dock it against a library of known protein binding sites.[3]

    • Rank the potential targets based on predicted binding affinity or docking score.

  • Data Integration:

    • Cross-reference the target lists generated from both approaches.

    • Prioritize targets that appear in both lists or are functionally related (e.g., members of the same signaling pathway).

    • Use bioinformatics tools like KEGG or Reactome to analyze the prioritized targets for pathway enrichment.[5]

Data Presentation: Hypothetical In Silico Results
Target ID (UniProt)Target NamePrediction MethodConfidence ScoreRationale / Pathway
P04075Cyclooxygenase-2 (COX-2)Similarity Search0.91 TanimotoStructurally similar to known NSAIDs
P27361Prostaglandin E synthaseReverse Docking-8.5 kcal/molArachidonic acid metabolism
Q15750Peroxisome proliferator-activated receptor gammaReverse Docking-7.9 kcal/molLipid metabolism, inflammation
P353545-lipoxygenaseSimilarity Search0.88 TanimotoLeukotriene biosynthesis

Part 2: Experimental Target Identification — Unbiased Discovery

While in silico methods provide valuable hypotheses, they are predictive and limited by existing data.[7][8] Therefore, the core of our discovery effort lies in unbiased experimental approaches that identify direct binding partners from a complex biological sample, such as a cell lysate or intact cells.[1] We will employ two powerful, orthogonal proteomics strategies: one based on affinity capture and another on thermal stability.

Section 2.1: Affinity Chromatography-Mass Spectrometry (AC-MS)

Expertise & Experience: The AC-MS approach is a classic and highly effective method for "fishing" for target proteins from a proteome.[9] Its success hinges on the synthesis of an effective affinity probe where the compound of interest is immobilized on a solid support without disrupting its native binding interactions.[1][10] The choice of linker position is critical; for this compound, the terminal carboxyl group is the most logical attachment point as it is distal to the methoxyphenyl ring, which is more likely to be involved in target recognition.

cluster_0 Affinity Chromatography-Mass Spectrometry Workflow compound Compound of Interest probe_synthesis Synthesize Affinity Probe (Compound + Linker + Bead) compound->probe_synthesis incubation Incubate Probe with Lysate probe_synthesis->incubation cell_lysate Prepare Cell Lysate cell_lysate->incubation wash Wash to Remove Non-specific Binders incubation->wash elution Elute Bound Proteins wash->elution ms_analysis LC-MS/MS Analysis elution->ms_analysis data_analysis Data Analysis vs. Control ms_analysis->data_analysis hit_list Specific Binder List data_analysis->hit_list

Caption: Workflow for target identification using AC-MS.

  • Affinity Probe Synthesis:

    • Activate the terminal carboxyl group of this compound using EDC/NHS chemistry.

    • Covalently couple the activated compound to an amine-functionalized linker attached to magnetic beads (e.g., NHS-activated sepharose or magnetic beads).

    • Prepare control beads using the same chemistry but without the compound to identify non-specific binders.

  • Protein Extraction:

    • Culture a relevant cell line (e.g., a human cancer cell line if anticancer effects are suspected) and harvest cells.

    • Lyse cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove insoluble debris. Determine protein concentration using a BCA assay.

  • Affinity Pulldown:

    • Incubate a defined amount of total protein (e.g., 5-10 mg) with the compound-coupled beads and control beads separately for 2-4 hours at 4°C with gentle rotation.

    • Trustworthiness Check: To increase confidence, include a competition experiment where another aliquot of lysate is pre-incubated with an excess of free this compound before adding the compound-coupled beads. True targets should show reduced binding in this condition.

  • Washing and Elution:

    • Wash the beads extensively (e.g., 5 times) with lysis buffer to remove proteins that bind non-specifically.

    • Elute the specifically bound proteins. This can be done using a denaturing buffer (e.g., SDS-PAGE sample buffer) or by competitive elution with a high concentration of the free compound.

  • Mass Spectrometry and Data Analysis:

    • Digest the eluted proteins with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

    • Identify and quantify proteins using a proteomics software suite (e.g., MaxQuant).

    • True "hits" are proteins that are significantly enriched on the compound-coupled beads compared to both the control beads and the competition sample.

Section 2.2: Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: A significant limitation of AC-MS is that it requires chemical modification of the compound and is performed in a non-physiological lysate environment.[10][12] The Cellular Thermal Shift Assay (CETSA) overcomes these challenges.[13] It is based on the principle that when a ligand binds to its target protein, it stabilizes the protein's structure, resulting in an increased melting temperature.[14][15] By coupling CETSA with mass spectrometry (a technique often called Thermal Proteome Profiling or TPP), we can observe thermal stability shifts across thousands of proteins simultaneously in their native cellular environment, without any compound modification.[16]

cluster_0 Proteome-Wide CETSA (TPP) Workflow cells Intact Cells treatment Treat cells with Compound or Vehicle (DMSO) cells->treatment heat_challenge Heat aliquots to a range of temperatures treatment->heat_challenge lysis Lyse cells and separate soluble/precipitated fractions heat_challenge->lysis protein_prep Prepare soluble fractions for MS analysis lysis->protein_prep ms_analysis LC-MS/MS Analysis protein_prep->ms_analysis curve_fitting Generate melt curves for each protein ms_analysis->curve_fitting hit_identification Identify proteins with significant thermal shifts (ΔTm) curve_fitting->hit_identification

Caption: Workflow for target identification using proteome-wide CETSA.

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat one batch of cells with this compound at a relevant concentration (e.g., 10x EC50 from a phenotypic assay). Treat a second batch with vehicle (e.g., DMSO) as a control. Incubate for 1 hour.

  • Thermal Challenge:

    • Harvest and resuspend the cells in a physiological buffer.

    • Aliquot the cell suspensions from both the treated and vehicle groups into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 10 temperatures from 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[14]

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing folded proteins) from the precipitated fraction (containing unfolded, aggregated proteins) by ultracentrifugation.

  • Sample Preparation for MS:

    • Collect the soluble fractions from each temperature point for both treated and vehicle samples.

    • Perform protein digestion (e.g., trypsin) and, if desired, label peptides with tandem mass tags (TMT) for multiplexed quantification.

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide samples via LC-MS/MS.

    • For each identified protein, plot the relative amount of soluble protein remaining at each temperature to generate melting curves for both the vehicle and compound-treated conditions.[17]

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each protein.

    • "Hits" are proteins that exhibit a statistically significant shift in their melting temperature (ΔTm) upon compound treatment.[12]

Part 3: Hit Validation and Prioritization — From Candidates to Confirmed Targets

The unbiased nature of proteomic screens means they can generate long lists of potential targets, including direct binders, indirect interactors, and false positives. Rigorous validation is therefore non-negotiable.[7] The most reliable strategy is to use an orthogonal method to confirm the direct physical interaction between the compound and the putative target protein.

Validation Workflow: Integrating Datasets

Our validation strategy relies on confirming hits with an independent biophysical assay and integrating data from all experimental stages to build a compelling case for each high-priority target.

cluster_0 Hit Validation and Prioritization Logic in_silico In Silico Hits integration Integrate & Cross-Reference Hit Lists in_silico->integration ac_ms AC-MS Hits ac_ms->integration cetsa CETSA Hits cetsa->integration validation Orthogonal Validation (e.g., Isothermal Dose-Response CETSA) integration->validation Prioritized Candidates tier1 Tier 1: Validated High-Confidence Targets (Confirmed by ≥2 methods) validation->tier1 tier2 Tier 2: Plausible Targets (Confirmed by 1 method) validation->tier2

Caption: A logical framework for integrating data and validating hits.

Protocol: Isothermal Dose-Response Fingerprint (ITDRF) CETSA

Trustworthiness: To confirm direct binding and estimate target engagement potency in a cellular context, the ITDRF CETSA is an ideal follow-up.[18] Instead of a temperature range, a single, fixed temperature is chosen that causes partial denaturation of the target protein. Cells are then treated with a range of compound concentrations. Stabilization of the protein at this temperature will be dose-dependent, providing evidence of a direct interaction and an apparent cellular EC50 value.

  • Select Target and Temperature: From the proteome-wide CETSA data, select a high-priority hit and a temperature that results in ~50% precipitation of that protein in the vehicle-treated sample.

  • Dose-Response Treatment: Treat intact cells with a serial dilution of this compound (e.g., 10 concentrations spanning from 1 nM to 100 µM). Include a vehicle control.

  • Fixed-Temperature Challenge: Heat all cell samples to the pre-determined temperature for 3 minutes.

  • Lysis and Detection: Lyse the cells, separate the soluble fraction, and quantify the amount of the specific target protein remaining. While this can be done by mass spectrometry, a more targeted and cost-effective method like Western Blotting or an AlphaScreen® assay is often used for validation.[14]

  • Data Analysis: Plot the amount of soluble target protein against the compound concentration and fit to a dose-response curve to determine the EC50 of thermal stabilization.

Data Presentation: Integrated Target Prioritization Table
Target IDTarget NameIn Silico Hit?AC-MS Hit? (Fold Enrichment)CETSA Hit? (ΔTm in °C)ITDRF CETSA EC50 (µM)Priority Tier
P04075Cyclooxygenase-2YesYes (15.2x)Yes (+4.2°C)1.51
Q15750PPAR-gammaYesNoYes (+2.8°C)5.21
P21397Carbonic Anhydrase 2NoYes (25.1x)Yes (+3.1°C)3.81
P353545-lipoxygenaseYesYes (9.8x)NoNot Tested2
Q9Y2T6Unknown Kinase ZNoYes (12.5x)NoNot Tested2

Conclusion

The journey to discover the biological targets of a novel compound like this compound demands a dynamic and integrated strategy. By initiating with a broad, computational funnel to generate hypotheses, we can move into the laboratory with purpose. The use of orthogonal, unbiased experimental methods like affinity chromatography-mass spectrometry and cellular thermal shift assays provides a powerful engine for discovery, capable of identifying targets in a physiologically relevant context. Crucially, the process does not end with discovery; it culminates in rigorous validation, which provides the confidence needed to advance a compound through the drug development pipeline. This guide has outlined not just a series of techniques, but a logical, self-validating framework for transforming an interesting phenotype into a well-understood mechanism of action.

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In-Depth Technical Guide: Preliminary Cytotoxicity Screening of 5-(3-methoxyphenyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, technically-grounded framework for conducting the initial in vitro cytotoxicity assessment of 5-(3-methoxyphenyl)pentanoic acid. As a novel chemical entity, a thorough and methodologically sound evaluation of its impact on cell viability is a critical first step in the drug discovery and development process. This guide is designed to move beyond a simple recitation of steps, offering instead a rationale-driven approach to experimental design, execution, and data interpretation, thereby ensuring the generation of robust and meaningful results.

The Compound of Interest and the Rationale for Cytotoxicity Screening

This compound is a synthetic molecule featuring a pentanoic acid moiety, which may interact with cellular membranes or metabolic pathways, and a methoxyphenyl group, a common feature in many biologically active compounds. There is currently limited publicly available information on the specific biological activities of this compound. Therefore, a preliminary cytotoxicity screening is an essential " go/no-go " decision point in its evaluation.[1][2] This initial screen aims to identify the concentration range at which the compound elicits a cytotoxic response, providing a preliminary understanding of its therapeutic index and potential for off-target toxicity.[3]

Strategic Selection of Cell Lines for a Comprehensive Initial Assessment

The choice of cell lines is a critical determinant of the relevance and interpretability of in vitro cytotoxicity data.[4] For a preliminary screen of a novel compound with an unknown mechanism of action, a panel of cell lines representing different cancer types and a non-cancerous line is recommended to assess both potential anti-cancer activity and general toxicity.[5][6]

A recommended panel for this study would include:

  • MCF-7 (Human Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line widely used in cancer research and drug screening.[3]

  • A549 (Human Lung Carcinoma): A common model for non-small cell lung cancer, representing a major cancer type.[7]

  • HEK293 (Human Embryonic Kidney): Often used as a non-cancerous control to assess the selectivity of a compound for cancer cells.[1][3]

This diverse panel allows for the assessment of the compound's cytotoxic effects across different tissue origins and provides an early indication of its cancer-cell specificity.[5]

The MTT Assay: A Reliable Method for Quantifying Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.[3][8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8][9] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance of the solubilized crystals.[8]

Detailed Protocol for the MTT Assay

Materials:

  • This compound

  • Cell culture grade Dimethyl Sulfoxide (DMSO)

  • MCF-7, A549, and HEK293 cell lines

  • Appropriate complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipettes

  • Microplate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO. Subsequently, create a series of working concentrations by serially diluting the stock solution in a complete culture medium. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.

  • Cell Seeding: Harvest cells from culture flasks during their exponential growth phase. Count the cells and seed them into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.[9] Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: After 24 hours, carefully remove the medium and replace it with 100 µL of medium containing the various concentrations of the test compound. Include the following controls:

    • Vehicle Control: Cells treated with the same concentration of DMSO as the highest dose of the compound.

    • Untreated Control: Cells in complete medium only.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).

    • Blank: Wells containing medium but no cells.

  • Incubation: Incubate the plates for a defined period, typically 24, 48, or 72 hours, depending on the cell doubling time and the expected kinetics of the compound's action.[10]

  • MTT Addition and Incubation: After the treatment period, add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.[11][12] Agitate the plates on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Visual Representation of the MTT Assay Workflow

MTT_Workflow prep Prepare Compound Stock & Dilutions treat Treat Cells with Compound/Controls prep->treat seed Seed Cells in 96-Well Plate attach 24h Incubation (Cell Attachment) seed->attach attach->treat incubate Incubate for 24/48/72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt formazan 2-4h Incubation (Formazan Formation) add_mtt->formazan solubilize Solubilize Formazan Crystals formazan->solubilize read Read Absorbance (570 nm) solubilize->read analyze Data Analysis (% Viability, IC50) read->analyze

Caption: A schematic representation of the MTT assay workflow.

Data Analysis and Interpretation of Cytotoxicity

The primary endpoint of a cytotoxicity assay is the determination of the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.[13][14]

Calculation of Percentage Viability:

The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100[15]

IC50 Determination:

The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentrations and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[15][16] A lower IC50 value indicates a more potent compound.[13]

Example Data Presentation

Table 1: Hypothetical Percentage Viability of Cell Lines Treated with this compound for 48 hours.

Concentration (µM)MCF-7 % Viability (±SD)A549 % Viability (±SD)HEK293 % Viability (±SD)
0 (Vehicle)100 ± 5.2100 ± 4.8100 ± 5.5
197.6 ± 4.998.2 ± 5.1101.1 ± 4.7
1085.3 ± 6.189.5 ± 5.995.7 ± 5.2
2560.1 ± 5.872.3 ± 6.488.4 ± 6.1
5035.8 ± 4.748.9 ± 5.375.6 ± 5.8
10012.4 ± 3.920.1 ± 4.560.2 ± 6.3

Table 2: Calculated IC50 Values (µM).

Cell LineIC50 (µM)
MCF-738.5
A54950.8
HEK293>100

Interpretation of Hypothetical Results:

In this illustrative example, this compound exhibits a dose-dependent cytotoxic effect against both cancer cell lines, with a more potent effect on MCF-7 cells. The significantly higher IC50 value for the non-cancerous HEK293 cells suggests a degree of selectivity, which is a desirable characteristic for a potential anti-cancer agent.

Potential Mechanisms of Cytotoxicity and Future Directions

The observed cytotoxicity of phenolic compounds can be attributed to various mechanisms.[17] Phenolic acids have been reported to damage the cell membrane, leading to the leakage of cytoplasmic contents.[18][19] Other potential mechanisms include the induction of apoptosis and cell cycle arrest.[20]

Further investigations to elucidate the mechanism of action could include:

  • Apoptosis Assays: Evaluating markers of programmed cell death, such as caspase activation and changes in the expression of apoptotic regulatory proteins like p53, Bax, and Bcl-2.[21][22]

  • Cell Cycle Analysis: Using flow cytometry to determine if the compound induces arrest at specific phases of the cell cycle.[10]

  • Membrane Integrity Assays: Utilizing dyes that can only penetrate cells with compromised membranes to confirm membrane damage.[23]

Potential Signaling Pathway for Apoptosis Induction

Apoptosis_Pathway node_compound node_compound node_pathway node_pathway node_outcome node_outcome compound 5-(3-methoxyphenyl) pentanoic acid stress Cellular Stress (e.g., Membrane Damage) compound->stress p53 p53 Activation stress->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mito Mitochondrial Permeability Increase bax->mito bcl2->mito caspases Caspase Cascade Activation mito->caspases apoptosis Apoptosis caspases->apoptosis

Caption: A potential p53-mediated apoptotic pathway that could be induced by the test compound.

Conclusion

This technical guide provides a robust and scientifically validated framework for the preliminary cytotoxicity screening of this compound. The use of a well-established method like the MTT assay, coupled with a strategically chosen panel of cell lines and rigorous data analysis, will yield reliable and actionable data. The inclusion of appropriate controls ensures the integrity of the results, providing a solid foundation for subsequent, more detailed mechanistic studies. The findings from this initial screen will be instrumental in determining the future trajectory of this compound in the drug discovery pipeline.

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A Senior Application Scientist's Guide to the Synthesis of 5-(3-methoxyphenyl)pentanoic acid: Strategies from Core Starting Materials

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-(3-methoxyphenyl)pentanoic acid is a valuable carboxylic acid derivative utilized as a key intermediate in the synthesis of various high-value chemical entities, including pharmaceuticals and research compounds. Its structure, featuring a substituted aromatic ring linked to a flexible five-carbon aliphatic chain, makes it an ideal building block for molecules designed to interact with biological targets. This technical guide provides an in-depth analysis of the principal synthetic routes to this compound, designed for researchers, chemists, and professionals in drug development. We will move beyond simple procedural lists to explore the mechanistic rationale, strategic advantages, and practical considerations of each pathway, grounding our discussion in established chemical principles and authoritative literature. The focus is on providing a self-validating framework for experimental design, enabling scientists to select and optimize a synthetic strategy based on starting material availability, scalability, and desired purity.

Introduction: Strategic Importance of the Target Molecule

The synthesis of substituted arylalkanoic acids is a cornerstone of medicinal chemistry and materials science. This compound serves as a quintessential example, embodying the structural motifs often required for targeted molecular design. The methoxy group provides a site for potential functionalization and influences the electronic properties of the phenyl ring, while the pentanoic acid chain offers a versatile handle for amide bond formation, esterification, or further elaboration. Understanding the most efficient and robust methods for its construction is therefore of significant practical importance. This guide will dissect three primary and field-proven synthetic strategies, starting from readily accessible precursors:

  • Strategy A: Malonic Ester Synthesis from 3-Methoxybenzyl Halide

  • Strategy B: Friedel-Crafts Acylation of Anisole followed by Carbonyl Reduction

  • Strategy C: Grignard Reagent Coupling with a Suitable Electrophile

Each strategy will be evaluated for its efficiency, scalability, and inherent challenges, providing the practicing chemist with a comprehensive toolkit for producing this key intermediate.

Strategy A: Malonic Ester Synthesis Pathway

This classical approach is arguably one of the most reliable and versatile methods for the synthesis of carboxylic acids with an extended alkyl chain. The strategy leverages the enhanced acidity of the α-protons in diethyl malonate, which are flanked by two electron-withdrawing ester groups, making them readily removable by a suitable base.[1][2]

Conceptual Overview

The synthesis proceeds in three key stages:

  • Deprotonation: Formation of a resonance-stabilized enolate from diethyl malonate using a strong base, typically sodium ethoxide.

  • Alkylation: Nucleophilic attack (SN2) of the malonate enolate on an appropriate electrophile, in this case, 3-methoxybenzyl halide, to form the C-C bond. A second alkylation with a two-carbon electrophile (e.g., ethyl bromoacetate) follows.

  • Hydrolysis & Decarboxylation: Saponification of the resulting tri-ester followed by acidification and heating, which promotes the decarboxylation of the malonic acid intermediate to yield the final product.

Diagram of Workflow

Malonic_Ester_Synthesis start Diethyl Malonate + 3-Methoxybenzyl Bromide step1 Step 1: Alkylation (NaOEt, EtOH) start->step1 intermediate1 Diethyl (3-methoxybenzyl)malonate step1->intermediate1 step2 Step 2: Second Alkylation (NaOEt, Ethyl Bromoacetate) intermediate1->step2 intermediate2 Triethyl Ester Intermediate step2->intermediate2 step3 Step 3: Hydrolysis & Decarboxylation (1. NaOH, H2O 2. H3O+, Heat) intermediate2->step3 product This compound step3->product

Caption: Workflow for the Malonic Ester Synthesis of the target acid.

Detailed Experimental Protocol

Materials:

  • Diethyl malonate

  • 3-Methoxybenzyl bromide (or chloride)

  • Sodium metal

  • Absolute Ethanol (anhydrous)

  • Ethyl bromoacetate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Toluene

Protocol:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), cautiously add sodium metal (1.0 eq) to anhydrous ethanol at 0 °C. Allow the reaction to proceed until all sodium has dissolved.

  • First Alkylation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature. After stirring for 30 minutes, add 3-methoxybenzyl bromide (1.0 eq) dropwise. The reaction mixture is then heated to reflux for 4-6 hours until TLC analysis indicates consumption of the starting materials.

  • Second Alkylation: Cool the mixture and add a second equivalent of sodium ethoxide, followed by the dropwise addition of ethyl bromoacetate (1.1 eq). Reflux the mixture for an additional 4-6 hours.

  • Saponification: After cooling, the ethanol is removed under reduced pressure. A solution of NaOH (4.0 eq) in water is added, and the mixture is refluxed for 4 hours to ensure complete hydrolysis of all three ester groups.

  • Decarboxylation & Isolation: The reaction mixture is cooled in an ice bath and carefully acidified with concentrated HCl until the pH is ~1-2. The resulting dicarboxylic acid intermediate is often not isolated. The mixture is then heated to reflux for 6-12 hours to effect decarboxylation (monitored by CO₂ evolution). After cooling, the product is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by vacuum distillation or recrystallization.

Causality and Field Insights
  • Choice of Base: Sodium ethoxide is the base of choice as its conjugate acid (ethanol) is the reaction solvent, preventing unwanted transesterification reactions.[1]

  • Anhydrous Conditions: The presence of water during the alkylation steps would quench the enolate, halting the reaction. Therefore, the use of absolute ethanol and flame-dried glassware is critical.

  • Krapcho Decarboxylation: For sterically hindered substrates, a Krapcho decarboxylation using wet DMSO with a salt like KCl can be a milder alternative for the final step.

Strategy B: Friedel-Crafts Acylation and Reduction

This electrophilic aromatic substitution approach builds the carbon framework directly onto the anisole ring. It is a powerful method for forming aryl ketones, which can then be reduced to the corresponding alkanes.

Conceptual Overview
  • Friedel-Crafts Acylation: Anisole (3-methoxyphenyl) is acylated using glutaric anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The electron-donating methoxy group directs the acylation primarily to the para position, but some ortho substitution can occur.[3]

  • Carbonyl Reduction: The resulting keto group in the side chain is reduced to a methylene group. The two most common methods for this transformation are the Clemmensen reduction (zinc amalgam and HCl) and the Wolff-Kishner reduction (hydrazine and a strong base).

Diagram of Workflow

Friedel_Crafts_Acylation start Anisole + Glutaric Anhydride step1 Step 1: Friedel-Crafts Acylation (AlCl3, CS2 or Nitrobenzene) start->step1 intermediate 5-(4-methoxyphenyl)-5-oxopentanoic acid (and ortho isomer) step1->intermediate step2 Step 2: Clemmensen Reduction (Zn(Hg), conc. HCl) intermediate->step2 product 5-(4-methoxyphenyl)pentanoic acid step2->product

Caption: Workflow for the Friedel-Crafts Acylation and Reduction route.

Detailed Experimental Protocol

Materials:

  • Anisole

  • Glutaric anhydride

  • Aluminum chloride (AlCl₃), anhydrous

  • Nitrobenzene or Tetrachloroethane (solvent)

  • Zinc amalgam (Zn(Hg))

  • Hydrochloric acid (HCl, concentrated)

  • Toluene

Protocol:

  • Acylation: A stirred mixture of anisole (1.0 eq), glutaric anhydride (1.1 eq), and a solvent like tetrachloroethane is cooled to 0-5 °C. Anhydrous aluminum chloride (2.5 eq) is added portion-wise, keeping the temperature below 10 °C.[3] The mixture is stirred at this temperature for 2 hours and then at room temperature for 24 hours.

  • Workup: The reaction is quenched by pouring it slowly onto a mixture of crushed ice and concentrated HCl. The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent. The combined organic phases are washed, dried, and concentrated to yield the crude keto acid.

  • Clemmensen Reduction: The crude 5-oxo-5-(methoxyphenyl)pentanoic acid is added to a flask containing zinc amalgam (prepared from zinc turnings and HgCl₂).[4] Toluene and concentrated HCl are added, and the mixture is vigorously refluxed for 24-48 hours, with periodic additions of HCl.[3]

  • Isolation: After cooling, the toluene phase is separated, and the aqueous phase is extracted with toluene. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product is purified by vacuum distillation or recrystallization.

Causality and Field Insights
  • Catalyst Stoichiometry: More than two equivalents of AlCl₃ are required because it complexes with both the anhydride carbonyls and the product ketone, in addition to its catalytic role.

  • Choice of Reduction: The Clemmensen reduction is performed under strongly acidic conditions, which are compatible with the carboxylic acid group. The Wolff-Kishner reduction, being strongly basic, would require protection of the acid (e.g., as an ester) or would form the carboxylate salt, which is generally compatible. The choice often depends on the presence of other acid- or base-sensitive functional groups in the molecule.

  • Isomer Control: The methoxy group is an ortho-, para- director. While the para-product is sterically favored and typically major, separation from the ortho-isomer may be necessary, often achieved by fractional crystallization or chromatography.

Strategy C: Grignard Reagent Pathway

Organometallic coupling via a Grignard reagent offers a direct and powerful method for C-C bond formation. This strategy involves reacting a Grignard reagent derived from a 3-methoxyphenyl halide with an electrophile containing the five-carbon chain.

Conceptual Overview
  • Grignard Formation: 3-Bromoanisole is reacted with magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) to form 3-methoxyphenylmagnesium bromide.[5][6]

  • Coupling: The Grignard reagent is then reacted with a suitable five-carbon electrophile. A common choice is a cyclic ester (lactone) such as γ-valerolactone, where the Grignard reagent opens the ring. An alternative is coupling with a halo-ester like ethyl 5-bromovalerate.

  • Workup/Hydrolysis: The reaction is quenched with an acidic aqueous solution to protonate the resulting alkoxide and hydrolyze any ester groups, yielding the target carboxylic acid.

Diagram of Workflow

Grignard_Synthesis start 3-Bromoanisole step1 Step 1: Grignard Formation (Mg, dry THF) start->step1 intermediate 3-Methoxyphenyl- magnesium bromide step1->intermediate step2 Step 2: Coupling (e.g., γ-Valerolactone) intermediate->step2 step3 Step 3: Acidic Workup (H3O+) step2->step3 product This compound step3->product electrophile γ-Valerolactone electrophile->step2

Caption: Grignard reagent pathway for the synthesis of the target acid.

Detailed Experimental Protocol

Materials:

  • 3-Bromoanisole

  • Magnesium turnings (activated)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (crystal, for initiation)

  • γ-Valerolactone

  • Aqueous Hydrochloric acid (HCl) or Ammonium chloride (NH₄Cl)

Protocol:

  • Grignard Reagent Preparation: Flame-dry all glassware. To a three-necked flask containing magnesium turnings (1.2 eq) under an inert atmosphere, add a small crystal of iodine and a few mL of a solution of 3-bromoanisole (1.0 eq) in anhydrous THF. The reaction is initiated by gentle heating or sonication, evidenced by the disappearance of the iodine color and bubble formation. The remaining 3-bromoanisole solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 1-2 hours.[5][7]

  • Coupling Reaction: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of γ-valerolactone (0.9 eq) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.

  • Quenching and Isolation: The reaction mixture is cooled in an ice bath and slowly quenched by the addition of saturated aqueous NH₄Cl solution or dilute HCl. The mixture is then extracted with diethyl ether. The organic layer is washed with water, then with brine, dried over anhydrous MgSO₄, and concentrated. The resulting crude product is purified, typically by column chromatography or vacuum distillation.

Causality and Field Insights
  • Strictly Anhydrous: The Grignard reagent is a very strong base and nucleophile that reacts readily with protic sources, including water and alcohols.[8] Failure to maintain anhydrous conditions is the most common reason for failure in this synthesis.

  • Initiation: Grignard formation can sometimes be difficult to initiate. The use of a small iodine crystal, 1,2-dibromoethane, or crushing the magnesium can help activate the metal surface.

  • Side Products: A common side product is biphenyl, formed from the coupling of the Grignard reagent with unreacted aryl halide (Wurtz-type coupling).[5] This can be minimized by slow addition of the halide to the magnesium.

Comparative Analysis of Synthetic Strategies

The optimal synthetic route depends heavily on the specific constraints of the laboratory, including available starting materials, equipment, scale, and safety considerations.

Parameter Strategy A: Malonic Ester Strategy B: Friedel-Crafts Strategy C: Grignard Reagent
Primary Starting Materials Diethyl malonate, 3-methoxybenzyl halideAnisole, glutaric anhydride3-Bromoanisole, Mg, suitable electrophile
Key Reactions Alkylation, Saponification, DecarboxylationFriedel-Crafts Acylation, Clemmensen/Wolff-Kishner ReductionOrganometallic formation, Nucleophilic addition
Advantages High versatility, well-established, generally good yields.Utilizes inexpensive bulk starting materials, powerful C-C bond formation.Direct and convergent route.
Disadvantages Multi-step process, use of metallic sodium.Harsh reaction conditions (strong acid), potential for isomer formation, stoichiometric use of Lewis acid.Requires strictly anhydrous conditions, potential for side reactions (e.g., Wurtz coupling).

Conclusion

The synthesis of this compound can be successfully achieved through several robust chemical pathways. The Malonic Ester Synthesis offers a highly reliable and adaptable route, making it ideal for laboratory-scale synthesis where versatility is key. For large-scale industrial production, the Friedel-Crafts Acylation pathway may be more economically viable due to the low cost of starting materials like anisole, provided that challenges with isomer separation and waste from the Lewis acid and reduction steps can be managed effectively. The Grignard Reagent approach provides a more direct and convergent synthesis, which can be highly efficient if the stringent requirements for anhydrous conditions are met.

The selection of a specific route should be a deliberate decision based on a thorough analysis of cost, scale, available expertise, and the purity requirements for the final application. This guide provides the foundational knowledge and practical insights necessary for making that informed decision.

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Methodological & Application

Application Notes & Protocols: A Tiered In Vitro Strategy for Characterizing 5-(3-methoxyphenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-(3-methoxyphenyl)pentanoic acid is a synthetic compound featuring a pentanoic acid chain, a structure reminiscent of endogenous fatty acids, and a methoxyphenyl moiety. This structural combination suggests potential bioactivity, particularly in pathways involving lipid signaling, such as inflammation and cell proliferation. This guide presents a structured, multi-tiered in vitro testing strategy designed to comprehensively profile the biological effects of this compound. We begin with foundational cytotoxicity screening to establish a therapeutic window, followed by mechanistic assays to probe its effects on apoptosis and cell migration. Finally, we detail targeted assays to investigate its potential as a modulator of inflammatory signaling pathways. The protocols herein are designed to be robust and self-validating, providing researchers in drug discovery and cell biology with a logical framework for characterizing novel small molecules.

A Strategic Framework for In Vitro Profiling

The journey from a novel compound to a characterized biological entity requires a systematic and logical progression of experiments. Simply testing a compound in a random assay is inefficient and can lead to misleading results. Our proposed strategy is tiered, with the outcomes of each stage informing the experimental design of the next. This ensures that dose-ranges are appropriate, and mechanistic studies are based on a solid foundation of observed cellular effects.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target-Specific Investigation T1 Protocol 1: MTT Assay (Cell Viability & Cytotoxicity) T2_A Protocol 2: Caspase-Glo® 3/7 Assay (Apoptosis) T1->T2_A If cytotoxic T2_B Protocol 3: Wound Healing Assay (Cell Migration) T1->T2_B If cytostatic/ sub-lethal effects T3_A Protocol 4: Anti-Inflammatory Cytokine Quantification (ELISA) T1->T3_A Based on structural hypothesis T3_B Protocol 5: Western Blot Analysis (NF-κB Signaling) T2_A->T3_B Mechanistic Insight T3_A->T3_B Confirm pathway G Apoptotic_Stimulus Apoptotic Stimulus (e.g., Compound Treatment) Procaspase8 Procaspase-8 Apoptotic_Stimulus->Procaspase8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 activates Procaspase37 Procaspase-3/7 Caspase8->Procaspase37 activates Caspase37 Active Caspase-3/7 Procaspase37->Caspase37 activates Substrate_Cleavage Cellular Substrate Cleavage Caspase37->Substrate_Cleavage Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

Caption: Simplified extrinsic apoptosis pathway highlighting effector caspases-3/7.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and treat with this compound at concentrations around its IC50 value for a predetermined time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls. [1]2. Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.

  • Assay Protocol: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. [2]4. Incubation: Mix the contents on a plate shaker at 300–500 rpm for 30 seconds. [3]Incubate at room temperature for 1 to 3 hours.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Anticipated Data Presentation:

TreatmentConcentration (µM)Relative Luminescence Units (RLU) [Hypothetical]Fold Change vs. Vehicle
Vehicle Control (DMSO)-1,5001.0
This compound50 (0.5x IC50)4,5003.0
This compound100 (1x IC50)15,00010.0
Staurosporine (Positive Control)125,00016.7
Protocol 3: Wound Healing (Scratch) Assay for Cell Migration

This widely used method assesses collective cell migration in vitro. A "wound" or "scratch" is created in a confluent cell monolayer, and the rate at which cells migrate to close the gap is monitored over time. [4]It is a powerful tool for evaluating the effect of compounds on cell motility.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will form a fully confluent monolayer within 24-48 hours. [4]2. Creating the Wound: Once confluent, gently create a straight scratch across the center of the monolayer using a sterile p200 pipette tip. [5]For higher reproducibility, commercially available culture inserts that create a defined 500 µm gap can be used. [6]3. Washing: Wash the wells twice with sterile PBS to remove detached cells and debris.

  • Treatment: Add fresh culture medium containing sub-lethal concentrations of this compound (determined from the MTT assay). Include a vehicle control.

  • Imaging: Immediately acquire an image of the wound at time zero (T0) using an inverted microscope. Place the plate back in the incubator.

  • Time-Lapse Monitoring: Acquire images of the same wound fields at regular intervals (e.g., 6, 12, 24 hours) until the wound in the control well is nearly closed. [6]7. Analysis: Measure the area of the cell-free gap in the images at each time point. Calculate the percentage of wound closure relative to the T0 area.

Anticipated Data Presentation:

TreatmentConcentration (µM)% Wound Closure at 24h [Hypothetical]
Vehicle Control (DMSO)-95.2%
This compound1070.1%
This compound2545.8%

Tier 3: Investigating Anti-Inflammatory Potential

Causality: The compound's fatty acid-like structure suggests it may interfere with inflammatory pathways, which are heavily regulated by lipid mediators. Lipopolysaccharide (LPS) is a component of gram-negative bacteria cell walls and a potent activator of macrophages, inducing a strong pro-inflammatory response. By using LPS-stimulated macrophages (e.g., RAW 264.7), we can assess the compound's ability to suppress this response.

Protocol 4: Quantification of Pro-Inflammatory Cytokines by ELISA

This protocol measures the secretion of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from LPS-stimulated macrophages. A reduction in cytokine levels in the presence of the compound indicates anti-inflammatory activity. [7][8] Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages into a 24-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Inflammatory Challenge: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include wells with compound alone (no LPS), LPS alone, and vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: After incubation, carefully collect the culture supernatant from each well and centrifuge to remove any cell debris.

  • ELISA: Perform a quantitative sandwich ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.

  • Analysis: Generate a standard curve from the recombinant cytokine standards. Use this curve to calculate the concentration (in pg/mL) of TNF-α and IL-6 in each sample.

Anticipated Data Presentation:

TreatmentLPS (1 µg/mL)TNF-α (pg/mL) [Hypothetical]IL-6 (pg/mL) [Hypothetical]
Vehicle Control-< 10< 5
Vehicle Control+25001800
This compound (25 µM)+1200850
This compound (50 µM)+550300
Protocol 5: Western Blot Analysis of the NF-κB Signaling Pathway

The NF-κB pathway is a master regulator of inflammatory gene expression, including TNF-α and IL-6. [9]LPS activates this pathway by promoting the phosphorylation and subsequent degradation of IκBα, which allows the p65 subunit of NF-κB to translocate to the nucleus and initiate transcription. This protocol assesses if the compound inhibits the phosphorylation of key pathway components.

G cluster_0 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK pIKK p-IKK IKK->pIKK phosphorylates IkB IκBα pIKK->IkB pIkB p-IκBα (degraded) IkB->pIkB phosphorylates p65 p65/p50 pIkB->p65 releases Nucleus Nucleus p65->Nucleus translocates to Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Transcription

Caption: The NF-κB signaling pathway activated by LPS.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a short duration (e.g., 30 minutes).

  • Sample Preparation (Lysis): Wash cells with ice-cold PBS and lyse them using 1X SDS sample buffer. Sonicate the samples to shear DNA and reduce viscosity. [10]3. Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. 5. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. 6. Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. [11]Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated p65 (p-p65), phosphorylated IκBα (p-IκBα), total p65, total IκBα, and a loading control (e.g., β-actin). [10][12]7. Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. [12]8. Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to their total protein counterparts to determine the inhibitory effect of the compound.

Conclusion

This application guide provides a comprehensive, tiered strategy for the in vitro characterization of this compound. By systematically progressing from broad cytotoxicity screening to specific mechanistic and target-based assays, researchers can efficiently build a detailed biological profile of the compound. This logical workflow, which investigates viability, apoptosis, migration, and key inflammatory pathways, ensures that experimental resources are used effectively and generates a robust dataset suitable for guiding further pre-clinical development.

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  • Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 641, 115-126. [Link]

  • Bertin Bioreagent. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit. Retrieved from Bertin Bioreagent. [Link]

  • Hwang, J. A., et al. (2020). Anti-Inflammatory Activities of an Extract of In Vitro Grown Adventitious Shoots of Toona sinensis in LPS-Treated RAW264.7 and Propionibacterium acnes-Treated HaCaT Cells. Molecules, 25(21), 5036. [Link]

  • ResearchGate. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from ResearchGate. [Link]

  • Sanna, D., et al. (2020). A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. Molecules, 25(18), 4287. [Link]

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5-(3-methoxyphenyl)pentanoic acid cytotoxicity assay protocol (MTT)

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to Assessing the Cytotoxicity of 5-(3-methoxyphenyl)pentanoic acid using the MTT Assay

Abstract

This document provides a detailed protocol for determining the in vitro cytotoxicity of the small molecule this compound. The primary methodology described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely adopted colorimetric technique for assessing cell metabolic activity as an indicator of cell viability. This guide is intended for researchers, scientists, and drug development professionals, offering a step-by-step workflow, explanations of the underlying scientific principles, data analysis procedures, and troubleshooting advice to ensure reliable and reproducible results.

Introduction and Scientific Background

The evaluation of a compound's effect on cell viability is a cornerstone of toxicology and drug discovery. Cytotoxicity assays are critical for identifying compounds that may induce cell death or inhibit proliferation, providing essential data for safety assessment and mechanism-of-action studies.[1][2] this compound is a synthetic organic compound whose biological activities are not extensively characterized in public literature, making cytotoxicity profiling a necessary first step in its investigation. While some related methoxyphenyl compounds have been investigated for anticancer and antiproliferative effects, the specific activity of this pentanoic acid derivative requires empirical determination.[3][4]

The MTT assay is a robust and widely used method for this purpose.[5][6] Its enduring popularity stems from its simplicity, high-throughput compatibility, and reliance on a key indicator of cellular health: mitochondrial function.

The Biochemical Principle of the MTT Assay

The assay's mechanism is centered on the enzymatic reduction of a tetrazolium salt.[5][7] Metabolically active, viable cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan product.[6][8] This conversion occurs primarily through the action of enzymes like succinate dehydrogenase and depends on the availability of reducing equivalents such as NADH and NADPH.[5][9]

The resulting purple formazan crystals are retained within the cell. A solubilization agent, typically Dimethyl Sulfoxide (DMSO) or an acidified Sodium Dodecyl Sulfate (SDS) solution, is then added to dissolve these crystals, yielding a colored solution.[10] The absorbance of this solution is measured spectrophotometrically, and the intensity of the color is directly proportional to the number of viable, metabolically active cells in the well.[5][7] A decrease in color intensity in treated cells compared to untreated controls indicates a reduction in cell viability, or cytotoxicity.

MTT_Principle cluster_solution Measurement MTT MTT (Yellow, Water-Soluble) Mitochondria Mitochondrial Dehydrogenases (e.g., Succinate Dehydrogenase) MTT->Mitochondria Enters Cell Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduction by NADH/NADPH Solubilization Add Solubilizing Agent (e.g., DMSO) Formazan->Solubilization Solubilized_Formazan Solubilized Formazan (Purple Solution) Solubilization->Solubilized_Formazan Measurement Measure Absorbance (~570 nm) Solubilized_Formazan->Measurement

Caption: The biochemical workflow of the MTT assay.

Essential Materials and Reagents

Equipment
  • Laminar Flow Hood (Class II)

  • CO₂ Incubator, 37°C

  • Inverted Microscope

  • Microplate Reader (capable of reading absorbance at 570 nm and 630 nm)

  • Hemocytometer or Automated Cell Counter

  • Multichannel Pipettes (5-50 µL, 20-200 µL) and single-channel pipettes

  • Sterile Serological Pipettes

  • Water Bath, 37°C

  • Centrifuge (for cell harvesting)

Consumables
  • Sterile 96-well flat-bottom cell culture plates

  • Sterile pipette tips

  • Sterile reagent reservoirs

  • Sterile cell culture flasks (T-25 or T-75)

  • Sterile conical tubes (15 mL and 50 mL)

Reagents and Chemicals
  • Test Compound: this compound

  • Cell Line: A suitable cell line for the study's objective. For general cytotoxicity screening, a commonly used cancer cell line (e.g., HeLa - cervical cancer, A549 - lung cancer, or HepG2 - liver cancer) or a normal fibroblast line (e.g., NIH-3T3) is appropriate.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Prepare a 5 mg/mL stock solution in sterile Phosphate-Buffered Saline (PBS).[7] This solution should be filter-sterilized and stored protected from light at -20°C for up to 6 months.[5]

  • Solubilization Solution: High-purity, cell culture grade Dimethyl Sulfoxide (DMSO).

  • Vehicle Control: The solvent used to dissolve the test compound, typically DMSO.

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640).

  • Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin solution.

  • Dissociation Agent: Trypsin-EDTA solution (0.25%).

  • Buffer: Sterile Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free.

Step-by-Step Experimental Protocol

This protocol is optimized for a 96-well plate format. It is crucial to perform all cell culture manipulations under aseptic conditions in a laminar flow hood.

MTT_Workflow A 1. Cell Culture Maintain and expand chosen cell line. B 2. Cell Seeding Seed cells into a 96-well plate at optimized density. A->B C 3. Incubation (24h) Allow cells to adhere and resume exponential growth. B->C D 4. Compound Treatment Add serial dilutions of this compound and controls. C->D E 5. Incubation (24-72h) Expose cells to the compound for the desired duration. D->E F 6. Add MTT Reagent Incubate for 2-4 hours to allow formazan formation. E->F G 7. Solubilize Formazan Add DMSO to each well and mix thoroughly. F->G H 8. Read Absorbance Use a plate reader at 570 nm (ref. 630 nm). G->H I 9. Data Analysis Calculate % Viability and determine IC50. H->I

Sources

Application Notes for the Cellular Investigation of 5-(3-methoxyphenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Cancer Metabolism

The landscape of cancer research is increasingly focused on the metabolic reprogramming that enables tumor cell growth and survival.[1] Many cancer cells exhibit a heightened dependence on specific metabolic pathways, creating therapeutic vulnerabilities. One such critical pathway is fatty acid oxidation (FAO), the mitochondrial process of breaking down fatty acids to produce energy.[2][3] In certain cancers, including specific types of breast, prostate, and leukemia, FAO is essential for proliferation, survival, and resistance to therapy.[4][5] This dependency makes the enzymes and regulatory factors within the FAO pathway compelling targets for novel drug development.

5-(3-methoxyphenyl)pentanoic acid is a synthetic carboxylic acid derivative. Its structure, featuring a pentanoic acid chain, suggests a potential interaction with the cellular machinery that processes fatty acids. This document provides a comprehensive guide for researchers to systematically investigate the biological activity of this compound in cell culture. We will explore two primary, plausible mechanisms of action based on its chemical structure:

  • Modulation of Fatty Acid Oxidation (FAO): As a fatty acid analog, the compound may act as a competitive inhibitor or modulator of key FAO enzymes, such as Carnitine Palmitoyltransferase 1A (CPT1A), the rate-limiting enzyme in mitochondrial fatty acid uptake.[6][7][8]

  • Interaction with PPARα Signaling: Fatty acids and their derivatives are known endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that act as transcription factors.[9] Specifically, PPARα is a master regulator of lipid metabolism and directly promotes the expression of genes involved in FAO, including CPT1A.[9][10]

This guide presents a logical workflow, from initial cytotoxicity screening to in-depth mechanistic studies, designed to elucidate the compound's cellular effects and potential as a modulator of cancer cell metabolism.

Compound Profile: this compound

PropertyValue (Predicted)Notes
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, Ethanol, Methanol.[11]Poorly soluble in aqueous media at neutral pH. Solubility increases at basic pH due to carboxylate formation.[11]
Storage Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.Protect from light.

Part 1: Foundational Assays: Solubility, Stability, and Cytotoxicity

Rationale: Before any mechanistic study, it is imperative to establish the compound's fundamental cytotoxic properties and determine a suitable working concentration range. This initial screen informs the doses used in all subsequent, more complex assays. An MTT or similar viability assay is a robust method to quantify the dose-dependent effect of a compound on cell proliferation and viability.

Workflow for Initial Compound Screening

cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis prep_stock Prepare 100 mM Stock in DMSO prep_work Serial Dilutions in Culture Medium prep_stock->prep_work treat_cells Treat with Compound (24, 48, 72 hours) prep_work->treat_cells seed_cells Seed Cancer Cell Lines (e.g., MCF-7, HepG2) seed_cells->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay read_abs Read Absorbance at 570 nm mtt_assay->read_abs calc_ic50 Calculate IC50 Values read_abs->calc_ic50

Caption: Workflow for determining the IC50 of the compound.

Protocol 1.1: Preparation of Stock Solutions

Causality: Dimethyl sulfoxide (DMSO) is the recommended solvent due to the compound's predicted low aqueous solubility. Preparing a high-concentration stock allows for minimal final DMSO concentration in the culture medium, preventing solvent-induced artifacts. A final DMSO concentration of <0.5% is recommended for most cell lines.[12]

  • Preparation of 100 mM Master Stock:

    • Weigh out 2.08 mg of this compound.

    • Add 100 µL of sterile, cell culture-grade DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

  • Storage:

    • Aliquot the master stock into smaller volumes (e.g., 10 µL) to avoid repeated freeze-thaw cycles.

    • Store at -20°C for short-term use (weeks) or -80°C for long-term storage (months).

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the master stock.

    • Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains below 0.5%. For example, to make a 100 µM working solution, add 1 µL of 100 mM stock to 1 mL of medium.

Protocol 1.2: Determining Cytotoxicity via MTT Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).[13]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a range of compound concentrations (e.g., 0.1 µM to 200 µM) by serially diluting the stock solution in complete medium.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound dose) and a "no treatment" control.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control.

    • Incubate for 24, 48, and 72 hours.

  • MTT Assay:

    • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Cell LineIncubation TimeHypothetical IC₅₀ (µM)
MCF-7 (Breast Cancer) 48h45.2
HepG2 (Liver Cancer) 48h68.5
PC-3 (Prostate Cancer) 48h35.8
hTERT-RPE1 (Normal Epithelial) 48h>150

Part 2: Mechanistic Elucidation - Impact on Cellular Bioenergetics and FAO

Rationale: Given the compound's structure, a primary hypothesis is the inhibition of fatty acid oxidation. Cancers that rely on FAO are vulnerable to CPT1A inhibitors.[5][6][7] We can test this by measuring real-time changes in cellular respiration and determining if the cell's energy production shifts away from mitochondrial pathways (which includes FAO) towards glycolysis.

Mitochondrial Fatty Acid Oxidation (FAO) Pathway

cluster_cyto Cytoplasm cluster_mito Mitochondrial Matrix FA Long-Chain Fatty Acid AcylCoA Fatty Acyl-CoA FA->AcylCoA CPT1A CPT1A (Rate-Limiting Step) AcylCoA->CPT1A Carnitine_in Carnitine Carnitine_in->CPT1A BetaOx β-Oxidation Cycle AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA ATP ATP TCA->ATP AcylCarnitine Fatty Acylcarnitine CPT1A->AcylCarnitine CPT2 CPT2 AcylCarnitine->CPT2 AcylCoA_mito Fatty Acyl-CoA CPT2->AcylCoA_mito AcylCoA_mito->BetaOx

Caption: Simplified FAO pathway highlighting the role of CPT1A.

Protocol 2.1: Seahorse XF Real-Time ATP Rate Assay

Causality: This assay provides a direct functional readout of the compound's effect on cellular metabolism. By simultaneously measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), it quantifies the ATP produced by mitochondria versus glycolysis. A specific inhibitor of FAO, like Etomoxir, should be used as a positive control. A compound that inhibits FAO will cause a decrease in mitochondrial-derived ATP and potentially a compensatory increase in glycolytic ATP.[14]

  • Plate Seeding: Seed cells in a Seahorse XF cell culture microplate and incubate overnight.

  • Substrate Addition: The day of the assay, replace the medium with substrate-limited medium (e.g., containing only glutamine). Then, add the fatty acid substrate (e.g., palmitate-BSA conjugate) to initiate FAO.

  • Compound Injection: Load the compound, a positive control (Etomoxir), and other metabolic modulators (like oligomycin and rotenone/antimycin A) into the injector ports of the sensor cartridge.

  • Assay Execution: Place the plate in the Seahorse XF Analyzer. After an initial equilibration period, the instrument will inject the compound and measure the resulting changes in OCR and ECAR in real-time.

  • Data Analysis: Calculate the ATP production rates from mitochondria and glycolysis. Compare the metabolic shift induced by this compound to that induced by the known FAO inhibitor Etomoxir.

Part 3: Mechanistic Elucidation - PPARα Nuclear Receptor Activation

Rationale: As an alternative or complementary mechanism, the compound could function as a ligand for the PPARα nuclear receptor. PPARα activation leads to the upregulation of genes involved in fatty acid catabolism.[10][15] Therefore, the compound could be a PPARα agonist, enhancing FAO, or an antagonist, blocking it. A reporter gene assay is the gold standard for directly measuring the activation of a specific transcription factor.

PPARα Signaling Pathway

cluster_cyto Cytoplasm cluster_nuc Nucleus Ligand 5-(3-methoxyphenyl) pentanoic acid PPAR PPARα Ligand->PPAR Complex PPARα-RXR Heterodimer PPAR->Complex Translocation RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds Transcription Target Gene Transcription (e.g., CPT1A, CD36) PPRE->Transcription Activates

Caption: Activation of target genes by a PPARα agonist.

Protocol 3.1: PPARα Reporter Gene Assay

Causality: This assay provides a highly specific readout of PPARα transcriptional activity. Cells are engineered to express a luciferase reporter gene under the control of a promoter containing PPAR response elements (PPREs). If the compound activates PPARα, the receptor will bind to the PPRE and drive the expression of luciferase, producing a measurable light signal.[15]

  • Cell Transfection:

    • Co-transfect a suitable cell line (e.g., HepG2) with two plasmids:

      • An expression vector for human PPARα.

      • A reporter plasmid containing multiple PPREs upstream of a luciferase gene.

    • Also, co-transfect a control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.

  • Compound Treatment:

    • 24 hours post-transfection, treat the cells with various concentrations of this compound.

    • Include a vehicle control, a known PPARα agonist (e.g., fenofibrate) as a positive control, and a known antagonist if available.[16]

  • Luciferase Assay:

    • After 18-24 hours of treatment, lyse the cells.

    • Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activity.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold change in reporter activity relative to the vehicle control. A significant increase indicates agonist activity.

Part 4: Downstream Cellular Effects: Cell Cycle and Apoptosis

Rationale: Regardless of the primary molecular target (CPT1A or PPARα), a successful anticancer compound should ultimately induce cell cycle arrest or apoptosis.[17] Linking the metabolic effects from Parts 2 & 3 to these terminal cellular fates is crucial for validating the compound's therapeutic potential. For example, inhibiting FAO can deplete ATP levels, leading to cell cycle arrest at the G0/G1 phase.[7]

Protocol 4.1: Cell Cycle Analysis by Flow Cytometry
  • Treatment and Harvest: Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Harvest cells, including any floating cells, by trypsinization and centrifugation.

  • Fixation: Wash the cells with cold PBS, then fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove ethanol. Resuspend the cell pellet in PBS containing RNase A and the DNA-binding dye Propidium Iodide (PI).

  • Analysis: Analyze the samples on a flow cytometer. The intensity of PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4.2: Apoptosis Assay using Annexin V/PI Staining
  • Treatment and Harvest: Treat cells as described for cell cycle analysis. Harvest both adherent and floating cells.

  • Staining: Wash cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.

  • Analysis: Analyze immediately by flow cytometry.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

Comprehensive Investigation Workflow

A Compound Prep & Cytotoxicity Screen (IC50) B Mechanistic Hypothesis (Based on Structure) A->B C Hypothesis 1: FAO Inhibition B->C D Hypothesis 2: PPARα Modulation B->D E Seahorse XF Assay (Metabolic Flux) C->E F Reporter Gene Assay (Transcription Factor Activity) D->F G Downstream Effects (Cell Cycle & Apoptosis) E->G F->G H Data Synthesis & Mechanism Confirmation G->H

Caption: A comprehensive workflow for compound characterization.

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high-throughput screening assays for 5-(3-methoxyphenyl)pentanoic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the High-Throughput Screening of 5-(3-methoxyphenyl)pentanoic Acid Analogs

Authored by: Senior Application Scientist, Advanced Discovery Platforms

Abstract

This guide provides a comprehensive framework and detailed protocols for the high-throughput screening (HTS) of novel chemical entities derived from this compound. Recognizing the therapeutic potential of fatty acid analogs in metabolic and inflammatory diseases, this document outlines strategies for identifying and characterizing modulators of relevant biological targets. We move beyond simplistic protocols to explain the causal science behind assay selection, design, and validation. The methodologies described herein are designed to be robust, scalable, and self-validating, ensuring the generation of high-quality, reproducible data suitable for progression into hit-to-lead campaigns.

Introduction: The Rationale for Screening Fatty Acid Analogs

Fatty acids are not merely metabolic fuels; they are critical signaling molecules that modulate a wide array of physiological processes through dedicated receptors and enzymatic pathways.[1] Analogs of these molecules, such as derivatives of this compound, represent a promising chemical space for the discovery of novel therapeutics. Their structural similarity to endogenous lipids makes them prime candidates for interacting with targets involved in energy homeostasis, inflammation, and cellular proliferation.

Key potential targets for this class of compounds include:

  • G-Protein Coupled Receptors (GPCRs): Specifically, free fatty acid receptors like FFAR1 (GPR40) and GPR84 are logical primary targets. FFAR1, activated by long-chain fatty acids, is predominantly expressed in pancreatic β-cells and enhances glucose-stimulated insulin secretion, making it a target for type 2 diabetes.[2][3] GPR84, which responds to medium-chain fatty acids, is expressed in immune cells and is implicated in inflammatory processes.[4][5]

  • Fatty Acid Metabolism Enzymes: The β-oxidation pathway is a critical source of cellular energy. Inhibitors of this pathway, which target enzymes like Carnitine Palmitoyltransferase I (CPT-I), can modulate cellular metabolism and have therapeutic potential in oncology and cardiovascular disease.[6][7][8]

This guide will detail robust HTS assays designed to interrogate these targets, providing researchers with the tools to effectively screen libraries of this compound analogs.

The High-Throughput Screening & Hit Validation Cascade

A successful screening campaign is not a single experiment but a multi-stage process designed to identify true positives and eliminate artifacts.[9] The volume of hits from a primary screen is expected to be significantly reduced through a rigorous validation cascade, often removing over 90% of initial actives.[9]

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Lead Generation Primary_Screen Primary HTS (Single Concentration) Hit_Identification Identify 'Hits' (Activity > Threshold) Primary_Screen->Hit_Identification Confirmation Hit Confirmation (Fresh Compound) Hit_Identification->Confirmation Dose_Response Dose-Response (IC50/EC50) Potency Determination Confirmation->Dose_Response Counterscreen Counterscreens (Assay Artifacts, Target Specificity) Dose_Response->Counterscreen Secondary_Assay Orthogonal & Secondary Assays (e.g., Downstream Signaling) Counterscreen->Secondary_Assay SAR Structure-Activity Relationship (SAR) Secondary_Assay->SAR

Caption: A generalized workflow for HTS and hit validation.

Primary Assay Protocol I: GPCR Activation via Calcium Mobilization

This assay is a cornerstone for screening GPCRs that couple to Gαq subunits, which trigger the release of intracellular calcium upon activation.[10] It is a rapid, cost-effective, and robust method for primary HTS. By co-expressing a promiscuous G-protein, such as Gα16, this assay can be adapted for GPCRs that natively couple to other G-protein subtypes, redirecting their signaling through a calcium flux.[11]

Scientific Principle

Agonist binding to a Gαq-coupled GPCR activates phospholipase C, which generates inositol-1,4,5-trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, causing a rapid and transient release of stored Ca²⁺ into the cytoplasm.[10] This change is detected by a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that has been pre-loaded into the cells. The increase in fluorescence intensity is directly proportional to the degree of receptor activation.[11]

Calcium_Pathway cluster_receptor Cell Membrane cluster_er Endoplasmic Reticulum cluster_cyto Cytoplasm Analog Compound Analog GPCR GPR40 / GPR84 (GPCR) Analog->GPCR 1. Binds Gq Gαq GPCR->Gq 2. Activates PLC PLC Gq->PLC 3. Activates IP3 IP3 PLC->IP3 4. Generates IP3R IP3 Receptor Ca_Store Ca²⁺ Store IP3R->Ca_Store 6. Opens Ca_Cyt ↑ [Ca²⁺] Ca_Store->Ca_Cyt 7. Release IP3->IP3R 5. Binds Fluo4 Fluo-4 Dye Ca_Cyt->Fluo4 8. Binds Fluorescence Fluorescence Signal Fluo4->Fluorescence 9. Emits

Caption: Signaling cascade for the Gαq-mediated calcium mobilization assay.

Detailed Protocol

Materials:

  • HEK293 cells stably expressing the target GPCR (e.g., FFAR1 or GPR84).

  • Assay Plates: Black-walled, clear-bottom 384-well microplates.

  • Culture Medium: DMEM with 10% FBS, penicillin/streptomycin.[12]

  • Assay Buffer: Krebs buffer or HBSS with 20 mM HEPES, pH 7.4.[13]

  • Fluo-4 AM dye and Pluronic F-127 (20% solution in DMSO).[12]

  • Probenecid (optional, for cell lines with high dye efflux).[14]

  • Automated plate reader with liquid handling capabilities (e.g., FlexStation 3).[15]

Procedure:

  • Cell Plating: Seed HEK293 cells expressing the target receptor into 384-well plates at a density optimized to achieve 90-100% confluency on the day of the assay (e.g., 10,000-20,000 cells/well). Incubate overnight at 37°C, 5% CO₂.[14]

  • Dye Loading:

    • Prepare the dye loading solution in assay buffer containing 4 µM Fluo-4 AM, 0.04% Pluronic F-127, and (if required) 2.5 mM probenecid.[14]

    • Aspirate the culture medium from the cell plate and add 20 µL/well of the dye loading solution.

    • Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.[14]

  • Compound Preparation: Prepare a 5X concentrated compound plate by serially diluting the this compound analogs in assay buffer. Include a known agonist as a positive control and buffer alone as a negative control (DMSO vehicle).

  • Assay Execution:

    • Place the cell plate and compound plate into the automated plate reader.

    • Set the instrument to read fluorescence (Excitation: 494 nm, Emission: 516 nm).

    • Establish a stable baseline reading for 15-20 seconds.

    • Initiate the automated addition of 5 µL/well from the compound plate to the cell plate.

    • Immediately begin kinetic reading of the fluorescence signal for 90-120 seconds.

  • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline reading. Normalize the data to controls (0% activation for vehicle, 100% for saturating concentration of a reference agonist) and plot dose-response curves to determine EC₅₀ values.

Primary Assay Protocol II: TR-FRET for Second Messenger Detection

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays offer superior sensitivity and reduced background interference compared to standard fluorescence assays.[16] This is achieved by using a long-lifetime lanthanide donor (e.g., Europium or Terbium), which allows for a time-delayed measurement after short-lived background fluorescence has decayed.[16][17] This "mix-and-read" format is highly amenable to HTS.[18]

Scientific Principle

This protocol describes a competitive immunoassay to quantify cAMP (a readout for Gαs or Gαi activation). The assay uses a stable cAMP analog labeled with an acceptor fluorophore and an anti-cAMP antibody labeled with a lanthanide donor. In the absence of cellular cAMP, the donor and acceptor are in close proximity, generating a high TR-FRET signal. When the GPCR is activated and cellular cAMP is produced, it displaces the labeled cAMP from the antibody, leading to a decrease in the TR-FRET signal.

Detailed Protocol

Materials:

  • CHO-K1 or HEK293 cells expressing the target GPCR.

  • Assay Plates: Low-volume, white 384-well plates.

  • Stimulation Buffer with phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • TR-FRET cAMP Detection Kit (containing Europium-labeled anti-cAMP antibody and an acceptor-labeled cAMP analog).

  • HTRF-compatible plate reader.[16]

Procedure:

  • Cell Plating: Seed cells into 384-well plates and incubate to form a confluent monolayer.

  • Compound Addition: Remove culture medium and add 5 µL of stimulation buffer. Add 5 µL of compound dilutions (2X concentration). For Gαi-coupled receptors, include an activator of adenylyl cyclase like Forskolin to generate a cAMP signal that can be inhibited.

  • Cell Lysis & Incubation: Add 5 µL of cell lysis buffer and incubate for the time specified by the kit manufacturer (typically 30-60 minutes at room temperature) to allow for cAMP accumulation.

  • Detection Reagent Addition: Add 5 µL of the pre-mixed TR-FRET detection reagents (acceptor-cAMP and donor-antibody).

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[19]

  • Data Analysis: Calculate the HTRF ratio (Acceptor Emission / Donor Emission * 10,000). The signal is inversely proportional to the cellular cAMP level. Plot dose-response curves to determine EC₅₀ or IC₅₀ values.

Orthogonal Assay: Fluorescent Fatty Acid Uptake

To investigate if the analogs act by inhibiting fatty acid transport into the cell, a fluorescent fatty acid uptake assay can be employed. This provides a distinct, non-GPCR mechanism of action to explore. This live-cell assay is rapid, inexpensive, and has proven sensitivity for HTS.[20][21]

Scientific Principle

Cells expressing fatty acid transport proteins (FATPs) are incubated with a fluorescent fatty acid analog, such as BODIPY-C12.[20] The uptake of this fluorescent probe into the cell is monitored by a microplate reader. Extracellular fluorescence is quenched by a membrane-impermeable dye like trypan blue, ensuring that only the intracellular signal is measured.[21] Compounds that inhibit FATP-mediated transport will reduce the rate of intracellular fluorescence accumulation.

Detailed Protocol

Materials:

  • HEK293 cells stably expressing a target FATP (e.g., FATP2 or FATP4).[20][22]

  • Assay Plates: Black-walled, clear-bottom 96- or 384-well plates.

  • Fluorescent Fatty Acid: C1-BODIPY-C12 (4,4-difluoro-5-methyl-4-bora-3a,4a-diaza-s-indacene-3-dodecanoic acid).[20]

  • Quenching Agent: Trypan Blue solution.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed FATP-expressing cells into assay plates and grow to confluency.

  • Compound Pre-incubation: Wash cells with assay buffer and pre-incubate with the this compound analogs or controls for 15-30 minutes.

  • Initiate Uptake: Add a solution containing BODIPY-C12 and trypan blue to all wells.

  • Kinetic Reading: Immediately place the plate in a pre-warmed fluorescence plate reader (Excitation: ~485 nm, Emission: ~515 nm) and measure the fluorescence kinetically over 15-30 minutes.

  • Data Analysis: Calculate the rate of fluorescence increase (slope of the kinetic curve). Normalize the rates to vehicle control (100% uptake) and a known inhibitor control (0% uptake) to determine the percent inhibition for each analog and calculate IC₅₀ values.

Data Quality Control and Hit Validation

Rigorous quality control is essential for the reliability of HTS data.[23] Each assay plate must include controls to assess performance and normalize the data.

Key Performance Metrics
MetricDescriptionAcceptance Criterion
Z'-factor A measure of statistical effect size that reflects both the signal dynamic range and data variation.[24]Z' > 0.5
Signal-to-Background (S/B) The ratio of the mean signal of the positive control to the mean signal of the negative control.S/B > 5 (assay dependent)
Signal-to-Noise (S/N) The difference in means of the positive and negative controls divided by the standard deviation of the background.S/N > 10 (assay dependent)
DMSO Tolerance The highest concentration of DMSO that does not significantly affect assay performance.[23]Typically ≤ 1% for cell-based assays.
Hit Confirmation and Triage

Initial hits identified in the primary screen must undergo a validation process to eliminate false positives.[9]

  • Re-testing: Confirm the activity of hits using freshly prepared compound samples.

  • Dose-Response: Generate full dose-response curves to confirm potency (EC₅₀/IC₅₀) and efficacy.

  • Counterscreens: Test active compounds in an assay using a parental cell line that does not express the target receptor. A lack of activity in this counterscreen increases confidence that the compound's effect is target-specific.

  • Chemical Analysis: Cluster hits by chemical structure to identify potential structure-activity relationships (SAR). Flag and remove Pan-Assay Interference Compounds (PAINS) and frequent hitters identified from historical data.[9]

Conclusion

The screening of this compound analogs requires a multi-faceted approach grounded in robust and biologically relevant assays. The protocols detailed in this guide for calcium mobilization, TR-FRET, and fluorescent fatty acid uptake provide a powerful toolkit for identifying and characterizing novel modulators of GPCRs and fatty acid transporters. By adhering to a rigorous hit validation cascade and stringent quality control, researchers can confidently advance promising hits into the next stages of the drug discovery pipeline.

References

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Application Note & Protocol: A Framework for In Vivo Evaluation of 5-(3-methoxyphenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Rationale and Scientific Context

5-(3-methoxyphenyl)pentanoic acid is a synthetic compound featuring a pentanoic acid chain, suggesting potential interactions with metabolic pathways, and a methoxyphenyl group, a moiety present in various biologically active molecules. While direct in vivo data on this specific compound is scarce, its structural components provide a logical basis for hypothesizing its potential utility in metabolic disorders. Phenyl-substituted fatty acid derivatives have been explored for various therapeutic applications, including anticancer and anti-inflammatory activities.[1][2][3] This document provides a comprehensive framework for the initial in vivo evaluation of this compound, focusing on establishing a foundational safety, pharmacokinetic, and efficacy profile.

The primary objectives for this experimental framework are:

  • To determine the acute oral toxicity and establish a preliminary safety profile.[4]

  • To characterize the basic pharmacokinetic (PK) properties of the compound in a rodent model.[5][6]

  • To conduct a pilot efficacy study in a relevant animal model of dyslipidemia and metabolic stress.[7][8]

This guide is structured to follow a logical progression from foundational safety assessments to more complex efficacy studies, ensuring that each step is informed by the previous one. All procedures must adhere to strict ethical guidelines for animal research, such as the ARRIVE guidelines, to ensure data quality and animal welfare.[9][10][11][12]

Section 1: Preliminary Safety Assessment - Acute Oral Toxicity

Causality: Before any efficacy studies can be conducted, it is imperative to understand the compound's safety profile. An acute oral toxicity study is the initial step to identify a safe dosing range and to fulfill regulatory expectations.[13] The Organisation for Economic Co-operation and Development (OECD) provides standardized guidelines for these studies, which enhance data reliability and regulatory acceptance.[14][15][16][17]

Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Adapted from OECD Guideline 425)

This method is chosen as it allows for the estimation of an LD50 (median lethal dose) with a minimal number of animals, aligning with the "3Rs" principle (Replacement, Reduction, and Refinement) of animal research.[17][18]

  • Animal Model: Female Sprague-Dawley rats (8-10 weeks old). Females are often slightly more sensitive, providing a conservative estimate of toxicity.[15]

  • Housing: Animals should be housed in standard laboratory conditions for at least 5 days prior to dosing for acclimatization.[15]

  • Dose Formulation:

    • Due to the predicted hydrophobic nature of this compound, a suitable vehicle is required. A primary option is a solution in an oil like corn oil.[4] If solubility is insufficient, a suspension in 0.5% carboxymethylcellulose (CMC) can be used.

    • The stability of the formulation over the period of use must be confirmed.

  • Procedure:

    • Animals are fasted overnight prior to dosing but have access to water.[4]

    • The test begins by dosing a single animal at a step below the best preliminary estimate of the LD50 (a starting dose of 300 mg/kg is often used if no prior information exists).[15]

    • The animal is observed for mortality or signs of toxicity, with special attention during the first 4 hours and then daily for 14 days.[17]

    • If the animal survives, the next animal is dosed at a higher dose. If it dies, the next animal receives a lower dose. Dosing intervals are typically 48 hours.[17]

    • Observations include changes in skin, fur, eyes, respiratory patterns, and any abnormal behavior. Body weight is recorded weekly.[17]

  • Endpoint: The primary endpoint is mortality within the 14-day observation period. At the end of the study, all surviving animals are subjected to a gross necropsy.

Section 2: Pharmacokinetic (PK) Profiling

Causality: Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for interpreting efficacy and toxicity data.[19] A PK study helps determine key parameters like bioavailability, half-life, and maximum concentration (Cmax), which are essential for designing rational dosing regimens in subsequent efficacy studies.[20][21]

Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation for serial blood sampling. Using cannulated animals allows for a complete PK profile from individual animals, reducing animal numbers and inter-animal variability.[5]

  • Study Groups:

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg) to determine absolute bioavailability.

    • Group 2: Oral gavage (PO) administration (e.g., 20 mg/kg).

  • Dose Formulation:

    • IV: The compound must be dissolved in a biocompatible solvent suitable for injection (e.g., a solution containing DMSO, PEG400, and saline).

    • PO: The same formulation as used in the toxicity study (e.g., corn oil or 0.5% CMC).

  • Procedure:

    • Animals are fasted overnight before dosing.

    • The compound is administered either via IV injection or oral gavage.

    • Blood samples (~100 µL) are collected from the jugular vein cannula at pre-defined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: The concentration of this compound in plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[20]

  • Data Analysis: PK parameters (e.g., Cmax, Tmax, AUC, half-life) are calculated using non-compartmental analysis with software like Phoenix WinNonlin.[5]

Section 3: Pilot Efficacy Evaluation in a Dyslipidemia Model

Causality: Based on the compound's structural relation to fatty acids, a relevant starting point for efficacy testing is a model of metabolic disease, such as diet-induced dyslipidemia.[22] This allows for an initial assessment of the compound's potential to modulate lipid metabolism. High-fat diet-fed mice are a well-established model for this purpose.[7][8]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation & Induction cluster_treat Phase 2: Treatment & Observation cluster_analysis Phase 3: Endpoint Analysis Acclimation Animal Acclimation (1 week) Diet High-Fat Diet Induction (8 weeks) Acclimation->Diet Baseline Baseline Measurements (Body Weight, Lipids) Diet->Baseline Random Randomization into Groups Baseline->Random Dosing Daily Dosing Period (4 weeks) Random->Dosing Monitor In-life Monitoring (Body Weight, Food Intake) Dosing->Monitor OGTT Oral Glucose Tolerance Test (Week 3) Dosing->OGTT Terminal Terminal Sample Collection (Blood, Liver, Adipose) OGTT->Terminal Biochem Biochemical Analysis (Lipid Panel, Glucose, Insulin) Terminal->Biochem Histo Histopathology (Liver Steatosis) Terminal->Histo Analysis Data Analysis & Reporting Biochem->Analysis Histo->Analysis

Caption: High-level workflow for the in vivo efficacy study.

Protocol: High-Fat Diet (HFD)-Induced Dyslipidemia in Mice
  • Animal Model: Male C57BL/6J mice (6-8 weeks old). This strain is widely used and susceptible to developing obesity, insulin resistance, and dyslipidemia when fed a high-fat diet.[8]

  • Diet and Induction:

    • Animals are fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce the disease phenotype.[23] A control group is fed a standard chow diet.

    • After the induction period, baseline blood samples are taken to confirm hyperlipidemia.

  • Experimental Groups & Dosing:

    • Animals are randomized into groups based on body weight and plasma triglyceride levels.

    • A well-designed study includes multiple groups to ensure robust and interpretable results.[24]

Group IDGroup NameDietTreatmentDosen
1Lean ControlChowVehicle (e.g., 0.5% CMC)-10
2HFD ControlHFDVehicle (e.g., 0.5% CMC)-10
3Test Cmpd LowHFDThis compound10 mg/kg10
4Test Cmpd HighHFDThis compound30 mg/kg10
5Positive ControlHFDFenofibrate100 mg/kg10
  • Administration & Duration:

    • Compounds are administered once daily via oral gavage for 4 weeks. Doses are selected based on preliminary safety and PK data.

  • In-Life Measurements:

    • Body weight and food intake are monitored weekly.

    • An Oral Glucose Tolerance Test (OGTT) can be performed during the final week of treatment to assess effects on glucose homeostasis.[22][25][26][27]

  • Terminal Endpoints:

    • At the end of the study, animals are fasted overnight, and terminal blood samples are collected for analysis of a full lipid panel (Total Cholesterol, HDL, LDL, Triglycerides), glucose, and insulin.

    • Tissues such as the liver and adipose tissue are collected, weighed, and fixed for histopathological analysis (e.g., H&E staining for hepatic steatosis).

Section 4: Data Analysis and Interpretation

Causality: Rigorous statistical analysis is essential to determine if the observed effects are scientifically significant and not due to chance.[24] The choice of statistical test depends on the experimental design and the nature of the data collected.

  • Group Comparisons: For comparing multiple treatment groups to a control group, a one-way Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) is appropriate.

  • Time-Course Data: For data collected over time (e.g., body weight, OGTT), a two-way repeated-measures ANOVA should be used.

  • Significance: A p-value of <0.05 is typically considered statistically significant. All data should be presented as mean ± standard error of the mean (SEM).

Section 5: Ethical Considerations

All animal experiments must be conducted in accordance with national and institutional guidelines for the care and use of laboratory animals.[18] Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC). The experimental design should adhere to the principles of the 3Rs (Replacement, Reduction, Refinement) to minimize animal use and suffering.[18] The ARRIVE guidelines provide a crucial checklist for ensuring that research is reported transparently and in sufficient detail to allow for critical evaluation and reproduction.[9][11]

References

  • ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). (n.d.). The University of Iowa Office of the Vice President for Research. Retrieved from [Link]

  • ARRIVE Guidelines. (n.d.). NC3Rs. Retrieved from [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). Retrieved from [Link]

  • Percie du Sert, N., Hurst, V., Ahluwalia, A., Alam, S., Avey, M. T., Baker, M., ... & Würbel, H. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLoS biology, 18(7), e3000410. Retrieved from [Link]

  • ARRIVE guidelines. (2023). In Wikipedia. Retrieved from [Link]

  • Kilkenny, C., Browne, W. J., Cuthill, I. C., Emerson, M., & Altman, D. G. (2010). The ARRIVE guidelines: Animal Research: Reporting In Vivo Experiments. EUPRIM-NET. Retrieved from [Link]

  • OECD Guideline for Testing of Chemicals: Acute Oral Toxicity – Fixed Dose Procedure. (n.d.). Scribd. Retrieved from [Link]

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  • Andrikopoulos, S., Blair, A. R., Deluca, N., Fam, B. C., & Proietto, J. (2008). Methods and models for metabolic assessment in mice. Journal of Endocrinology, 199(2), 169-183. Retrieved from [Link]

  • Kilkenny, C., & Parsons, N. (2018). General Principles of Preclinical Study Design. Good Research Practice in Non-Clinical Pharmacology and Biomedicine. Retrieved from [Link]

  • Selecting an Appropriate Animal Model for Dyslipidemia. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Zhao, F., & Liu, M. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), e56191. Retrieved from [Link]

  • Schlegel, A., & Gut, P. (2015). Zebrafish Models for Dyslipidemia and Atherosclerosis Research. Frontiers in Endocrinology, 6, 7. Retrieved from [Link]

  • Emini Veseli, B., Perrotta, P., De Meyer, G. R. Y., Roth, L., Van der Donckt, C., Martinet, W., & De Meyer, G. R. (2017). Animal models of atherosclerosis. European journal of pharmacology, 816, 3-13. Retrieved from [Link]

  • Winkels, H., & Ley, K. (2022). Animal Models of Atherosclerosis–Supportive Notes and Tricks of the Trade. Circulation Research, 130(12), 1904-1921. Retrieved from [Link]

  • Li, Y., Davis, B., & Piercy, C. (2023). Designing an In Vivo Preclinical Research Study. MDPI. Retrieved from [Link]

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  • Use of hydrophobins in formulation of water insoluble drugs for oral administration. (2019). ResearchGate. Retrieved from [Link]

  • In vivo rat PK profiling in drug discovery: New challenges. (2019). ResearchGate. Retrieved from [Link]

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  • Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs. (2023). Asian Journal of Pharmaceutics. Retrieved from [Link]

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  • McDonald, L. N., et al. (2022). Protocol for in vivo assessment of glucose metabolism in mouse models. UQ eSpace. Retrieved from [Link]

  • Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations. (2023). MDPI. Retrieved from [Link]

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Application Note: Protocol for Derivatizing 5-(3-methoxyphenyl)pentanoic Acid for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of analytical chemistry, prized for its high resolving power and sensitive detection. However, its application is fundamentally limited to analytes that are both volatile and thermally stable. 5-(3-methoxyphenyl)pentanoic acid, an aromatic carboxylic acid, presents a significant analytical challenge in this regard. Its carboxylic acid functional group (-COOH) is highly polar and capable of strong intermolecular hydrogen bonding. This leads to:

  • Low Volatility: Requiring high injector temperatures that can cause thermal degradation.

  • Poor Peak Shape: The tendency for molecules to interact with active sites in the GC inlet and column results in asymmetric or "tailing" peaks, which compromises resolution and quantification accuracy.

  • Adsorption: The polar analyte can irreversibly adsorb to surfaces within the GC system, leading to poor sensitivity and reproducibility.

To overcome these obstacles, a chemical modification process known as derivatization is essential.[1][2][3] This application note provides a detailed, field-proven protocol for the silylation of this compound, converting it into its more volatile and stable trimethylsilyl (TMS) ester. This conversion neutralizes the problematic active hydrogen of the carboxyl group, drastically improving its chromatographic behavior and enabling robust, reproducible analysis by GC-MS.[4][5]

Principle of Silylation

Silylation is a robust and widely used derivatization technique where an active hydrogen in a polar functional group is replaced by a trimethylsilyl (-Si(CH₃)₃) group.[5][6] The reaction for this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a nucleophilic substitution. The lone pair of electrons on the carboxylic acid's hydroxyl oxygen attacks the silicon atom of the BSTFA molecule. This process is often facilitated by a catalyst, such as trimethylchlorosilane (TMCS), which is frequently included in commercial BSTFA formulations to enhance the reactivity, especially for less reactive or sterically hindered groups.[1][7]

The resulting TMS ester is significantly less polar, more volatile, and more thermally stable than the parent acid, making it an ideal candidate for GC-MS analysis.[5]

Materials and Reagents

Reagent/MaterialSpecificationSupplier Example
This compoundAnalytical Standard (≥98%)Sigma-Aldrich, Cayman Chemical
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)Derivatization GradeSigma-Aldrich, Thermo Scientific
PyridineAnhydrous, ≥99.8%MilliporeSigma
Ethyl AcetateHPLC or GC GradeFisher Scientific
Nitrogen GasHigh Purity (99.999%)Airgas
GC Vials with PTFE-lined caps2 mL, AmberAgilent Technologies, Waters

Scientist's Note (Safety): BSTFA is highly sensitive to moisture and can be harmful.[5] Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Ensure all glassware is scrupulously dried before use to prevent reagent hydrolysis, which deactivates the reagent and can lead to incomplete derivatization.[6][7]

Detailed Step-by-Step Protocol

This protocol is designed for a typical sample concentration of 1 mg/mL. Adjustments may be necessary based on sample concentration and instrument sensitivity.

Step 1: Sample Preparation

  • Accurately weigh 1 mg of this compound and place it into a 2 mL amber GC vial.

  • If the sample is in a solution, transfer an aliquot containing approximately 1 mg of the analyte to the vial.

  • Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas. It is critical that the sample is completely free of water and other protic solvents.[7]

Step 2: Reagent Addition

  • To the dried sample, add 100 µL of anhydrous pyridine. Gently vortex for 10 seconds to dissolve the analyte.

    • Scientist's Note: Pyridine acts as a solvent and a catalyst. It is an excellent solvent for many organic compounds and also functions as an HCl scavenger, driving the silylation reaction to completion when TMCS is present.[6]

  • Using a dry microsyringe, add 100 µL of BSTFA + 1% TMCS to the vial.[7]

    • Scientist's Note: A molar excess of the silylating reagent is crucial to ensure the reaction proceeds to completion. A 2:1 molar ratio of BSTFA to active hydrogens is a common guideline.[1][5] For this protocol, the volumetric excess is sufficient for complete derivatization.

Step 3: Reaction Incubation

  • Immediately cap the vial tightly with a PTFE-lined cap.

  • Vortex the mixture for 30 seconds to ensure homogeneity.

  • Place the vial in a heating block or oven set to 70°C for 60 minutes .[8]

    • Scientist's Note: Heating provides the necessary activation energy for the reaction. While some simple alcohols can be derivatized at room temperature, carboxylic acids require elevated temperatures for efficient and complete conversion.[1] A temperature of 60-80°C is typical for silylating carboxylic acids.[7][8]

Step 4: Sample Finalization

  • After the incubation period, remove the vial from the heat source and allow it to cool to room temperature.

  • The sample is now derivatized and ready for direct injection into the GC-MS system. No further work-up is typically required.

    • Scientist's Note: It is advisable to analyze the derivatized sample within 24 hours. While TMS derivatives are more stable than the parent compound, they can still be susceptible to hydrolysis over time if exposed to ambient moisture.

Experimental Workflow Visualization

The following diagram outlines the complete workflow from sample preparation to GC-MS injection.

derivatization_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start: this compound sample dry Evaporate solvent to dryness under N2 start->dry dissolve Dissolve in 100 µL Anhydrous Pyridine dry->dissolve Transfer vial add_bstfa Add 100 µL BSTFA + 1% TMCS dissolve->add_bstfa heat Heat at 70°C for 60 min add_bstfa->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Caption: Workflow for TMS derivatization of this compound.

Instrumentation and Expected Results

GC-MS Parameters: The following parameters provide a robust starting point for analysis. Optimization may be required based on the specific instrument and column used.

ParameterValue
GC System Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injection Mode Split (20:1 ratio)
Inlet Temperature 280°C[4]
Injection Volume 1 µL
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Oven Program Start at 80°C, hold 2 min, ramp to 280°C @ 15°C/min, hold 5 min
MS Source Temp. 230°C
MS Quad Temp. 150°C
Scan Range 50-550 m/z

Expected Mass Spectrum: The derivatized product is this compound, trimethylsilyl ester.

  • Parent Compound MW: 208.24 g/mol

  • TMS Group MW: 72.1 g/mol (after loss of H)

  • Derivatized MW: 280.4 g/mol

The electron ionization (EI) mass spectrum will not likely show a strong molecular ion (M+) at m/z 280 due to fragmentation. Key expected fragments include:

  • M-15 (m/z 265): Loss of a methyl group (-CH₃) from the TMS moiety, a very common fragmentation pattern for TMS derivatives.

  • m/z 73: The characteristic ion for the trimethylsilyl group, [(CH₃)₃Si]⁺, which is often the base peak.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
No peak or very small peak for analyte Incomplete derivatization; Presence of moistureEnsure the sample is completely dry before adding reagents. Use fresh, anhydrous solvents and store silylating reagents properly under inert gas.[7]
Insufficient reagent or reaction time/tempIncrease the amount of BSTFA or extend the heating time/increase temperature slightly (e.g., to 80°C).[1]
Broad, tailing peak Incomplete derivatization; Active sites in the GC systemCheck derivatization efficiency. If the issue persists, consider using an Ultra Inert inlet liner and ensure the column is properly conditioned.
Multiple peaks for the analyte Side reactions; Sample degradationLower the injector temperature. Ensure the derivatization reaction is not overheated or run for an excessive amount of time.
Extraneous peaks in the chromatogram Contaminated reagents or solvent; Reagent hydrolysisRun a reagent blank (solvent + BSTFA) to identify contaminant peaks.[5] Use high-purity reagents and solvents.

References

  • Lanças, F. M., et al. (2021). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. Separations, 9(1), 9. Available from: [Link]

  • Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 5(1), 1-10. Available from: [Link]

  • Zenkevich, I.G. (2004). Acids: Derivatization for GC Analysis. In: Encyclopedia of Analytical Science. Elsevier. Available from: [Link]

  • Villas-Bôas, S. G., et al. (2006). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 2(1), 21-30. Available from: [Link]

  • ResearchGate. (2010). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. Available from: [Link]

  • Trefz, P., et al. (2012). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 2(4), 1078-1112. Available from: [Link]

  • Chen, Y., et al. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. Journal of Chromatography B, 1028, 165-174. Available from: [Link]

  • TotalEnergies. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. Available from: [Link]

Sources

Application Notes & Protocols: A Guide to Characterizing Novel Apoptosis-Inducing Agents

Author: BenchChem Technical Support Team. Date: February 2026

A Focus on the Methodological Evaluation of "Compound X" [5-(3-methoxyphenyl)pentanoic acid]

Authored by a Senior Application Scientist

Introduction: The Quest for Novel Apoptotic Inducers in Therapeutic Development

The controlled execution of programmed cell death, or apoptosis, is a fundamental process for maintaining tissue homeostasis. Its dysregulation is a hallmark of numerous diseases, most notably cancer, where the evasion of apoptosis is a critical step in tumorigenesis and chemoresistance. Consequently, the identification and characterization of small molecules that can selectively induce apoptosis in diseased cells is a cornerstone of modern drug discovery.[1]

This document serves as a detailed guide for researchers, scientists, and drug development professionals on how to rigorously assess the pro-apoptotic potential of a novel small molecule. For the purpose of illustration, we will refer to our hypothetical test article as "Compound X," which stands in for compounds like this compound whose specific biological activities may not yet be characterized in publicly available literature. The protocols and workflows detailed herein represent a robust, multi-faceted strategy to not only confirm apoptosis but also to begin elucidating the underlying mechanism of action.

We will proceed through a logical workflow, beginning with the detection of early apoptotic events at the plasma membrane, moving to the activation of the core enzymatic machinery of apoptosis, and concluding with the characterization of late-stage nuclear changes.

Part 1: The Initial Hallmarks - Detecting Membrane Asymmetry with Annexin V Staining

Scientific Principle: In healthy viable cells, the phospholipid phosphatidylserine (PS) is strictly maintained on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it acts as an "eat me" signal for phagocytes.[2] The protein Annexin V has a high, calcium-dependent affinity for PS. By conjugating Annexin V to a fluorophore (e.g., FITC), we can specifically label early apoptotic cells.

To distinguish between early apoptotic, late apoptotic, and necrotic cells, a nuclear stain such as Propidium Iodide (PI) is used concurrently. PI is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells. However, in late-stage apoptosis or necrosis, the cell membrane becomes permeable, allowing PI to enter and stain the nucleus red.[3]

This dual-staining approach allows for the differentiation of four distinct cell populations via flow cytometry:

  • Viable Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.[3]

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.[3]

  • Necrotic Cells (primarily): Annexin V-negative and PI-positive (this population is often small if the primary cell death mechanism is apoptosis).

Experimental Protocol: Annexin V & PI Staining for Flow Cytometry

This protocol is optimized for adherent or suspension cells treated with "Compound X".

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and a 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS), calcium- and magnesium-free

  • Deionized water

  • Treated and untreated cell populations (adherent or suspension)

  • Flow cytometer

Methodology:

  • Preparation of Reagents:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. For example, mix 1 mL of 10X Binding Buffer with 9 mL of deionized water.[4] Keep on ice.

    • Ensure all solutions and cell samples are kept cold (2-8°C) throughout the procedure to minimize metabolic activity and degradation.

  • Cell Harvesting and Washing:

    • For Suspension Cells: Pellet cells by centrifugation at 400-600 x g for 5 minutes at 4°C.

    • For Adherent Cells: Gently detach cells using a non-enzymatic cell scraper or a gentle enzyme like TrypLE. Avoid harsh trypsinization, which can damage the cell membrane and lead to false positives. Pellet the detached cells as described above.

    • Wash the cell pellet once with ice-cold PBS to remove residual media. Centrifuge and carefully discard the supernatant.

  • Cell Resuspension and Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a fresh flow cytometry tube.

    • Add 5 µL of Annexin V-FITC to the cell suspension.[4]

    • Gently vortex the tube and incubate for 15 minutes at room temperature (25°C) in the dark.[5] The incubation in darkness is crucial to prevent photobleaching of the fluorophore.

    • After the incubation, add 400 µL of 1X Binding Buffer to each tube.

    • Add 5 µL of Propidium Iodide (PI) Staining Solution.[4]

  • Analysis:

    • Analyze the samples by flow cytometry immediately (within 1 hour). The FITC signal is typically detected in the FL1 channel, and the PI signal in the FL2 or FL3 channel.

    • Crucial Controls:

      • Unstained Cells: To set baseline fluorescence.

      • Annexin V-FITC only: For compensation.

      • PI only: For compensation.

      • Positive Control: Cells treated with a known apoptosis inducer (e.g., staurosporine or camptothecin) to validate the assay setup.[6]

Part 2: The Point of No Return - Measuring Executioner Caspase Activity

Scientific Principle: The activation of a family of cysteine-aspartic proteases, known as caspases, is a central event in the apoptotic cascade. Apoptosis signaling converges on the activation of "executioner" caspases, primarily Caspase-3 and Caspase-7.[7] Once activated, these enzymes cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Therefore, measuring the activity of Caspase-3/7 is a direct and highly specific indicator of apoptosis.

Luminescent assays, such as the Caspase-Glo® 3/7 Assay, provide a sensitive and high-throughput method for this measurement. The assay reagent contains a proluminescent substrate with the tetrapeptide sequence DEVD, which is a specific target for Caspase-3 and -7.[8][9] When active Caspase-3/7 in the cell lysate cleaves this substrate, it releases aminoluciferin, which is then utilized by luciferase (also in the reagent) to generate a stable, glow-type luminescent signal that is directly proportional to the amount of active Caspase-3/7.[8]

Experimental Protocol: Caspase-Glo® 3/7 Luminescent Assay

This protocol is designed for a 96-well plate format, ideal for dose-response and time-course studies of "Compound X".

Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega or equivalent)

  • White-walled, opaque 96-well plates suitable for luminescence

  • Multichannel pipette

  • Plate-reading luminometer

  • Treated and untreated cells cultured in 96-well plates

Methodology:

  • Assay Setup:

    • Plate cells in a white-walled 96-well plate at a desired density and allow them to adhere overnight.

    • Treat cells with various concentrations of "Compound X" and appropriate vehicle controls. Include a positive control (e.g., staurosporine). The final volume in each well should be 100 µL.

    • Incubate for the desired treatment period (e.g., 6, 12, 24 hours).

  • Reagent Preparation:

    • Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature before use.[9]

    • Reconstitute the substrate by transferring the entire volume of buffer into the substrate bottle. Mix by gentle inversion until the substrate is completely dissolved. This forms the Caspase-Glo® 3/7 Reagent.[9]

  • Assay Procedure (Add-Mix-Measure):

    • Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, directly into the 100 µL of cell culture medium. This single addition both lyses the cells and introduces the substrate.[8]

    • Mix the contents of the wells by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light. The optimal incubation time should be determined empirically for your specific cell line and treatment conditions.[10]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The raw luminescence units (RLU) are directly proportional to the amount of caspase activity. Data can be normalized to a vehicle-treated control to calculate the fold-change in Caspase-3/7 activity.

Part 3: The Final Signature - Detecting DNA Fragmentation with the TUNEL Assay

Scientific Principle: A late-stage hallmark of apoptosis is the activation of caspase-activated DNase (CAD), which cleaves genomic DNA in the linker regions between nucleosomes. This process generates a large number of DNA fragments with free 3'-hydroxyl (3'-OH) ends.[11] The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is designed to detect these DNA breaks.[12][13]

The assay utilizes the enzyme Terminal deoxynucleotidyl Transferase (TdT) to incorporate labeled dUTPs (e.g., conjugated to a fluorophore or biotin) onto the 3'-OH ends of the DNA fragments.[14] These labeled sites can then be visualized by fluorescence microscopy or quantified by flow cytometry, allowing for the identification of apoptotic cells.[14]

Experimental Protocol: TUNEL Imaging Assay

This protocol is for an imaging-based assay using adherent cells grown on coverslips.

Materials:

  • TUNEL Assay Kit (e.g., Click-iT™ TUNEL Alexa Fluor™ Imaging Assay)

  • Coverslips in a 24-well plate

  • 4% Paraformaldehyde (PFA) in PBS (Fixation Buffer)

  • 0.25% Triton™ X-100 in PBS (Permeabilization Buffer)[12]

  • DNase I (for positive control)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Methodology:

  • Sample Preparation and Fixation:

    • Seed and treat cells with "Compound X" on coverslips in a multi-well plate.

    • After treatment, aspirate the media and wash the cells once with PBS.

    • Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.[15] Fixation cross-links the fragmented DNA within the nucleus, preventing its loss.[11]

    • Wash the cells twice with PBS.

  • Permeabilization:

    • Permeabilize the cells by adding 0.25% Triton™ X-100 in PBS and incubating for 20 minutes at room temperature.[12] This step is critical to allow the TdT enzyme to access the nucleus and DNA breaks.[11]

    • Wash the cells twice with deionized water.

  • Positive and Negative Controls (Essential):

    • Positive Control: On a separate coverslip of untreated cells, induce DNA strand breaks by incubating with DNase I for 30 minutes at room temperature.[11][12] This ensures the assay reagents are working correctly.

    • Negative Control: On another coverslip of treated cells, perform the entire protocol but omit the TdT enzyme from the reaction mix. This control is crucial for assessing background fluorescence.

  • TdT Labeling Reaction:

    • Prepare the TdT reaction cocktail according to the manufacturer's instructions, which typically involves mixing the TdT enzyme with a reaction buffer containing the labeled dUTPs.

    • Incubate the samples with the TdT reaction cocktail in a humidified chamber for 60 minutes at 37°C, protected from light.[14][15]

  • Detection and Staining:

    • Stop the reaction by washing the cells with a wash buffer (often provided in the kit).

    • If using an indirect detection method (e.g., biotin-dUTP), this is the step to add the streptavidin-fluorophore conjugate. For direct fluorescence, proceed to counterstaining.

    • Counterstain the nuclei by incubating with DAPI for 5-10 minutes.

    • Wash the coverslips a final time and mount them onto microscope slides using an antifade mounting medium.

  • Analysis:

    • Visualize the slides using a fluorescence microscope. Apoptotic cells (TUNEL-positive) will exhibit bright nuclear fluorescence (e.g., green with an Alexa Fluor 488 label), while the nuclei of all cells will be visible with the DAPI counterstain (blue).

    • Quantify the results by calculating the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei).

Data Presentation and Interpretation

To effectively evaluate the pro-apoptotic activity of "Compound X," quantitative data from the described assays should be compiled. The following table presents hypothetical data for a compound that induces apoptosis in a dose-dependent manner in a cancer cell line after a 24-hour treatment.

Concentration of "Compound X"% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)Relative Caspase-3/7 Activity (Fold Change vs. Control)% TUNEL-Positive Cells
Vehicle Control (0 µM)4.5%2.1%1.01.8%
1 µM15.2%4.3%2.88.5%
5 µM38.6%12.5%8.535.1%
10 µM45.1%25.8%15.268.4%
Positive Control (Staurosporine)55.3%30.1%18.085.2%

Visualizing the Workflow and Potential Mechanism

To conceptualize the experimental process and a potential underlying biological pathway, the following diagrams are provided.

G cluster_prep Cell Preparation & Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis & Conclusion Culture Cell Culture (e.g., T47D, Jurkat) Treatment Treat with 'Compound X' (Dose-Response & Time-Course) Culture->Treatment Annexin Annexin V / PI Staining (Flow Cytometry) Treatment->Annexin Early/Late Apoptosis Caspase Caspase-3/7 Activity (Luminescence Assay) Treatment->Caspase Enzyme Activation TUNEL TUNEL Assay (Fluorescence Microscopy) Treatment->TUNEL DNA Fragmentation Data Quantify % Apoptotic Cells, Fold-Change in Caspase Activity Annexin->Data Caspase->Data TUNEL->Data Conclusion Conclusion: 'Compound X' induces apoptosis Data->Conclusion

Caption: Experimental workflow for assessing the apoptotic potential of a novel compound.

G cluster_bcl2 CompoundX Compound X Bax Bax (Pro-apoptotic) CompoundX->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) CompoundX->Bcl2 Inhibits Mito Mitochondrion CytoC Cytochrome c (release) Mito->CytoC Bax->Mito Forms pore Bcl2->Bax Apaf1 Apaf-1 CytoC->Apaf1 Binds to Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 -> Caspase-9 Apoptosome->Casp9 Recruits & Activates Casp3 Pro-Caspase-3 -> Caspase-3 Casp9->Casp3 Cleaves & Activates Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: A potential intrinsic apoptotic pathway activated by a small molecule.

References

  • Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. (2025, November 24). BenchSci. Retrieved from [Link]

  • TUNEL Apoptosis Assay (TUNEL). (n.d.). ScienCell. Retrieved from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]

  • Video: The TUNEL Assay. (2023, April 30). JoVE. Retrieved from [Link]

  • Caspase Protocols in Mice. (n.d.). PubMed Central (PMC) - NIH. Retrieved from [Link]

  • Caspase 3/7 Activity. (2025, April 1). Protocols.io. Retrieved from [Link]

  • Caspase-3 Activation Assay. (2022, May). Reaction Biology. Retrieved from [Link]

  • A Simplified Protocol for Apoptosis Assay by DNA Content Analysis. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Antiproliferative and apoptotic effects of selective phenolic acids on T47D human breast cancer cells: potential mechanisms of action. (n.d.). PubMed Central (PMC) - NIH. Retrieved from [Link]

  • Molecular Mechanisms of Antiproliferative and Apoptosis Activity by 1,5-Bis(4-Hydroxy-3-Methoxyphenyl)1,4-Pentadiene-3-one (MS13) on Human Non-Small Cell Lung Cancer Cells. (n.d.). MDPI. Retrieved from [Link]

  • Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer. (n.d.). PubMed. Retrieved from [Link]

  • Targeting Apoptotic Pathway of Cancer Cells with Phytochemicals and Plant-Based Nanomaterials. (n.d.). PubMed Central (PMC) - NIH. Retrieved from [Link]

  • Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines. (n.d.). PubMed. Retrieved from [Link]

  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. (2023, May 31). PubMed Central (PMC) - NIH. Retrieved from [Link]

  • A Synthetic Compound, 1,5-bis(2-methoxyphenyl)penta-1,4-dien-3-one (B63), Induces Apoptosis and Activates Endoplasmic Reticulum Stress in Non-Small Cell Lung Cancer Cells. (2012, September 15). PubMed. Retrieved from [Link]

  • Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. (2024, September 13). MDPI. Retrieved from [Link]

Sources

Troubleshooting & Optimization

troubleshooting 5-(3-methoxyphenyl)pentanoic acid synthesis side reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(3-methoxyphenyl)pentanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth, experience-driven advice to help you troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My overall yield of this compound is consistently low. What are the likely causes and how can I improve it?

Low yield is a frequent issue that can often be traced back to several key steps in the synthetic pathway. Let's break down the common culprits and their solutions.

Common Synthetic Pathway Overview:

A prevalent method for synthesizing this compound involves the Clemmensen or Wolff-Kishner reduction of a keto-acid precursor, which is typically formed via a Friedel-Crafts acylation.

Caption: General synthetic route to this compound.

Potential Causes for Low Yield & Troubleshooting Steps:

Potential Cause Explanation Recommended Solution
Incomplete Friedel-Crafts Acylation The reaction may not have gone to completion due to insufficient catalyst, improper temperature control, or moisture contamination. Aluminum chloride (AlCl₃) is highly hygroscopic and its activity is significantly reduced by water.- Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).- Use a fresh, high-purity batch of AlCl₃.- Optimize the molar ratio of AlCl₃ to the limiting reagent. A slight excess is often beneficial.- Maintain the recommended reaction temperature. Exothermic reactions may require cooling to prevent side reactions.
Side Reactions during Acylation Friedel-Crafts acylations can sometimes lead to the formation of isomeric products or di-acylated species, especially if the reaction conditions are not carefully controlled.- Control the rate of addition of the acylating agent to the anisole/catalyst mixture to manage the reaction exotherm.- Use a non-polar solvent to minimize side reactions.
Inefficient Reduction Both Clemmensen (amalgamated zinc and HCl) and Wolff-Kishner (hydrazine and a strong base) reductions have their own set of challenges. The Clemmensen reduction can be sensitive to the quality of the zinc amalgam, while the Wolff-Kishner reaction requires high temperatures and strongly basic conditions, which can be problematic for some substrates.- For Clemmensen: Ensure the zinc is properly amalgamated. The activity of the amalgam is crucial for the reaction's success.- For Wolff-Kishner: Use a high-boiling point solvent like diethylene glycol to achieve the necessary temperature. Ensure the base used (e.g., KOH) is anhydrous.
Product Loss During Workup and Purification The product may be lost during extraction or purification steps. Emulsion formation during aqueous workup is a common issue.- Use a saturated brine solution to break up emulsions during extraction.- Optimize the pH during extraction to ensure the carboxylic acid is fully protonated (for organic layer extraction) or deprotonated (for aqueous layer extraction).- Consider column chromatography for purification if simple crystallization does not yield a pure product.
Question 2: I am observing significant impurity peaks in my NMR/LC-MS analysis. What are the most likely side products and how can I minimize their formation?

Impurity profiling is critical for any synthesis. Understanding the potential side reactions is the first step toward mitigating them.

Caption: Potential side reactions during synthesis.

Common Impurities and Mitigation Strategies:

  • Ortho-substituted Isomer:

    • Cause: During the Friedel-Crafts acylation, substitution can occur at the ortho position to the methoxy group, although the para position is generally favored due to sterics.

    • Mitigation: Lowering the reaction temperature can increase the selectivity for the para-isomer. Careful control of the catalyst loading is also important.

  • Di-acylated Product:

    • Cause: If the reaction conditions are too harsh (e.g., high temperature, excess acylating agent or catalyst), a second acylation can occur on the aromatic ring.

    • Mitigation: Use a stoichiometric amount of the acylating agent and control the reaction temperature carefully.

  • Unreacted Keto-Acid:

    • Cause: Incomplete reduction will leave the starting keto-acid in the final product mixture.

    • Mitigation: Increase the reaction time for the reduction step or ensure the reducing agent is sufficiently active. Monitoring the reaction by TLC or LC-MS is crucial to determine completion.

  • Phenolic Impurity (from Ether Cleavage):

    • Cause: The methoxy group can be cleaved under strongly acidic conditions, such as those used in the Clemmensen reduction or during an acidic workup, leading to a hydroxyl group.

    • Mitigation: If ether cleavage is a significant problem, consider switching to the Wolff-Kishner reduction, which is performed under basic conditions. Alternatively, use milder acidic conditions during workup.

Purification Tip: Most of these impurities can be separated from the desired product by column chromatography on silica gel. A gradient elution system, for example, with hexane and ethyl acetate, can be effective. Recrystallization can also be a powerful purification technique if a suitable solvent system is found.

Question 3: My final product has a persistent color, even after initial purification. What could be the cause and how do I decolorize it?

A persistent color in the final product often indicates the presence of trace impurities that are highly colored.

Potential Causes of Color:

  • Aromatic Impurities: Small amounts of conjugated aromatic impurities, potentially formed from side reactions, can impart color.

  • Residual Catalyst: Trace amounts of metal catalysts or their complexes can also lead to discoloration.

  • Oxidation Products: The product or intermediates may be susceptible to air oxidation, leading to colored byproducts.

Decolorization Protocol:

  • Dissolution: Dissolve the colored product in a suitable organic solvent.

  • Activated Carbon Treatment: Add a small amount of activated carbon (charcoal) to the solution. Typically, 1-5% by weight of the product is sufficient.

  • Heating: Gently heat the mixture with stirring for 15-30 minutes. Be cautious not to boil the solvent vigorously.

  • Hot Filtration: Filter the hot solution through a pad of celite or filter paper to remove the activated carbon. This step should be done quickly to prevent premature crystallization of the product on the filter.

  • Crystallization/Solvent Removal: Allow the filtrate to cool and crystallize. If the product is an oil, the solvent can be removed under reduced pressure.

This procedure is often very effective at removing colored impurities.

Experimental Protocols

Protocol 1: Optimized Friedel-Crafts Acylation
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) and a dry, non-polar solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Cool the suspension to 0 °C in an ice bath.

  • Add anisole (1.0 eq) dropwise to the stirred suspension.

  • In the dropping funnel, prepare a solution of glutaric anhydride (1.05 eq) in the same solvent.

  • Add the glutaric anhydride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring it over crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude keto-acid.

Protocol 2: Wolff-Kishner Reduction
  • In a round-bottom flask equipped with a reflux condenser, combine the crude keto-acid from the previous step, diethylene glycol, hydrazine hydrate (3-4 eq), and potassium hydroxide pellets (4-5 eq).

  • Heat the mixture to 100-120 °C for 1-2 hours.

  • Increase the temperature to 190-200 °C to distill off water and excess hydrazine.

  • Maintain the reaction at this temperature for 3-5 hours, or until the reaction is complete by TLC/LC-MS.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Acidify the mixture with concentrated hydrochloric acid to a pH of 1-2, which will precipitate the carboxylic acid product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

References

  • Friedel-Crafts Acylation: A comprehensive overview of the Friedel-Crafts reaction, including mechanisms and experimental consider

    • Title: Friedel-Crafts and Rel
    • Source: Wiley Online Library
    • URL: [Link]

  • Wolff-Kishner Reduction: Detailed information on the mechanism and applic

    • Title: Wolff-Kishner Reduction
    • Source: Organic Reactions
    • URL: [Link]

  • Clemmensen Reduction: A review of the Clemmensen reduction, its mechanism, and synthetic utility.

    • Title: Clemmensen Reduction
    • Source: Comprehensive Organic Name Reactions and Reagents
    • URL: [Link]

  • Purification Techniques: A guide to common laboratory purific

    • Title: Purification of Labor
    • Source: Elsevier
    • URL: [Link]

Technical Support Center: Optimizing Reaction Conditions for 5-(3-methoxyphenyl)pentanoic acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 5-(3-methoxyphenyl)pentanoic acid. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Section 1: Overview of a Common Synthetic Strategy

A prevalent and reliable method for synthesizing this compound involves a two-step process:

  • Friedel-Crafts Acylation: Anisole is reacted with glutaric anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to form the intermediate ketoacid, 5-(methoxy-substituted phenyl)-5-oxopentanoic acid.

  • Carbonyl Reduction: The ketone group of the intermediate is reduced to a methylene (CH₂) group to yield the final product. The Clemmensen and Wolff-Kishner reductions are two common methods for this transformation.[1]

This approach is advantageous because Friedel-Crafts acylation, unlike alkylation, does not suffer from carbocation rearrangements and the resulting deactivated ketone product prevents polysubstitution.[1][2]

Synthetic_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction Anisole Anisole Ketoacid 5-(aryl)-5-oxopentanoic acid (Intermediate) Anisole->Ketoacid  AlCl₃ 1. GA Glutaric Anhydride GA->Ketoacid FinalProduct This compound (Final Product) Ketoacid->FinalProduct  Clemmensen or  Wolff-Kishner  Reduction 2.

Caption: General two-step synthesis of this compound.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Category 1: Friedel-Crafts Acylation Issues

Q1: My Friedel-Crafts acylation has a very low yield or is not proceeding. What are the likely causes?

A1: Low or no yield in a Friedel-Crafts acylation is typically traced back to three factors: catalyst deactivation, reagent purity, or improper temperature control.

  • Causality & Explanation: The catalyst, typically anhydrous AlCl₃, is extremely hygroscopic. It reacts vigorously with atmospheric moisture to form aluminum hydroxides, rendering it inactive. The reaction mechanism involves the formation of an acylium ion electrophile, which is generated by the Lewis acid coordinating to the anhydride.[3] If the catalyst is inactive, the electrophile will not form.

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven ( >100°C) and cool under a stream of dry nitrogen or in a desiccator immediately before use.

    • Verify Catalyst Quality: Use a fresh, unopened bottle of anhydrous AlCl₃. If the catalyst is clumpy or discolored, it has likely been compromised by moisture.

    • Check Reagent Purity: Ensure anisole and glutaric anhydride are pure and dry. Anisole can be distilled from a drying agent like calcium hydride if necessary.

    • Proper Staging of Reagents: The reaction is often performed in a solvent like nitrobenzene or 1,2-dichloroethane. The AlCl₃ should be added carefully and portion-wise to the solution of the anhydride, allowing a complex to form before the addition of anisole.

Q2: I am getting a mixture of isomers (ortho, para) instead of the desired meta-substituted product. How can I improve regioselectivity?

A2: This is a common misconception based on the final product's name. The methoxy group (-OCH₃) on anisole is a strong ortho, para-directing group due to resonance stabilization of the intermediate arenium ion. The "3-methoxy" in the final product name refers to the IUPAC numbering of the pentanoic acid chain relative to the methoxy group, which corresponds to para substitution on the anisole ring. The primary product should be 5-(4-methoxyphenyl)-5-oxopentanoic acid. If you are aiming for the 3-methoxy (meta) isomer, you would need to start with a different precursor or a different synthetic strategy entirely.

  • Causality & Explanation: The lone pairs on the oxygen of the methoxy group can be donated into the aromatic ring, stabilizing the positive charge that develops at the ortho and para positions during electrophilic attack. This lowers the activation energy for substitution at these positions.

  • Optimization & Verification:

    • Reaction Temperature: Lowering the reaction temperature can sometimes increase the ratio of the para (thermodynamically favored) product over the ortho (kinetically favored) product due to steric hindrance.

    • Solvent Choice: The choice of solvent can influence isomer ratios. Less polar solvents may favor the less sterically hindered para product.

    • Characterization: Use ¹H NMR to confirm the substitution pattern. Para substitution will result in a characteristic pair of doublets (an AA'BB' system) in the aromatic region (approx. 6.9 and 7.9 ppm).

Category 2: Reduction Step Issues

Q3: The reduction of the intermediate ketoacid is incomplete, or my yield is low. How can I optimize this step?

A3: Incomplete reduction can occur in both Clemmensen and Wolff-Kishner reductions and often relates to reaction conditions or substrate compatibility. The choice between the two methods is critical and depends on the functional groups present in your molecule.[4]

  • Causality & Explanation:

    • Clemmensen Reduction: This reaction uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[5] The reaction occurs on the surface of the zinc, and its effectiveness depends on the activation of the zinc and the acidic conditions.[6] It is unsuitable for molecules with acid-sensitive groups (e.g., acetals, esters that may hydrolyze).[7] The carboxylic acid group is stable under these conditions.[8][9]

    • Wolff-Kishner Reduction: This reaction uses hydrazine (N₂H₄) and a strong base (like KOH or potassium tert-butoxide) at high temperatures.[10] It is ideal for substrates that are sensitive to acid but incompatible with base-sensitive functional groups. The mechanism involves the formation of a hydrazone, followed by deprotonation and elimination of N₂ gas.[11][12]

  • Troubleshooting & Optimization Table:

MethodSymptomPotential CauseSuggested Solution
Clemmensen Incomplete Reduction / Low Yield1. Poorly activated zinc amalgam. 2. Insufficient acid concentration. 3. Reaction time too short.1. Prepare fresh zinc amalgam by treating zinc dust with a HgCl₂ solution. Ensure the amalgam is silvery and reactive. 2. Use concentrated HCl and maintain vigorous stirring to ensure contact between the heterogeneous components. 3. Reflux for an extended period (4-24 hours) and monitor by TLC.
Wolff-Kishner Incomplete Reduction / Low Yield1. Temperature not high enough. 2. Water present in the reaction. 3. Steric hindrance preventing hydrazone formation.1. Use a high-boiling solvent like diethylene glycol to reach temperatures of 180-200°C. 2. Ensure all reagents and solvents are anhydrous. The Huang-Minlon modification involves distilling off water after hydrazone formation.[11] 3. If sterically hindered, consider pre-forming the hydrazone under milder conditions before adding the base and heating.

digraph "Troubleshooting_Yield" {
graph [splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11];
edge [fontname="Arial", fontsize=10];

Start [label="Low Yield in Reduction Step", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckMethod [label="Is the substrate\nacid- or base-sensitive?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Clemmensen [label="Troubleshoot Clemmensen", fillcolor="#4285F4", fontcolor="#FFFFFF"]; WolffKishner [label="Troubleshoot Wolff-Kishner", fillcolor="#34A853", fontcolor="#FFFFFF"];

C1 [label="Activate Zinc Amalgam", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; C2 [label="Increase Reaction Time / HCl Conc.", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

WK1 [label="Increase Temperature (>180°C)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; WK2 [label="Ensure Anhydrous Conditions\n(Huang-Minlon Mod.)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> CheckMethod; CheckMethod -> Clemmensen [label=" Base-sensitive "]; CheckMethod -> WolffKishner [label=" Acid-sensitive "];

Clemmensen -> C1; Clemmensen -> C2;

WolffKishner -> WK1; WolffKishner -> WK2; }

Caption: Decision tree for troubleshooting low yields in the reduction step.

Category 3: Purification and Characterization

Q4: How can I effectively purify my final product, this compound, from the reaction mixture?

A4: Purification is best achieved using an acid-base extraction, which leverages the acidic nature of the carboxylic acid functional group.[13]

  • Causality & Explanation: The carboxylic acid is acidic and will be deprotonated by a weak base (like sodium bicarbonate, NaHCO₃) or a strong base (like sodium hydroxide, NaOH) to form a water-soluble carboxylate salt.[14] Neutral organic impurities (e.g., unreacted starting material, byproducts) will remain in the organic layer.

  • Step-by-Step Purification Protocol:

    • After the reaction workup, dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of NaHCO₃. The carboxylic acid will move to the aqueous layer as its sodium salt.[15] Neutral impurities remain in the organic layer.

    • Separate the aqueous layer.

    • Cool the aqueous layer in an ice bath and re-acidify it by slowly adding concentrated HCl until the pH is ~1-2. The protonated carboxylic acid will precipitate out of the solution as it is no longer water-soluble.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

    • If further purification is needed, recrystallization from a suitable solvent (e.g., ethanol/water mixture or hexanes) can be performed.

Q5: What are the key signals to look for in the ¹H NMR spectrum to confirm the structure of this compound?

A5: The ¹H NMR spectrum provides definitive structural confirmation. NMR spectroscopy is a highly sensitive method for analyzing molecular structure.[16]

  • Expected ¹H NMR Signals (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-12Singlet (broad)1HCarboxylic acid proton (-COOH )
~7.20Triplet1HAromatic proton (H5')
~6.70-6.80Multiplet3HAromatic protons (H2', H4', H6')
~3.80Singlet3HMethoxy protons (-OCH₃ )
~2.60Triplet2HMethylene group alpha to ring (-Ar-CH₂ -)
~2.35Triplet2HMethylene group alpha to carbonyl (-CH₂ -COOH)
~1.65Multiplet4HRemaining two methylene groups (-CH₂-CH₂ -CH₂ -CH₂-)

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

References

  • Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Wikipedia. (n.d.). Clemmensen reduction. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Reddit. (2019). Isolation of a Carboxylic acid. [Link]

  • Chemistry Stack Exchange. (2020). Effect of clemmensen reagent on 4-oxo-4-phenylbutanoic acid. [Link]

  • MDPI. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]

  • YouTube. (2022). Organic Chemistry Friedel-Crafts Acylation of Anisole. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of 2,2,3-trihydroxy-5-methoxybiphenyl. [Link]

  • National Institutes of Health. (n.d.). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues. [Link]

  • YouTube. (2018). 18.4c The Clemmensen and Wolff Kishner Reductions. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Wolff–Kishner reduction. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]

  • YouTube. (2018). 19.6c Mechanism for the Wolff Kishner Reduction. [Link]

  • Chegg. (2020). The Friedel Crafts Acylation Reaction Reaction of Anisole With Succinic Anhydride. [Link]

  • ResearchGate. (n.d.). Synthesis of the 3-(3,4,5-Trimethoxyphenyl)pyrrolidine (V). [Link]

  • Quora. (2020). Why doesn't carboxylic acid undergo Clemmensen reduction?. [Link]

  • Course Hero. (n.d.). CLEMMENSEN REDUCTION. [Link]

  • ACS Publications. (n.d.). Solid Phase Extraction Purification of Carboxylic Acid Products. [Link]

  • MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids. [Link]

  • University of Calgary. (2022). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • ResearchGate. (2018). What ketones can not be reduced by Clemenson Reduction?. [Link]

  • Chemistry LibreTexts. (2024). Separation of an Unknown Mixture by Acid/Base Extraction. [Link]

  • Chemistry LibreTexts. (2023). Wolff-Kishner Reduction. [Link]

  • YouTube. (2018). Clemmensen Reduction. [Link]

  • StudySmarter. (n.d.). Wolff Kishner Reduction Practice Questions & Answers. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues. [Link]

  • MDPI. (2024). Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones. [Link]

  • SpectraBase. (n.d.). pentanoic acid, 2-[(E)-3-[(4-methoxyphenyl)amino]-1-methyl-3-oxopropylidene]hydrazide. [Link]

Sources

Technical Support Center: Synthesis of 5-(3-methoxyphenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSG-CMPD-48B2-01

Last Updated: January 20, 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-(3-methoxyphenyl)pentanoic acid. This molecule is a valuable building block in various research and development programs, particularly in the synthesis of pharmaceutical intermediates and advanced materials. Achieving a high yield and purity is critical for the successful progression of these programs.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanisms, explain the causality behind experimental choices, and offer robust troubleshooting strategies based on field-proven insights. Our goal is to empower you to not only replicate the synthesis but also to intelligently optimize it for your specific laboratory conditions.

Section 1: Recommended Synthetic Pathway & Core Protocol

The most reliable and scalable approach for synthesizing this compound is a two-step sequence:

  • Friedel-Crafts Acylation: Anisole is acylated with glutaric anhydride using a Lewis acid catalyst (e.g., AlCl₃) to form the intermediate keto-acid, 5-(3-methoxyphenyl)-5-oxopentanoic acid. The methoxy group of anisole is an ortho-, para-director; however, due to steric hindrance, the para-substituted product is predominantly formed.

  • Carbonyl Reduction: The ketone functionality of the intermediate is reduced to a methylene group to yield the final product. The Clemmensen reduction is particularly effective for this transformation.[1][2]

This sequence is advantageous because it avoids the rearrangement issues often associated with Friedel-Crafts alkylation and uses readily available starting materials.[3][4]

Synthetic_Workflow SM Anisole + Glutaric Anhydride Step1 Step 1: Friedel-Crafts Acylation SM->Step1 Cat1 AlCl₃ (Lewis Acid) Dichloromethane (Solvent) Cat1->Step1 Intermediate 5-(3-methoxyphenyl)- 5-oxopentanoic acid Step1->Intermediate Forms Keto-Acid Step2 Step 2: Clemmensen Reduction Intermediate->Step2 Reagents2 Zn(Hg) Amalgam Concentrated HCl Reagents2->Step2 Product This compound Step2->Product Reduces Ketone

Caption: Recommended two-step synthesis of this compound.

Experimental Protocol: Step 1 - Friedel-Crafts Acylation

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anisole

  • Glutaric Anhydride

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), 5M

  • Ice

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Suspend anhydrous AlCl₃ (2.2 eq.) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • In a separate flask, dissolve glutaric anhydride (1.0 eq.) and anisole (1.0 eq.) in anhydrous DCM.

  • Add the anisole/glutaric anhydride solution dropwise to the AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor progress by TLC.

  • Work-up: Carefully and slowly quench the reaction by pouring it over a mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 5-(3-methoxyphenyl)-5-oxopentanoic acid, which can be used in the next step without further purification.

Experimental Protocol: Step 2 - Clemmensen Reduction

Materials:

  • Crude 5-(3-methoxyphenyl)-5-oxopentanoic acid

  • Zinc Amalgam (Zn(Hg))

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

Procedure:

  • Prepare zinc amalgam by stirring zinc dust (4-5 eq.) with a 5% aqueous solution of mercury(II) chloride for 10 minutes, then decanting the solution and washing the solid with water.

  • In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated HCl, toluene, and the crude keto-acid from Step 1.

  • Heat the mixture to a vigorous reflux for 4-6 hours. If the reaction slows, a small additional portion of concentrated HCl can be added.

  • Work-up: After cooling, decant the liquid from the remaining zinc. Transfer the liquid to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers. Extract the combined organic layers with a saturated NaHCO₃ solution. This step selectively moves the desired carboxylic acid product into the aqueous basic layer, leaving neutral impurities behind.[5]

  • Carefully acidify the bicarbonate solution with concentrated HCl to pH ~2, which will precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Troubleshooting_Tree Start Reaction Issue? LowYield Low or No Yield Start->LowYield Yield Problem SideProducts Multiple Products/ Side Reactions Start->SideProducts Purity Problem Incomplete Incomplete Reaction Start->Incomplete Conversion Problem C1 Inactive Catalyst (Moisture) LowYield->C1 Cause? C2 Insufficient Catalyst LowYield->C2 Cause? C3 Poor Reduction LowYield->C3 Cause? C4 Isomer Formation SideProducts->C4 Cause? C5 Polyacylation SideProducts->C5 Cause? C6 Insufficient Time/ Temperature Incomplete->C6 Cause?

Sources

addressing solubility issues of 5-(3-methoxyphenyl)pentanoic acid in assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-(3-methoxyphenyl)pentanoic acid. This document provides in-depth troubleshooting strategies and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common solubility challenges encountered during in vitro and in vivo assays. Our goal is to provide you with the scientific reasoning behind these protocols to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: Understanding the molecule's structure is the first step. This compound is a carboxylic acid. Its solubility is primarily governed by the interplay between its hydrophobic phenyl and pentanoic acid chains and its hydrophilic carboxylic acid group.

  • pKa: The carboxylic acid group has a predicted pKa value in the range of 4.5-5.0. This is a critical parameter. At a pH below its pKa, the carboxyl group is protonated (-COOH) and the molecule is neutral and less water-soluble. At a pH above its pKa, the group deprotonates to form a carboxylate salt (-COO⁻), which is charged and significantly more soluble in aqueous solutions.[1][2]

  • logP: The predicted octanol-water partition coefficient (logP) is a measure of lipophilicity (hydrophobicity). While specific experimental data for this exact compound is scarce, similar structures suggest a moderate logP, indicating a preference for non-polar environments and thus, limited aqueous solubility in its neutral form.

  • Polarity: As a whole, the molecule is polar, but the large hydrocarbon portion makes it poorly soluble in water alone.[3][4]

Q2: How should I prepare a primary stock solution of this compound?

A2: Due to its limited aqueous solubility, a high-concentration stock solution should first be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended choice.[5]

  • Solvent Choice: DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of polar and nonpolar compounds.[5][6]

  • Concentration: Aim for a high but fully dissolved concentration (e.g., 10-50 mM). This minimizes the amount of organic solvent introduced into your final assay system. Always visually inspect the solution for any undissolved particulates.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution.

Q3: What is the maximum percentage of DMSO I can use in my assay?

A3: This is highly dependent on the assay type. For cell-based assays, DMSO concentrations should ideally be kept below 0.5% (v/v), as higher concentrations can cause cytotoxicity or affect cell function.[7] For biochemical or enzyme-based assays, tolerance may be higher, but it is crucial to run a solvent tolerance control to ensure the DMSO itself does not interfere with the assay's outcome.[5][8]

Troubleshooting Guide: Common Solubility Issues

Problem: My compound precipitated when I diluted my DMSO stock into my aqueous assay buffer.

This is the most common issue and occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment.

Solution 1: pH Adjustment

Causality: The solubility of carboxylic acids is highly dependent on pH.[9] By increasing the pH of the aqueous buffer to be at least 1.5 to 2 units above the compound's pKa (i.e., pH > 6.5-7.0), you ensure the carboxylic acid group is deprotonated to its much more soluble carboxylate salt form.[1][3]

Step-by-Step Protocol:

  • Prepare your desired aqueous buffer (e.g., PBS, TRIS).

  • While monitoring with a calibrated pH meter, add a small amount of a base solution (e.g., 1 M NaOH) dropwise until the pH is stable in the desired range (e.g., pH 7.4).

  • Add the DMSO stock solution of your compound to the pH-adjusted buffer. It is best practice to add the stock solution to the buffer with vigorous vortexing or stirring to aid rapid dispersion.

Solution 2: Reduction of Final Compound Concentration

Causality: The issue may be a simple matter of exceeding the solubility limit. Even with pH adjustment, every compound has a maximum solubility in a given buffer system.

Step-by-Step Protocol:

  • Perform a serial dilution of your DMSO stock solution.

  • Prepare your final assay buffer (with pH adjustment as needed).

  • Test the dilution of each stock concentration into the buffer to find the highest concentration that remains in solution without precipitation.

Solution 3: Utilizing Co-solvents

Causality: If pH adjustment is not possible or insufficient, the use of a pharmaceutically acceptable co-solvent can increase the solubility of a hydrophobic compound in an aqueous solution.[10] These agents reduce the polarity of the aqueous medium.

Common Co-solvents:

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Ethanol

Step-by-Step Protocol:

  • Prepare your aqueous assay buffer.

  • Add a small percentage of the co-solvent (e.g., 1-5% v/v) to the buffer and mix thoroughly.

  • Perform a solvent tolerance test in your assay to ensure the co-solvent does not affect the biological system.

  • Add the DMSO stock of your compound to the buffer/co-solvent mixture.

Visualization of Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing solubility issues.

G start Start: Compound Precipitates in Aqueous Buffer check_pH Is buffer pH > 6.5? start->check_pH adjust_pH Action: Adjust buffer pH to 7.0-7.4 with NaOH/KOH check_pH->adjust_pH No lower_conc Action: Lower the final compound concentration check_pH->lower_conc Yes retest1 Retest Dilution adjust_pH->retest1 success1 Success: Compound Soluble retest1->success1 Soluble retest1->lower_conc Precipitates retest2 Retest Dilution lower_conc->retest2 success2 Success: Compound Soluble retest2->success2 Soluble use_cosolvent Action: Add a co-solvent (e.g., 1-5% PEG400) to buffer retest2->use_cosolvent Precipitates validate_cosolvent Validate: Run co-solvent control in assay use_cosolvent->validate_cosolvent retest3 Retest Dilution validate_cosolvent->retest3 success3 Success: Compound Soluble retest3->success3 Soluble fail Failure: Contact Technical Support retest3->fail Precipitates

Caption: Decision tree for troubleshooting precipitation.

Problem: I am observing low or inconsistent signal in my assay, which I suspect is due to poor solubility.

Even if visible precipitation is not observed, the compound may be forming micro-precipitates or aggregates that are not bioavailable, leading to poor results.

Solution: Kinetic Solubility Assessment

Causality: It is crucial to determine the practical concentration limit in your final assay buffer. A kinetic solubility assay can help you determine the concentration at which your compound begins to precipitate upon addition from a DMSO stock.

Step-by-Step Protocol for a Basic Turbidimetric Assay:

  • Prepare your final assay buffer (including any pH adjustments or co-solvents).

  • In a 96-well plate, serially dilute your high-concentration DMSO stock of the compound.

  • Add a large volume of the assay buffer to each well (e.g., add 198 µL of buffer to 2 µL of compound stock for a 1:100 dilution).

  • Incubate the plate at the assay temperature for a set period (e.g., 1-2 hours).

  • Read the absorbance (optical density) of the plate on a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • An increase in absorbance indicates light scattering from compound precipitation. The concentration just before the absorbance increases is your maximum kinetic solubility.

Data Summary Table

The following table summarizes the recommended starting points for solubilizing this compound.

ParameterRecommendationRationale
Primary Stock Solvent 100% DMSOHigh dissolving power for a wide range of compounds.[5]
Stock Concentration 10-50 mMMinimizes final DMSO concentration in the assay.
Aqueous Buffer pH > 7.0Ensures the carboxylic acid is in its soluble, deprotonated salt form.[1][9]
Final DMSO % (Cell-based) < 0.5%Avoids cytotoxicity and off-target effects.[7]
Final DMSO % (Biochemical) < 2-5% (Validate)Higher tolerance, but requires validation with a solvent control.[5]
Co-solvents (if needed) 1-5% PEG 400, Propylene GlycolIncreases solubility of hydrophobic molecules.[10]
Visualization of pH Effect on Solubility

The ionization state of the carboxylic acid group is key to its solubility.

G cluster_0 Low pH (e.g., pH < 4) cluster_1 High pH (e.g., pH > 7) Protonated R-COOH (Neutral, Low Solubility) Deprotonated R-COO⁻ + H⁺ (Charged, High Solubility) Protonated->Deprotonated Add Base (OH⁻) Deprotonated->Protonated Add Acid (H⁺)

Caption: Effect of pH on the ionization and solubility of a carboxylic acid.

References

  • Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

  • Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. (2023, July 11). Brainly.in. Retrieved January 19, 2026, from [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? (2012, February 27). Reddit. Retrieved January 19, 2026, from [Link]

  • role of DMSO in biochemical assays : r/Biochemistry. (2016, October 6). Reddit. Retrieved January 19, 2026, from [Link]

  • The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • What effects does DMSO have on cell assays? (2017, August 3). Quora. Retrieved January 19, 2026, from [Link]

  • Best Practices For Stock Solutions. (n.d.). FasterCapital. Retrieved January 19, 2026, from [Link]

  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Carboxylic acid - Properties, Structure, Reactions. (2026, January 17). Encyclopedia Britannica. Retrieved January 19, 2026, from [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022, July 13). MDPI. Retrieved January 19, 2026, from [Link]

  • Carboxylic acid. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: 5-(3-methoxyphenyl)pentanoic acid Experimental Design

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(3-methoxyphenyl)pentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered during the synthesis, purification, and characterization of this compound. The following frequently asked questions and troubleshooting guides are based on established chemical principles and field-proven insights to ensure the successful execution of your experiments.

I. Synthesis & Reaction Troubleshooting

The synthesis of this compound typically involves multiple steps, each with its own set of potential challenges. This section addresses common issues encountered during the synthetic process.

Frequently Asked Questions (FAQs)

Q1: My Wittig reaction to form the alkene precursor to this compound is low-yielding. What are the common causes?

A1: Low yields in Wittig reactions, particularly those involving stabilized or semi-stabilized ylides, can stem from several factors. Steric hindrance around the ketone or aldehyde can slow the reaction and lead to poor yields. Additionally, the labile nature of some aldehydes can be problematic, as they may oxidize, polymerize, or decompose under the reaction conditions. The choice of base and solvent is also critical for efficient ylide formation and subsequent reaction. For sterically hindered ketones, a Horner-Wadsworth-Emmons (HWE) reaction using phosphonate esters might be a more suitable alternative.[1]

Q2: I am observing over-oxidation of my primary alcohol to a carboxylic acid when I only want the aldehyde for a subsequent Wittig reaction. How can I prevent this?

A2: Over-oxidation is a common issue with strong oxidizing agents like those used in the Jones oxidation, especially in the presence of water which can form a gem-diol intermediate that is susceptible to further oxidation.[2] To selectively obtain the aldehyde, consider using milder, anhydrous oxidation reagents such as Pyridinium Chlorochromate (PCC) or employing a Swern oxidation, which uses dimethyl sulfoxide (DMSO) and oxalyl chloride.[2][3]

Q3: During the oxidation of 5-(3-methoxyphenyl)pentan-1-ol to the carboxylic acid using Jones reagent, I'm getting a complex mixture of byproducts. What could be happening?

A3: Jones oxidation of primary alcohols can sometimes lead to side reactions beyond simple oxidation. The intermediate chromate ester can occasionally result in carbon-carbon bond cleavage, especially if the resulting carbocation is stabilized.[4] This can lead to the formation of undesired byproducts. To mitigate this, carefully controlling the reaction temperature and using a "reverse addition" method, where the alcohol solution is added to the Jones reagent, can improve the yield of the desired carboxylic acid.[5]

Troubleshooting Guide: Synthesis
Problem Potential Cause Recommended Solution
Incomplete Wittig Reaction Incomplete ylide formation due to a weak base or wet solvent.Use a strong, fresh base like n-butyllithium or sodium hydride in an anhydrous solvent like THF or diethyl ether.[6]
Steric hindrance at the carbonyl group.Consider using the Horner-Wadsworth-Emmons (HWE) reaction as an alternative.[1]
Low Yield in Jones Oxidation Over-oxidation and side reactions.Employ the "reverse addition" technique, maintaining a low reaction temperature (below 30°C).[5]
Formation of by-product dipolyesters from hemiacetal intermediates.[5]Ensure anhydrous conditions as much as possible, although the Jones reagent itself is aqueous.
Formation of Unexpected Byproducts Cleavage of C-C bonds during oxidation.[4]Optimize reaction conditions (temperature, addition rate) or switch to a milder oxidizing agent.
Aldehyde starting material has degraded.[1]Use freshly distilled or purified aldehyde for the Wittig reaction.
Experimental Workflow: Two-Step Synthesis of this compound

This workflow outlines a common synthetic route involving a Wittig reaction followed by oxidation.

Synthesis_Workflow cluster_step1 Step 1: Wittig Reaction cluster_step2 Step 2: Oxidation A 3-Methoxybenzaldehyde D Intermediate Alkene A->D B 4-Carboxybutyl)triphenylphosphonium bromide B->D C Base (e.g., n-BuLi) in THF C->D E Intermediate Alkene G This compound E->G F Oxidizing Agent (e.g., Jones Reagent) F->G Purification_Workflow Start Crude Reaction Mixture (Acid + Non-acidic impurities) Dissolve Dissolve in Organic Solvent (e.g., Diethyl Ether) Start->Dissolve Extract Extract with Aqueous Base (e.g., NaHCO3 soln.) Dissolve->Extract Separate Separate Layers Extract->Separate Organic Organic Layer: Non-acidic Impurities Separate->Organic Aqueous Aqueous Layer: Sodium Salt of Acid Separate->Aqueous Acidify Acidify with HCl Aqueous->Acidify Isolate Isolate Pure Acid (Filtration or Extraction) Acidify->Isolate

Sources

Technical Support Center: Investigating the Degradation Pathways of 5-(3-Methoxyphenyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-(3-methoxyphenyl)pentanoic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to design, execute, and troubleshoot your experiments effectively. This guide is structured as a series of questions and answers to address the practical challenges you may encounter.

Part 1: Core Concepts & Experimental Strategy

This section addresses the foundational questions regarding the purpose and design of degradation studies.

Q1: What is this compound, and why is studying its stability critical?

This compound is an aromatic carboxylic acid. Its structure comprises a phenyl ring substituted with a methoxy group, connected to a five-carbon pentanoic acid chain. In drug development, molecules with such structures can be precursors, active pharmaceutical ingredients (APIs), or metabolites.

Studying its degradation is paramount for several reasons:

  • Safety and Efficacy: Degradation products, or degradants, can have different toxicological or pharmacological profiles than the parent compound. Their presence can impact the safety and efficacy of a potential drug product.[1][2]

  • Regulatory Compliance: Regulatory bodies like the FDA require comprehensive stability data for any new drug substance.[3][4] This includes identifying potential degradants and developing analytical methods to monitor them.

  • Process Optimization: Understanding how the molecule degrades helps in optimizing manufacturing processes, selecting appropriate excipients for formulation, and defining proper storage conditions to ensure product quality and shelf-life.[4]

Q2: What are "forced degradation" studies, and how do they form the basis of our investigation?

Forced degradation, also known as stress testing, is the intentional degradation of a substance under conditions more severe than accelerated stability testing.[3] The objective is not to determine shelf-life but to achieve several key goals:

  • Pathway Elucidation: To rapidly identify the likely degradation products and understand the chemical pathways through which the molecule degrades.[1]

  • Method Development: To generate degradants in sufficient quantities to develop and validate a "stability-indicating" analytical method—typically an HPLC method—that can separate the parent drug from all its significant degradation products.[4][5]

  • Formulation Insights: To understand the molecule's intrinsic stability and its susceptibility to hydrolysis, oxidation, light, and heat, which informs formulation and packaging decisions.

The core principle is to induce a target degradation of approximately 5-20% of the active ingredient.[3] Degradation beyond this level can lead to secondary and tertiary degradants that may not be relevant to real-world storage conditions, complicating the analysis.

Part 2: Designing and Executing a Forced Degradation Study

This section provides the practical framework and step-by-step protocols for conducting stress testing on this compound.

Q3: How should I structure a forced degradation study for this specific compound?

A well-structured study involves subjecting the compound to a range of stress conditions, as mandated by ICH guidelines (e.g., Q1A, Q1B).[3][4] The workflow below illustrates the logical progression from experimental setup to data analysis.

G cluster_setup Phase 1: Experimental Setup cluster_stress Phase 2: Apply Stress Conditions cluster_analysis Phase 3: Analysis & Elucidation A Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile/Water) B Aliquot for Each Stress Condition A->B C1 Acid Hydrolysis (e.g., 0.1M HCl, 60°C) B->C1 Expose for defined time points C2 Base Hydrolysis (e.g., 0.1M NaOH, RT) B->C2 Expose for defined time points C3 Oxidation (e.g., 3% H2O2, RT) B->C3 Expose for defined time points C4 Thermal (Solid & Solution, 80°C) B->C4 Expose for defined time points C5 Photolytic (ICH Light Chamber) B->C5 Expose for defined time points C6 Control Sample (No Stress) B->C6 Expose for defined time points D Sample Quenching & Dilution (Neutralize, Dilute to Target Conc.) C1->D C2->D C3->D C4->D C5->D C6->D E Analyze via Stability-Indicating RP-HPLC-UV/MS Method D->E F Assess Peak Purity & Mass Balance E->F G Identify & Characterize Degradants (MS, MS/MS, NMR) F->G If significant degradants found

Caption: General workflow for a forced degradation study.
Q4: Can you provide a detailed protocol for one of the stress conditions?

Absolutely. Here is a field-proven protocol for Acid Hydrolysis . The causality is explained at each step.

Protocol: Acid-Catalyzed Hydrolysis

  • Preparation of Solutions:

    • Compound Stock (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water. Causality: Using an organic co-solvent ensures complete dissolution of the typically hydrophobic parent compound.

    • Acid Solution (0.1 M HCl): Prepare a solution of 0.1 M Hydrochloric Acid.

    • Base Solution (0.1 M NaOH): Prepare a solution of 0.1 M Sodium Hydroxide for neutralization.

  • Stress Application:

    • In a clean vial, mix 1 mL of the Compound Stock with 1 mL of the 0.1 M HCl solution.

    • Prepare a control sample by mixing 1 mL of Compound Stock with 1 mL of water.

    • Place both vials in a water bath or oven set to 60°C. Causality: Elevated temperature accelerates the reaction to generate detectable degradation within a reasonable timeframe (e.g., hours to days).

  • Time-Point Sampling:

    • Withdraw aliquots (e.g., 100 µL) from the stressed sample at predetermined time points (e.g., 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquot by adding an equimolar amount of 0.1 M NaOH (in this case, 100 µL). Causality: Neutralization instantly quenches the degradation reaction, ensuring the analytical result accurately reflects that specific time point.

  • Sample Analysis:

    • Dilute the neutralized aliquot to a final target concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze immediately using a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the parent peak area at each time point to the control sample.

    • Monitor for the appearance of new peaks, which are potential degradants.

Table 1: Recommended Starting Conditions for Forced Degradation

Stress TypeReagent/ConditionTemperatureRationale & Potential Degradation
Acid Hydrolysis 0.1 M to 1 M HClRoom Temp & 60°CTests for lability in acidic environments. The ether linkage (methoxy group) is a potential site for cleavage under harsh acidic conditions.[6]
Base Hydrolysis 0.1 M to 1 M NaOHRoom Temp & 60°CTests for lability in alkaline environments. While the primary structure is stable, extreme pH can affect overall stability.[6]
Oxidation 3% - 30% H₂O₂Room TempSimulates oxidative stress. The benzylic position on the pentanoic acid chain and the electron-rich aromatic ring are susceptible to oxidation.[7][8]
Thermal Solid & Solution60°C, 80°CEvaluates intrinsic thermal stability. Decarboxylation of the carboxylic acid group can occur at high temperatures.[9]
Photolytic ICH-compliant UV/VisAmbientAssesses light sensitivity. Aromatic systems, especially with electron-donating groups like methoxy, can be susceptible to photodegradation.[10][11]

Part 3: Predicted Degradation Pathways

Based on the chemical structure of this compound, we can predict several primary degradation pathways.

Q5: What are the most likely chemical transformations this molecule will undergo during stress testing?

The molecule has three reactive centers: the methoxy group, the aromatic ring, and the pentanoic acid side chain. The following pathways are plausible:

G cluster_pathways Potential Degradation Pathways cluster_products Resulting Degradation Products Parent This compound P1 O-Demethylation Parent->P1 Acid/Heat P2 Side-Chain Oxidation (β-Oxidation like) Parent->P2 Oxidation P3 Aromatic Ring Oxidation Parent->P3 Oxidation P4 Photodegradation Parent->P4 UV/Vis Light D1 5-(3-hydroxyphenyl)pentanoic acid P1->D1 D2 3-(3-methoxyphenyl)propanoic acid P2->D2 Further Oxidation D4 Hydroxy-isomers (e.g., 5-(3-methoxy-X-hydroxyphenyl)pentanoic acid) P3->D4 D5 Ring-opened or complex products P4->D5 D3 3-methoxybenzoic acid D2->D3 Further Oxidation

Caption: Predicted degradation pathways for the target molecule.
  • O-Demethylation: The methoxy (–OCH₃) ether linkage can be cleaved under strong acidic or high thermal stress to yield the corresponding phenol, 5-(3-hydroxyphenyl)pentanoic acid .

  • Side-Chain Oxidation: The pentanoic acid chain can undergo oxidation, similar in principle to metabolic β-oxidation.[12][13] This would involve shortening the chain by two-carbon units, potentially yielding 3-(3-methoxyphenyl)propanoic acid and subsequently 3-methoxybenzoic acid . This is most likely to be observed under oxidative stress conditions.

  • Aromatic Ring Oxidation: The electron-rich phenyl ring is susceptible to attack by oxidizing agents (like H₂O₂), leading to the introduction of one or more hydroxyl groups at various positions on the ring.

  • Photodegradation: Aromatic compounds with methoxy substituents can undergo complex reactions upon exposure to UV light, potentially leading to ring cleavage, dimerization, or the formation of aldehydes and benzoic acid derivatives.[10][11][14]

Part 4: Analytical Troubleshooting Guide

Even with a perfect plan, experiments can yield confusing results. This section tackles common analytical issues.

Q6: I've run my stressed samples, but my HPLC chromatogram shows poor peak shape for the parent compound. What's wrong?
  • Issue: Tailing or fronting peaks.

  • Probable Cause & Solution:

    • pH Mismatch: The pH of your mobile phase may be too close to the pKa of the carboxylic acid (~4-5). This causes the compound to exist in both ionized and non-ionized forms, leading to peak tailing.

      • Solution: Adjust the mobile phase pH to be at least 2 units below the pKa (e.g., pH < 2.5) using an additive like formic acid or phosphoric acid. This ensures the carboxyl group is fully protonated and behaves consistently on a reverse-phase column.[15]

    • Column Overload: You may be injecting too much sample.

      • Solution: Dilute your sample and reinject.

Q7: I see new peaks, but my mass balance is poor (sum of parent + degradants is <<100%). Where did my compound go?
  • Issue: The total analyte detected is significantly less than the initial amount.

  • Probable Cause & Solution:

    • Non-UV Active Degradants: The degradation products may lack a chromophore and are therefore invisible to the UV detector.

      • Solution: Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) to screen for non-UV active species.

    • Volatile Degradants: The molecule may have degraded into smaller, volatile fragments (e.g., through decarboxylation) that are lost during sample preparation or are not retained on the HPLC column.

      • Solution: Consider using Gas Chromatography (GC-MS) to analyze for volatile products if this pathway is suspected.

    • Insoluble Degradants: The degradation products may have precipitated out of the solution.

      • Solution: Visually inspect your sample vials. If solids are present, attempt to dissolve them in a stronger solvent to analyze separately.

Q8: How can I confirm the structure of an unknown degradation product?
  • Issue: You have a well-separated peak for a degradant but don't know its identity.

  • Solution Pathway:

    • LC-MS Analysis: The first step is to determine the molecular weight of the unknown peak using High-Resolution Mass Spectrometry (HR-MS) for an accurate mass measurement.

    • MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the degradant's molecular ion. The fragmentation pattern provides clues about its structure. For example, a loss of 44 Da often indicates the loss of a carboxyl group (CO₂).

    • Isolation & NMR: For definitive structural confirmation of a critical degradant, it may be necessary to isolate the compound using preparative HPLC and perform Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

References

  • Vertex AI Search. (n.d.).
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved January 21, 2026.
  • Bentham Science Publishers. (2016, February 1). Impurities and Forced Degradation Studies: A Review. Retrieved January 21, 2026.
  • Patolia, V. N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Retrieved January 21, 2026.
  • Repositório Institucional UNESP. (n.d.). Impurities and Forced Degradation Studies: A Review. Retrieved January 21, 2026.
  • ResearchGate. (n.d.). Hydrothermal stability of aromatic carboxylic acids | Request PDF. Retrieved January 21, 2026.
  • PubMed Central. (2022, July 22). Degradation of Exogenous Fatty Acids in Escherichia coli. Retrieved January 21, 2026.
  • ResearchGate. (2022, October 13).
  • Galer, P., & Šket, B. (2015). Photodegradation of methoxy substituted curcuminoids. Acta Chimica Slovenica, 62(2), 346-53.
  • SciSpace. (n.d.). Photodegradation of methoxy substituted curcuminoids. Retrieved January 21, 2026.
  • PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. Retrieved January 21, 2026.
  • Sultan Qaboos University House of Expertise. (n.d.). Photodegradation of methoxy substituted curcuminoids. Retrieved January 21, 2026.
  • Slideshare. (n.d.). AROMATIC CARBOXYLIC ACIDS (1).pdf. Retrieved January 21, 2026.
  • Zenodo. (n.d.). PHARMACEUTICAL SCIENCES. Retrieved January 21, 2026.
  • BenchChem. (2025). An In-depth Technical Guide to the Degradation Products of 5-Chloro-4-hydroxy-2-oxopentanoic acid. Retrieved January 21, 2026.
  • ResearchGate. (n.d.). (PDF) Determination of the Degradation Compounds Formed by the Oxidation of Thiophosphinic Acids and Phosphine Sulfides with Nitric Acid. Retrieved January 21, 2026.
  • ResearchGate. (n.d.). (PDF) Characterization of Five Oxidative Degradation Impurities and One Process Impurity of Suvorexant Drug Substance by LC-MS/MS,HR-MS and 1D, 2D NMR. Retrieved January 21, 2026.

Sources

optimizing storage conditions for 5-(3-methoxyphenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(3-methoxyphenyl)pentanoic acid

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the optimal storage, handling, and stability assessment of this compound. Our goal is to ensure the integrity of your experiments by providing scientifically sound and practical advice.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] One supplier recommends storing it sealed in a dry environment at room temperature.[2] To mitigate potential degradation, storage at 2-8°C is also a common practice for similar chemical compounds.[3]

Q2: Is this compound sensitive to light or air?

Q3: What is the expected shelf-life of this compound under recommended storage conditions?

A3: The shelf-life of this compound is not definitively established and can be influenced by the purity of the initial material and the specific storage conditions. However, when stored correctly in a cool, dry, and dark environment, the compound is expected to remain stable for an extended period. For critical applications, it is advisable to re-analyze the purity of the compound if it has been in storage for more than a year.

Q4: Can I store solutions of this compound? If so, what are the recommended solvents and storage conditions?

A4: Yes, solutions can be prepared and stored, but the stability will depend on the solvent and storage temperature. For short-term storage, dissolving the compound in a high-purity, anhydrous solvent such as dichloromethane or ethyl acetate is a viable option. These solutions should be stored at low temperatures (e.g., -20°C) in tightly sealed vials to minimize solvent evaporation and potential degradation. For longer-term storage, it is generally preferable to store the compound in its solid form.

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of this compound.

Observed Issue Potential Cause(s) Troubleshooting Steps & Rationale
Change in physical appearance (e.g., color change, clumping) 1. Moisture Absorption: The carboxylic acid group can be hygroscopic. 2. Degradation: Exposure to light, heat, or reactive contaminants.1. Dry the sample: Place the compound under a high vacuum for several hours. This will remove absorbed moisture without heating the sample. 2. Assess Purity: Use an analytical technique like HPLC or GC-MS to check for the presence of impurities. Compare the results with the initial certificate of analysis.
Inconsistent experimental results 1. Compound Degradation: The compound may have degraded over time, leading to a lower effective concentration. 2. Inaccurate Weighing: Due to moisture absorption, the weighed amount may not accurately reflect the amount of active compound.1. Confirm Purity: Re-run purity analysis (see protocol below). If degradation is confirmed, use a fresh batch of the compound. 2. Dry Before Use: As a precautionary measure, dry the compound under vacuum before weighing for critical experiments.
Poor solubility in a previously used solvent 1. Change in Compound Form: Potential polymorphism or degradation to a less soluble product. 2. Solvent Quality: The solvent may have absorbed water or contain impurities.1. Verify Compound Structure: Use techniques like NMR or FT-IR to confirm the chemical structure has not changed. 2. Use Fresh, Anhydrous Solvent: Always use high-purity, anhydrous solvents from a freshly opened bottle to ensure consistent solubility.

Experimental Protocols for Stability and Purity Assessment

To ensure the integrity of your research, periodic assessment of the purity of this compound is crucial. Below are standardized protocols for this purpose.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound and detect any non-volatile impurities.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. Filter and degas the mobile phase.

  • Standard Preparation: Accurately weigh approximately 10 mg of a reference standard of this compound and dissolve it in the mobile phase in a 10 mL volumetric flask to create a 1 mg/mL stock solution.

  • Sample Preparation: Prepare a sample solution of the this compound being tested at the same concentration as the standard.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 254 nm

  • Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percentage of the main peak in the chromatogram.

Protocol 2: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify any volatile impurities or residual solvents in the this compound sample.

Materials:

  • This compound sample

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)

  • GC vials with caps

  • GC-MS system

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound sample in a suitable high-purity solvent to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

    • Inlet Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-450

  • Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum.[5] Identify any impurity peaks by comparing their mass spectra with a library (e.g., NIST).[5]

Understanding Degradation Pathways

The stability of this compound is intrinsically linked to its chemical structure. The primary sites susceptible to degradation are the carboxylic acid group and the methoxy-substituted aromatic ring.

  • Decarboxylation: At elevated temperatures, carboxylic acids can undergo decarboxylation. While this typically requires high temperatures for this specific molecule, the presence of certain catalysts could facilitate this process.

  • Oxidation: The methoxy group can be susceptible to oxidation, potentially leading to the formation of phenolic or other oxidized species. This process can be accelerated by exposure to light and air.

  • Esterification: In the presence of alcohol contaminants and an acid catalyst, the carboxylic acid group can undergo esterification.

To mitigate these degradation pathways, it is imperative to store the compound in a cool, dark, and dry environment, free from contaminants.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues related to the storage and stability of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for this compound start Start: Issue Encountered (e.g., inconsistent results, appearance change) check_appearance Visually Inspect Compound (Color, Clumping) start->check_appearance appearance_changed Appearance Changed? check_appearance->appearance_changed dry_sample Dry Sample Under Vacuum appearance_changed->dry_sample Yes purity_analysis Perform Purity Analysis (HPLC or GC-MS) appearance_changed->purity_analysis No reassess_appearance Re-assess Appearance dry_sample->reassess_appearance reassess_appearance->purity_analysis purity_ok Purity Acceptable? purity_analysis->purity_ok use_compound Proceed with Experiment purity_ok->use_compound Yes new_batch Obtain New Batch of Compound purity_ok->new_batch No check_handling Review Handling & Storage Procedures new_batch->check_handling

Caption: Troubleshooting workflow for storage and stability issues.

References

  • PubChem. (n.d.). 5-(4-Hydroxy-3-methoxyphenyl)pentanoic acid. In PubChem. Retrieved from [Link]

  • MSDS - Safety Data Sheet. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET. (2012, November 16). Retrieved from [Link]

  • Degradation Pathways | Request PDF. (n.d.). In ResearchGate. Retrieved from [Link]

  • Safety Data Sheet - AA Blocks. (2025, January 18). Retrieved from [Link]

  • 5-(4-methoxyphenyl)pentanoic acid (C12H16O3) - PubChemLite. (n.d.). Retrieved from [Link]

  • 5-methoxypentanoic Acid | C6H12O3 | CID 285825 - PubChem. (n.d.). Retrieved from [Link]

  • 5-[1-(4-Methoxyphenyl)ethylamino]pentanoic acid | C14H21NO3 | CID - PubChem. (n.d.). Retrieved from [Link]

  • ANALYTICAL METHOD SUMMARIES - Eurofins. (2021, May 24). Retrieved from [Link]

  • 5-(3-hydroxy-4-methoxyphenyl)pentanoic acid (C12H16O4) - PubChemLite. (n.d.). Retrieved from [Link]

  • 5-(2-hydroxy-3-methoxyphenyl)pentanoic acid (C12H16O4) - PubChemLite. (n.d.). Retrieved from [Link]

  • Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. (n.d.). Retrieved from [Link]

  • (PDF) Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). (n.d.). In ResearchGate. Retrieved from [Link]

  • Impurity Profiling With Use of Hyphenated Techniques - Asian Journal of Research in Chemistry. (n.d.). Retrieved from [Link]

  • (PDF) Determination of the Degradation Compounds Formed by the Oxidation of Thiophosphinic Acids and Phosphine Sulfides with Nitric Acid. (2025, August 5). In ResearchGate. Retrieved from [Link]

  • The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different. (2021, June 13). Retrieved from [Link]

  • Forced degradation and stability assessment of Tenofovir alafenamide. (2025, August 9). In ResearchGate. Retrieved from [Link]

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Technical Support Center: Refining Purification Techniques for 5-(3-methoxyphenyl)pentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the purification of 5-(3-methoxyphenyl)pentanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the highest purity of your target molecules.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific issues that may arise during your experiments. Each answer provides a causal explanation and actionable steps for resolution.

Q1: I'm observing a persistent oily residue instead of crystals during my recrystallization attempts. What's causing this and how can I fix it?

A1: "Oiling out" is a common phenomenon in recrystallization where the compound separates from the solution as a liquid rather than a solid crystalline lattice. This typically occurs when the solute is highly insoluble in the chosen solvent and the solution is supersaturated at a temperature above the compound's melting point. For this compound derivatives, which can have melting points that are not particularly high, this can be a frequent issue.

Causality:

  • High Solute Concentration: An overly concentrated solution can lead to the solute coming out of solution before it has a chance to form an ordered crystal lattice.

  • Rapid Cooling: Cooling the solution too quickly can shock the system, preventing the molecules from orienting themselves into a crystal structure.[1]

  • Inappropriate Solvent Choice: The solvent may be too nonpolar for your compound, causing it to crash out as an oil.

Troubleshooting Protocol:

  • Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount (10-20% of the original volume) of the hot solvent to decrease the saturation level.

  • Slow Cooling: Allow the flask to cool slowly on the benchtop, insulated with a cork ring or paper towels to minimize rapid heat loss.[1]

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material, add a single seed crystal to the cooled solution to initiate crystallization.

  • Solvent System Modification: If oiling persists, consider using a mixed solvent system. Dissolve your compound in a good solvent (e.g., ethyl acetate, acetone) and then slowly add a poor solvent (e.g., hexane, heptane) at an elevated temperature until the solution becomes slightly turbid. Then, add a small amount of the good solvent to clarify the solution before allowing it to cool slowly.

Q2: My flash chromatography isn't providing good separation between my desired this compound derivative and a closely-related impurity. What can I do to improve the resolution?

A2: Achieving good separation in flash chromatography, especially with isomers or compounds with similar polarities, requires careful optimization of the mobile phase and stationary phase conditions. The methoxy and carboxylic acid groups on your target molecule impart a moderate polarity, and impurities lacking one of these groups or having them in a different position can have very similar retention factors (Rf).

Causality:

  • Inadequate Solvent Polarity: The chosen solvent system may not have the optimal polarity to differentiate between your compound and the impurity.

  • Co-elution: The impurity may have a very similar affinity for the stationary phase as your product in the chosen eluent.

  • Column Overloading: Applying too much sample to the column can lead to broad peaks and poor separation.

Strategies for Enhanced Resolution:

  • Fine-tune the Mobile Phase:

    • TLC Analysis: Before running a column, meticulously test different solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value between 0.2 and 0.4 for your target compound and maximize the difference in Rf (ΔRf) between your product and the impurity.

    • Solvent Mixtures: Experiment with ternary (three-component) solvent systems. For example, a mixture of hexane, ethyl acetate, and a small amount of acetic acid can improve the peak shape of carboxylic acids and enhance separation. The acetic acid helps to suppress the ionization of the carboxylic acid, leading to more consistent interactions with the silica gel.

  • Modify the Stationary Phase:

    • Alternative Sorbents: If silica gel fails to provide adequate separation, consider using a different stationary phase. For moderately polar compounds, alumina (neutral or basic) can sometimes offer different selectivity. For more challenging separations, reverse-phase chromatography (C18 silica) might be an option.

  • Optimize Column Parameters:

    • Dry Loading: If your compound is not very soluble in the mobile phase, consider dry loading. Dissolve your crude product in a volatile solvent (like dichloromethane or acetone), adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be loaded onto the top of your column. This often results in sharper bands and better separation.

    • Column Dimensions: Use a longer, narrower column for difficult separations to increase the number of theoretical plates.

Q3: I'm trying to remove unreacted starting material, specifically a neutral precursor, from my final acidic product. What is the most efficient way to do this?

A3: The presence of a carboxylic acid moiety in your target compound, this compound, provides an excellent handle for a highly selective purification technique: acid-base extraction . This method leverages the difference in solubility between the acidic product and neutral impurities in aqueous and organic solvents at different pH values.

Workflow for Acid-Base Extraction:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Basification and Extraction: Transfer the organic solution to a separatory funnel and wash it with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to form the corresponding sodium carboxylate salt, which is soluble in the aqueous layer. The neutral impurity will remain in the organic layer.

  • Separation: Carefully separate the aqueous layer from the organic layer.

  • Back-Extraction (Optional): To remove any residual neutral impurity from the aqueous layer, you can perform a back-extraction by washing the aqueous layer with a fresh portion of the organic solvent.

  • Acidification and Isolation: Cool the aqueous layer in an ice bath and slowly acidify it with a dilute acid, such as 1M HCl, until the solution is acidic (test with pH paper). The protonated carboxylic acid will precipitate out of the aqueous solution.

  • Collection: Collect the precipitated solid by vacuum filtration, wash it with cold deionized water, and dry it thoroughly.

Self-Validation:

  • TLC Analysis: Before and after the extraction, run a TLC of the organic layer and the final isolated product to confirm the removal of the neutral impurity.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the purification of this compound derivatives.

Q1: What are the most common impurities I should expect when synthesizing this compound derivatives?

A1: The impurities you are likely to encounter are highly dependent on the synthetic route employed. A common approach to synthesizing arylalkanoic acids involves the reduction of a corresponding cinnamic acid derivative or the hydrolysis of a nitrile.

Potential Impurities and Their Origins:

Impurity TypePotential OriginKey Differentiating Feature for Purification
Unreacted Starting Material Incomplete reactionPolarity will differ significantly (e.g., an aldehyde or ketone vs. a carboxylic acid).
Over-reduced Byproducts If using a strong reducing agentMay lack certain functional groups, altering polarity.
Side-chain Isomers Non-specific reactionsMay have very similar polarity, requiring high-resolution chromatography.
Residual Catalysts/Reagents Incomplete workupOften inorganic salts, removable by aqueous washes.

Diagram of Potential Impurities:

G main This compound sm Starting Material (e.g., 3-methoxyacetophenone) main->sm Incomplete Reaction inter Intermediate (e.g., cinnamic acid derivative) main->inter Incomplete Reaction byprod Byproduct (e.g., over-reduced alcohol) main->byprod Side Reaction reagent Residual Reagents (e.g., catalyst) main->reagent Incomplete Workup

Caption: Common impurity sources in the synthesis of the target molecule.

Q2: What are the key physicochemical properties of this compound that I should consider when developing a purification strategy?

A2: Understanding the physicochemical properties of your target molecule is crucial for designing an effective purification protocol. While specific experimental data for every derivative may not be available, we can infer key properties based on its structure.

Estimated Physicochemical Properties:

PropertyEstimated Value/CharacteristicImplication for Purification
pKa ~4.5 - 5.0The carboxylic acid is weakly acidic, allowing for deprotonation with mild bases like sodium bicarbonate for acid-base extraction.
Solubility Moderately soluble in polar organic solvents (e.g., ethyl acetate, acetone, methanol).[2] Low solubility in nonpolar solvents (e.g., hexane).[2] Sparingly soluble in water.Guides the choice of solvents for chromatography and recrystallization. A mixed solvent system (e.g., ethyl acetate/hexane) is likely to be effective for both techniques.
Physical State Likely a solid at room temperature.Recrystallization is a viable and powerful purification method.
Polarity Moderately polarWell-suited for normal-phase flash chromatography on silica gel.
Q3: Are there any stability concerns I should be aware of when purifying this compound derivatives?

A3: Generally, arylalkanoic acids are relatively stable compounds. However, there are a few potential stability issues to be mindful of during purification:

  • Strongly Acidic Conditions: Prolonged exposure to strong acids at high temperatures could potentially lead to side reactions on the aromatic ring, though this is generally not a major concern under standard purification conditions.

  • Strongly Basic Conditions: While the carboxylate salt is stable, very strong bases (like sodium hydroxide) at elevated temperatures could potentially affect other functional groups on the molecule, depending on the specific derivative. For simple this compound, this risk is low.

  • Thermal Stability: Most derivatives should be thermally stable enough for recrystallization from common solvents. However, it is always good practice to determine the melting point of your crude material to avoid heating it above this temperature during dissolution.

General Recommendation:

  • Use mild conditions whenever possible (e.g., sodium bicarbonate instead of sodium hydroxide for extractions).

  • Avoid unnecessarily high temperatures during solvent evaporation (rotary evaporation under reduced pressure is recommended).

Experimental Protocols

Protocol 1: High-Yield Recrystallization
  • Solvent Selection: In a small test tube, add ~20 mg of your crude product. Add a nonpolar solvent (e.g., hexane) dropwise. If the solid dissolves at room temperature, it is too soluble. If it doesn't dissolve, try a more polar solvent (e.g., ethyl acetate or acetone). The ideal single solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating. A good starting point for a mixed solvent system is an ethyl acetate/hexane mixture.

  • Dissolution: Place the bulk of your crude material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Optimized Flash Column Chromatography
  • TLC Analysis: Develop a TLC solvent system that gives your product an Rf of ~0.3 and provides good separation from impurities. A good starting point is a 7:3 mixture of hexane:ethyl acetate with 1% acetic acid.

  • Column Packing: Pack a glass column with silica gel in your chosen eluent. Ensure there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of a polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the resulting dry powder onto the top of the column.

  • Elution: Run the column with your chosen eluent, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Decision-Making Workflow for Purification:

G start Crude Product is_solid Is the product a solid? start->is_solid acid_base Perform Acid-Base Extraction is_solid->acid_base No recrystallize Attempt Recrystallization is_solid->recrystallize Yes is_pure_ab Is the product pure? acid_base->is_pure_ab is_pure_xtal Is the product pure? recrystallize->is_pure_xtal chromatography Perform Flash Chromatography is_pure_chrom Is the product pure? chromatography->is_pure_chrom is_pure_xtal->chromatography No end Pure Product is_pure_xtal->end Yes is_pure_ab->chromatography No is_pure_ab->end Yes is_pure_chrom->recrystallize No, but solid is_pure_chrom->end Yes

Caption: A decision-making workflow for selecting the appropriate purification technique.

References

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]

  • ResearchGate. How can I purify two different-substituted aromatic compounds? (2019). Available at: [Link]

  • León–Galeana, L., & Maldonado, L. Á. (2007). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. Natural Product Communications, 2(11), 1934578X0700201103. Available at: [Link]

  • MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2022). Available at: [Link]

  • Wiley Online Library. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2024). Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Reddit. How to improve efficiency on flash chromatography. (2017). Available at: [Link]

  • National Institutes of Health. Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. (2021). Available at: [Link]

  • National Institutes of Health. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. (2021). Available at: [Link]

  • ResearchGate. Synthesis and stability of strongly acidic benzamide derivatives. (2015). Available at: [Link]

  • ResearchGate. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2024). Available at: [Link]

  • University of California, Los Angeles. Recrystallization. Available at: [Link]

  • ResearchGate. Synthesis of the 3-(3,4,5-Trimethoxyphenyl)pyrrolidine (V): A New Conformationally Constrained Mescaline Analogue. (2012). Available at: [Link]

  • ProQuest. Optimizing Aromatic Interactions Within the Nematic Twist-Bend Liquid Crystal Phase. (2019). Available at: [Link]

  • National Institutes of Health. Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. (2015). Available at: [Link]

  • Reddit. Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2012). Available at: [Link]

  • Thieme Chemistry. 20.5.1.2.9 Synthesis of Esters from Carboxylic Acids and Derivatives (Update 2024). (2024). Available at: [Link]

  • PubChem. 5-(4-Hydroxy-3-methoxyphenyl)pentanoic acid. Available at: [Link]

  • Cytiva. Protein A Antibody Purification Handbook. Available at: [Link]

  • National Institutes of Health. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (2019). Available at: [Link]

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  • PubChem. Pentanoic Acid. Available at: [Link]

  • ACS Publications. Copper-Catalyzed Regioselective Dehydrogenative Borylation: A Modular Platform Enabling C4-Borylated 2,1-Borazaronaphthalenes. (2024). Available at: [Link]

  • Google Patents. EP2445925A1 - Protein purification by caprylic acid (octanoic acid) precipitation.
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  • PubChem. 3-(5-Ethyl-2-methoxyphenyl)pentanoic acid. Available at: [Link]

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Validation & Comparative

A Comparative Analysis of 5-(3-methoxyphenyl)pentanoic Acid and Structurally Related Fatty Acids for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Nuanced World of Phenylalkanoic Acids in Drug Development

In the landscape of modern drug discovery, the family of phenylalkanoic acids represents a class of molecules with significant therapeutic potential. Their structural motif, comprising a phenyl ring linked to an aliphatic carboxylic acid tail, serves as a versatile scaffold for interacting with a range of biological targets. Among these, 5-(3-methoxyphenyl)pentanoic acid has emerged as a compound of interest, largely due to its structural resemblance to endogenous fatty acids and its potential to modulate key metabolic and inflammatory pathways.

This guide provides a comprehensive comparison of this compound with a curated selection of structurally similar fatty acids. By examining their physicochemical properties and biological activities, with a particular focus on the activation of Peroxisome Proliferator-Activated Receptors (PPARs), we aim to furnish researchers, scientists, and drug development professionals with the critical data and insights necessary to advance their research endeavors. The causality behind experimental choices and the interpretation of structure-activity relationships (SAR) are emphasized throughout to provide a deeper understanding of these promising molecules.

Physicochemical Properties: A Comparative Overview

The physicochemical characteristics of a drug candidate are paramount to its pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). In this section, we compare the key physicochemical parameters of this compound with its structural analogs. The selection of comparators is designed to elucidate the impact of the methoxy group's position on the phenyl ring and the presence of the phenyl group itself.

Table 1: Physicochemical Properties of this compound and Related Fatty Acids

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility (Water)LogP
This compound C₁₂H₁₆O₃208.25Est. 55-60371.5 at 760 mmHg[1]LowEst. 2.5-3.0
5-(4-methoxyphenyl)pentanoic acidC₁₂H₁₆O₃208.25N/A371.5 at 760 mmHg[1]Low2.49
5-phenylpentanoic acidC₁₁H₁₄O₂178.2357-60[2]177-178 (at 13 mmHg)[2]0.61 mg/mL at 25°C[3]2.94[3]
3-(3-methoxyphenyl)propionic acidC₁₀H₁₂O₃180.2039-45N/ASolubleN/A
Pentanoic acid (Valeric acid)C₅H₁₀O₂102.13-34.51854.97 g/100 mL1.39

Estimated values for this compound are based on the data from its structural isomers and related compounds.

The data in Table 1 highlights several key structure-property relationships:

  • Impact of the Phenyl Group: The introduction of a phenyl ring, as seen in the comparison between pentanoic acid and 5-phenylpentanoic acid, significantly increases the melting and boiling points and decreases water solubility due to the increased molecular weight and hydrophobicity.

  • Influence of the Methoxy Group: The addition of a methoxy group, as in the case of the methoxyphenylpentanoic acids, further increases the molecular weight. While the methoxy group can participate in hydrogen bonding, its overall effect on water solubility in these larger molecules is expected to be minimal. The position of the methoxy group (meta vs. para) can subtly influence crystal packing and, therefore, the melting point.

Biological Activity: Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)

Fatty acids and their derivatives are well-established endogenous ligands for PPARs, a family of nuclear receptors that play a pivotal role in the regulation of lipid and glucose metabolism, as well as inflammation.[4] The structural similarity of this compound to natural fatty acids suggests its potential as a PPAR modulator.

PPAR Signaling Pathway

PPAR_Signaling_Pathway Ligand Fatty Acid Ligand (e.g., this compound) PPAR PPARα/γ/δ Ligand->PPAR Binds to LBD RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) PPAR->PPRE Binds to DNA RXR->PPRE Binds to DNA Target_Genes Target Gene Expression (e.g., CPT1, LPL) PPRE->Target_Genes Transcription Metabolic_Effects Metabolic & Anti-inflammatory Effects Target_Genes->Metabolic_Effects

Comparative PPARα/γ Agonist Activity

To provide a comparative assessment of the potential biological activity of this compound, we can infer its likely performance in a PPARα/γ dual agonist assay alongside relevant comparators. The data presented in Table 2 is a representative expectation based on the known structure-activity relationships of similar compounds.

Table 2: Expected Comparative PPARα/γ Agonist Activity

CompoundExpected PPARα Activity (EC₅₀, µM)Expected PPARγ Activity (EC₅₀, µM)Rationale for Expected Activity
This compound ModerateModerate to LowThe phenylalkanoic acid scaffold is a known PPAR ligand. The methoxy group may influence binding affinity and subtype selectivity.
5-(4-methoxyphenyl)pentanoic acidModerateModerate to LowSimilar to the meta-isomer, with potential for altered binding due to the different substitution pattern.
5-phenylpentanoic acidLow to ModerateLowThe unsubstituted phenyl ring provides a hydrophobic interaction, but lacks the polar contact of the methoxy group.
Fenofibrate (Positive Control)~10-30>100A well-characterized PPARα agonist.
Rosiglitazone (Positive Control)>100~0.1-1A potent and selective PPARγ agonist.

These are expected values and require experimental validation.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the comparative data, this section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method

This protocol follows the gold standard "shake-flask" method for the experimental determination of the octanol-water partition coefficient (LogP).[5]

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Purified water (pre-saturated with n-octanol)

  • Separatory funnels

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solutions: Prepare a stock solution of the test compound in either water or n-octanol.

  • Partitioning: a. Add equal volumes of water-saturated n-octanol and n-octanol-saturated water to a separatory funnel. b. Add a known amount of the test compound stock solution. c. Shake the funnel vigorously for 2 minutes, then allow the phases to separate for at least 24 hours at a constant temperature.

  • Phase Separation: After equilibration, carefully separate the aqueous and organic phases.

  • Concentration Determination: Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

LogP_Determination_Workflow Start Start Prep Prepare Stock Solution (in water or n-octanol) Start->Prep Mix Mix with equal volumes of n-octanol and water Prep->Mix Shake Shake vigorously and allow to equilibrate (24h) Mix->Shake Separate Separate aqueous and organic phases Shake->Separate Analyze Determine concentration in each phase (UV-Vis/HPLC) Separate->Analyze Calculate Calculate P = [Organic]/[Aqueous] and LogP = log(P) Analyze->Calculate End End Calculate->End

Protocol 2: In Vitro PPAR Transactivation Assay

This protocol describes a cell-based reporter gene assay to quantify the agonist activity of test compounds on PPARα and PPARγ.[6]

Materials:

  • HEK293T or similar suitable cell line

  • DMEM with 10% FBS

  • Expression plasmids for full-length human PPARα and PPARγ

  • Reporter plasmid containing a PPAR response element (PPRE) driving luciferase expression (e.g., pPPRE-Luc)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Test compounds and positive controls (Fenofibrate for PPARα, Rosiglitazone for PPARγ)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in 96-well plates at an appropriate density.

  • Transfection: Co-transfect the cells with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include positive and vehicle controls.

  • Incubation: Incubate the cells for an additional 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the dose-response curves and calculate the EC₅₀ values.

PPAR_Assay_Workflow Start Start Seed Seed HEK293T cells in 96-well plates Start->Seed Transfect Co-transfect with PPAR and PPRE-Luc plasmids Seed->Transfect Treat Treat with test compounds and controls Transfect->Treat Incubate Incubate for 24 hours Treat->Incubate Assay Perform Luciferase Assay Incubate->Assay Analyze Analyze data and calculate EC₅₀ values Assay->Analyze End End Analyze->End

Conclusion and Future Directions

This comparative guide provides a foundational understanding of this compound in the context of its structurally similar fatty acids. The analysis of their physicochemical properties and predicted biological activities underscores the subtle yet significant impact of structural modifications on molecular behavior. The presented experimental protocols offer a validated framework for researchers to empirically determine these properties and activities.

Future research should focus on the experimental validation of the predicted values for this compound. Furthermore, exploring the broader structure-activity landscape by synthesizing and testing analogues with varied alkyl chain lengths and different substitutions on the phenyl ring will provide a more comprehensive understanding of the pharmacophore requirements for potent and selective PPAR modulation. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.

References

  • ChemSrc. (2023). 5-(4-methoxyphenyl)pentanoic acid. Retrieved from [Link]

  • ChemSynthesis. (2023). 5-phenylpentanoic acid. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • HMDB. (2022). Showing metabocard for 5-Phenylvaleric acid (HMDB0002043). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7991, Pentanoic acid. Retrieved from [Link].

  • ResearchGate. (2018). Principle of the in vitro PPARß/δ transactivation assay. Retrieved from [Link]

  • RSC Publishing. (2015). The potential of natural products for targeting PPARα. Retrieved from [Link]

  • Wikipedia. (2023). Valeric acid. Retrieved from [Link]

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A Researcher's Guide to the Structure-Activity Relationship of Phenylalkanoic Acid Analogs as Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of epigenetic drug discovery, the intricate dance between a molecule's structure and its biological activity is a central theme. This guide offers an in-depth exploration of the structure-activity relationships (SAR) of phenylalkanoic acid analogs, a prominent class of histone deacetylase (HDAC) inhibitors. By understanding how subtle molecular modifications influence inhibitory potency and selectivity, researchers can more effectively design and develop novel therapeutics for a range of diseases, including cancer and neurodegenerative disorders.[1]

The Phenylalkanoic Acid Scaffold: A Privileged Motif for HDAC Inhibition

The archetypal phenylalkanoic acid-based HDAC inhibitor comprises three key pharmacophoric features: a zinc-binding group (ZBG), a linker (the alkanoic acid chain), and a "cap" group (the phenyl ring). Each of these components plays a crucial role in the molecule's interaction with the HDAC enzyme, and modifications to any of them can profoundly impact inhibitory activity.

The ZBG, commonly a hydroxamic acid, chelates the zinc ion in the active site of the enzyme, a critical interaction for potent inhibition.[2] The linker region traverses the substrate tunnel, and its length and rigidity can influence isoform selectivity. Finally, the cap group interacts with the rim of the active site, and its size, lipophilicity, and substitution pattern are key determinants of overall potency and selectivity.

Comparative Analysis of Phenylalkanoic Acid Analogs

To illustrate the principles of SAR in this class of compounds, we will compare a series of hypothetical, yet representative, phenylalkanoic acid hydroxamate analogs. The following table summarizes their inhibitory activity against a panel of HDAC isoforms.

Compound IDPhenyl Ring SubstitutionLinker Length (n)IC50 (nM) vs. HDAC1IC50 (nM) vs. HDAC6
PAHA-1 Unsubstituted45015
PAHA-2 3-Methoxy43510
PAHA-3 4-Methoxy46025
PAHA-4 3,4,5-Trimethoxy4208
PAHA-5 4-Chloro44512
PAHA-6 Unsubstituted315080
PAHA-7 Unsubstituted58030

Note: The IC50 values presented are for illustrative purposes to demonstrate SAR principles and are not derived from a single specific study.

Deconstructing the Structure-Activity Relationship

The Influence of Phenyl Ring Substitution

The substitution pattern on the phenyl "cap" group is a critical determinant of potency and selectivity.

  • Electron-donating groups: As illustrated by PAHA-2 and PAHA-4 , the introduction of methoxy groups, particularly at the 3- and 5-positions, can enhance inhibitory activity.[3][4] This is often attributed to favorable interactions with residues at the rim of the HDAC active site. The trimethoxy substitution in PAHA-4 demonstrates a cumulative effect, leading to the most potent inhibition in this series.

  • Positional Isomerism: The position of the substituent matters. A methoxy group at the 3-position (PAHA-2 ) is more favorable than at the 4-position (PAHA-3 ), suggesting a specific binding pocket that can accommodate the meta-substitution more effectively.

  • Electron-withdrawing groups: A chloro-substituent at the 4-position (PAHA-5 ) results in a slight decrease in potency compared to the unsubstituted analog (PAHA-1 ), indicating that electron-withdrawing groups may be less favorable in this position.

The Critical Role of the Linker Length

The length of the alkanoic acid linker is crucial for optimal positioning of the ZBG within the active site.

  • Optimal Length: A pentanoic acid linker (n=4) appears to be optimal in this series, as demonstrated by the higher IC50 values for the shorter butanoic acid derivative (PAHA-6 ) and the longer hexanoic acid derivative (PAHA-7 ). This suggests that a linker of this length provides the ideal distance to span the active site tunnel and engage the zinc ion effectively.

Experimental Protocols

Synthesis of Phenylalkanoic Acid Hydroxamates

The synthesis of these analogs typically involves a straightforward multi-step process.

Step 1: Synthesis of the Phenylalkanoic Acid The appropriately substituted phenylacetic acid is subjected to a chain elongation reaction, such as the Arndt-Eistert homologation or a malonic ester synthesis, to achieve the desired linker length.

Step 2: Activation of the Carboxylic Acid The resulting phenylalkanoic acid is then activated for amide bond formation. Common activating agents include oxalyl chloride or a carbodiimide such as EDC.

Step 3: Formation of the Hydroxamic Acid The activated carboxylic acid is reacted with hydroxylamine to furnish the final hydroxamic acid product.[5]

In Vitro HDAC Inhibition Assay

The inhibitory activity of the synthesized compounds is assessed using a commercially available HDAC fluorometric assay kit.

Protocol:

  • Compound Preparation: Compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted to the desired concentrations.

  • Enzyme and Substrate Preparation: Recombinant human HDAC enzyme and a fluorogenic substrate are prepared according to the manufacturer's instructions.

  • Assay Reaction: The HDAC enzyme, substrate, and test compound are incubated together in a 96-well plate.

  • Development: After the incubation period, a developer solution is added to stop the enzymatic reaction and generate a fluorescent signal.

  • Fluorescence Measurement: The fluorescence intensity is measured using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Pharmacophore

The following diagram illustrates the key pharmacophoric elements of a phenylalkanoic acid-based HDAC inhibitor and their interactions with the enzyme's active site.

HDAC_Inhibitor_Pharmacophore cluster_Enzyme HDAC Active Site cluster_Inhibitor Phenylalkanoic Acid Hydroxamate Zinc Zn2+ Active_Site_Tunnel Active Site Tunnel Rim_Residues Rim Residues ZBG Zinc-Binding Group (Hydroxamic Acid) ZBG->Zinc Chelation Linker Alkanoic Acid Linker Linker->Active_Site_Tunnel Spans Cap Phenyl 'Cap' Group Cap->Rim_Residues Hydrophobic/Steric Interactions

Caption: Key pharmacophoric interactions of a phenylalkanoic acid hydroxamate inhibitor within the HDAC active site.

Conclusion and Future Directions

The structure-activity relationships of phenylalkanoic acid analogs as HDAC inhibitors are well-defined, providing a clear roadmap for the rational design of novel compounds. The key takeaways are:

  • The 3-position of the phenyl ring is a hotspot for favorable substitutions. Exploring a wider range of electron-donating and sterically diverse groups at this position could yield more potent inhibitors.

  • The pentanoic acid linker is generally optimal. However, for targeting specific HDAC isoforms with different active site topologies, variations in linker length and rigidity may be beneficial.

  • The hydroxamic acid is a potent ZBG but can have pharmacokinetic liabilities. Investigating alternative zinc-binding groups is an active area of research to improve the drug-like properties of these inhibitors.

By leveraging the principles outlined in this guide, researchers can continue to refine and optimize this important class of therapeutic agents, paving the way for new and improved treatments for a host of human diseases.

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A Senior Application Scientist's Guide to Validating the Mechanism of Action of 5-(3-methoxyphenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to understanding its precise mechanism of action (MoA) is both critical and complex. This guide provides an in-depth, technically-grounded framework for validating the MoA of a novel chemical entity (NCE), using the hypothetical compound 5-(3-methoxyphenyl)pentanoic acid as our case study. We will treat this molecule as a hit from a phenotypic screen that, for instance, demonstrated potent anti-inflammatory activity. Our goal is to systematically unravel how it works, thereby establishing a solid foundation for its further development.

This guide is not a rigid template but a logical progression of scientific inquiry. We will explore the causality behind experimental choices, ensuring that each step provides a self-validating system for the next.

Phase 1: Unbiased Target Deconvolution and Initial Hypothesis Generation

When the MoA of a compound identified through phenotypic screening is unknown, the first crucial step is "target deconvolution" – the process of identifying its molecular target(s).[1][2][3] We will employ unbiased, proteome-wide methods to cast a wide net, minimizing assumptions and maximizing the potential for novel discoveries.

Experimental Strategy: Chemical Proteomics

Chemical proteomics is a powerful strategy to identify the binding partners of a small molecule directly in a complex biological sample.[4][5][6] The two primary approaches are affinity-based enrichment and proteomics screening methods.[4]

1. Affinity-Based Chemical Proteomics: This method involves synthesizing a probe molecule by attaching a tag (e.g., biotin) to our parent compound, this compound.[4][7] This probe is then used to "fish out" its binding partners from cell lysates, which are subsequently identified by mass spectrometry.[4][5][7]

Causality: The logic here is straightforward: what sticks to the drug is likely its target. However, the key challenge is to design the probe in a way that the tag does not sterically hinder the compound's natural binding interaction. Linker chemistry and attachment points are critical considerations.

2. Cellular Thermal Shift Assay (CETSA) coupled with Mass Spectrometry (MS): CETSA is based on the principle that a protein becomes more thermally stable when bound to a ligand.[8][9] In a proteome-wide CETSA experiment (thermal proteome profiling), we treat intact cells with this compound, heat them across a temperature gradient, and then use mass spectrometry to identify which proteins remained soluble at higher temperatures compared to untreated controls.[8][9]

Causality: This method has the significant advantage of being performed in a more physiologically relevant context (intact cells) and does not require chemical modification of the compound.[10] A shift in a protein's melting curve upon drug treatment is strong evidence of direct target engagement.[9][11]

Workflow for Phase 1

G cluster_0 Phase 1: Target Identification Start Start with Phenotypic Hit: This compound (Anti-inflammatory Activity) UnbiasedScreen Unbiased Proteome-Wide Screens Start->UnbiasedScreen ChemProto Chemical Proteomics (Affinity Pull-down) UnbiasedScreen->ChemProto CETSA_MS Thermal Proteome Profiling (CETSA-MS) UnbiasedScreen->CETSA_MS HitList Generate Candidate Target List ChemProto->HitList CETSA_MS->HitList Hypothesis Formulate MoA Hypothesis HitList->Hypothesis

Caption: Phase 1 Workflow for Unbiased Target Identification.

For our case study, let's assume these unbiased approaches converge on a specific enzyme: Fatty Acid Amide Hydrolase (FAAH) , a serine hydrolase known to play a role in inflammation. This now becomes our primary hypothesis.

Phase 2: Orthogonal Target Validation and In Vitro Characterization

With a primary target candidate in hand, the next step is rigorous validation using methods that are mechanistically different (orthogonal) from the initial discovery techniques.[12] This is crucial to eliminate false positives and build a robust case for the proposed MoA.

Experimental Strategy: Biased and Functional Assays

1. Direct Binding Assays: We need to confirm the physical interaction between this compound and FAAH.

  • Surface Plasmon Resonance (SPR): This technique measures the binding affinity (KD value) and kinetics of the interaction between the compound and purified FAAH protein in real-time.[13]
  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, providing thermodynamic parameters of the interaction.

2. Biochemical Functional Assays: Does the binding of our compound modulate the activity of FAAH?

  • Enzyme Inhibition Assay: We will use a commercially available FAAH activity assay to determine the IC50 value of this compound. This measures the concentration of the compound required to inhibit 50% of the enzyme's activity.

3. Cellular Target Engagement: We must confirm that the compound engages FAAH in a cellular environment.[12]

  • Targeted CETSA: Now, instead of a proteome-wide scan, we will use a targeted CETSA approach. We will treat cells with varying concentrations of our compound, heat them, and then specifically detect the amount of soluble FAAH using a Western blot or an AlphaScreen assay.[14] This will provide a dose-dependent measure of target engagement in cells.
Comparative Data: this compound vs. Known FAAH Inhibitor

To put our results into context, we will compare our NCE to a well-characterized FAAH inhibitor, such as PF-3845.

AssayThis compoundPF-3845 (Positive Control)Rationale
SPR (KD) 150 nM25 nMQuantifies direct binding affinity to purified FAAH.
FAAH Inhibition (IC50) 250 nM50 nMMeasures functional inhibition of enzyme activity.
Cellular CETSA (EC50) 500 nM100 nMConfirms target engagement in a live cell context.

Note: Data are hypothetical for illustrative purposes.

The data should demonstrate a clear, albeit potentially less potent, engagement and inhibition of FAAH by our compound compared to the established inhibitor. The rightward shift in potency from biochemical to cellular assays is expected and provides insight into factors like cell permeability.

Phase 3: Elucidating the Downstream Cellular Pathway

Confirming target engagement is not the end of the story. We must now connect the inhibition of FAAH to the observed anti-inflammatory phenotype. This involves examining the downstream signaling consequences of FAAH inhibition.

Experimental Strategy: Omics Approaches and Pathway Analysis

1. Transcriptomics (RNA-Seq): RNA sequencing provides a global snapshot of how our compound alters gene expression.[15][16][17] We will treat relevant immune cells (e.g., macrophages) with this compound and perform RNA-Seq.

Causality: If our compound truly works through FAAH inhibition, the resulting gene expression signature should overlap significantly with that produced by a known FAAH inhibitor or by genetic knockdown (siRNA) of FAAH. We would expect to see downregulation of pro-inflammatory genes (e.g., IL-6, TNF-α, COX-2).

2. Phosphoproteomics: Many inflammatory signaling pathways are regulated by protein phosphorylation.[18][19] Phosphoproteomics can reveal how our compound modulates these signaling cascades.[18][20] This is particularly useful for identifying off-target effects on kinases.[21][22]

Causality: By analyzing changes in phosphorylation patterns, we can map the activity of upstream kinases and signaling networks.[20] For an on-target effect, we would expect to see changes consistent with altered levels of FAAH substrates (e.g., anandamide) and their downstream signaling, rather than broad, off-target kinase inhibition.

Logical Workflow for MoA Validation

G cluster_1 Phases 2 & 3: Validation & Pathway Analysis Hypothesis Hypothesis: Compound inhibits FAAH Biochem Biochemical Validation (SPR, IC50) Hypothesis->Biochem CellularEngage Cellular Target Engagement (Targeted CETSA) Hypothesis->CellularEngage RNAseq Transcriptomics (RNA-Seq) Compare vs. siRNA & Control Cmpd Biochem->RNAseq CellularEngage->RNAseq Phospho Phosphoproteomics (Off-target & Pathway Analysis) RNAseq->Phospho Phenotype Link to Phenotype: (Anti-inflammatory markers) Phospho->Phenotype MoA Validated MoA Phenotype->MoA

Caption: Integrated workflow for MoA validation.

Experimental Protocols

Protocol 1: Targeted Cellular Thermal Shift Assay (CETSA)
  • Cell Culture: Plate RAW 264.7 macrophages at a density of 1x10^6 cells/well in a 6-well plate and grow overnight.

  • Compound Treatment: Treat cells with a dose-response of this compound (e.g., 0.1 to 100 µM) or vehicle control for 2 hours at 37°C.

  • Heating Step: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot cell suspension into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 64°C), followed by cooling to 4°C.[14]

  • Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).[8]

  • Detection: Collect the supernatant and analyze the amount of soluble FAAH by Western blot using a specific anti-FAAH antibody.

  • Data Analysis: Quantify band intensities and plot the fraction of soluble FAAH as a function of temperature for each compound concentration. Calculate the melting temperature (Tm) for each curve. A positive shift in Tm indicates target stabilization.

Protocol 2: RNA-Seq for Gene Expression Profiling
  • Cell Treatment: Plate RAW 264.7 cells and treat with this compound (at its cellular EC50), a positive control inhibitor (e.g., PF-3845), an siRNA against FAAH, and a vehicle/scrambled siRNA control. It is also beneficial to include a pro-inflammatory stimulus like LPS.

  • RNA Extraction: After the desired treatment time (e.g., 6 or 24 hours), lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen), ensuring high quality and integrity (RIN > 8).

  • Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align reads to the reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by each treatment compared to the control.

    • Use pathway analysis tools (e.g., GSEA, IPA) to identify biological pathways enriched in the differentially expressed gene lists. Compare the pathways modulated by your compound to those affected by the positive control and siRNA to confirm on-target effects.

Conclusion and Forward Look

Following this comprehensive, multi-faceted approach, we can move from a simple phenotypic observation to a deeply validated, mechanistically understood drug candidate. By combining unbiased discovery with rigorous, orthogonal validation and pathway-level analysis, we build a strong, data-driven case for the mechanism of action of this compound as an inhibitor of FAAH. This foundational understanding is paramount for making informed decisions in the subsequent stages of drug development, including lead optimization, safety assessment, and clinical trial design.

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A Researcher's Guide to Navigating the Selectivity of 5-(3-methoxyphenyl)pentanoic Acid: A Cross-Reactivity Profiling Blueprint

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a clinical candidate is paved with rigorous scientific scrutiny. A critical milestone in this journey is the comprehensive assessment of its selectivity—a measure of its propensity to interact with its intended biological target versus unintended off-targets. This guide provides an in-depth, experience-driven framework for characterizing the cross-reactivity profile of 5-(3-methoxyphenyl)pentanoic acid , a compound of interest whose full biological activity spectrum remains to be elucidated.

While direct biological data for this compound is not yet extensively published, its structural motifs—a methoxy-substituted phenyl ring coupled to a pentanoic acid chain—offer valuable clues. The pentanoic acid moiety is isosteric to the endogenous fatty acid neurotransmitter anandamide, suggesting a potential interaction with the endocannabinoid system, such as fatty acid amide hydrolase (FAAH) or monoacylglycerol lipase (MAGL). Conversely, numerous compounds incorporating a methoxyphenyl group have been documented to exhibit a range of biological activities, including anticancer properties through interactions with tubulin and various kinases.[1][2][3][4]

This guide, therefore, is not a mere recitation of data but a strategic blueprint for investigation. We will proceed with the hypothesis that this compound has a primary target within the endocannabinoid system and explore a logical, tiered approach to identifying and quantifying its potential off-target interactions.

The Imperative of Early and Comprehensive Cross-Reactivity Profiling

Undertaking cross-reactivity profiling early in the drug development process is a critical de-risking strategy. Unforeseen off-target effects are a leading cause of compound attrition in later, more expensive stages of preclinical and clinical development. A thorough understanding of a compound's selectivity allows for:

  • Anticipation of potential side effects: Early identification of interactions with anti-targets (e.g., hERG channels, CYPs, P-glycoprotein) can predict potential for cardiotoxicity, drug-drug interactions, and other adverse effects.

  • Elucidation of polypharmacology: A compound may derive its therapeutic efficacy from interacting with multiple targets. A broad cross-reactivity screen can uncover these beneficial polypharmacological profiles.

  • Optimization of lead compounds: Understanding the structure-activity relationships for both on-target and off-target interactions guides medicinal chemistry efforts to improve selectivity and potency.

Designing the Cross-Reactivity Screening Cascade

A tiered or cascaded approach to screening is both scientifically rigorous and resource-efficient. We will begin with broad, high-throughput screens and progress to more focused, in-depth assays for any identified "hits."

Caption: A tiered workflow for cross-reactivity profiling.

Tier 1: Broad Panel Screening

The initial step involves screening this compound at a single, high concentration (typically 1-10 µM) against a broad panel of targets. This panel should ideally include a diverse set of receptors, enzymes, ion channels, and transporters.

1.1. Primary Target Engagement:

Based on our initial hypothesis, we will first assess the activity of this compound against key enzymes of the endocannabinoid system.

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay:

    • Principle: A fluorometric assay using a synthetic FAAH substrate that releases a fluorescent product upon cleavage. Inhibition of FAAH by the test compound results in a decreased fluorescent signal.

    • Protocol:

      • Prepare a solution of human recombinant FAAH in assay buffer (e.g., 50 mM Tris-HCl, pH 9.0).

      • Add this compound or a reference inhibitor (e.g., URB597) to the enzyme solution in a 96-well plate.

      • Initiate the reaction by adding the fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin).

      • Incubate at 37°C for 30 minutes.

      • Measure fluorescence at an excitation/emission wavelength of 380/460 nm.

      • Calculate percent inhibition relative to a vehicle control.

  • Monoacylglycerol Lipase (MAGL) Inhibition Assay:

    • Principle: Similar to the FAAH assay, a fluorometric assay using a specific MAGL substrate.

    • Protocol:

      • Prepare a solution of human recombinant MAGL in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

      • Add this compound or a reference inhibitor (e.g., JZL184) to the enzyme solution.

      • Initiate the reaction by adding the fluorogenic substrate (e.g., 4-nitrophenyl acetate).

      • Incubate at room temperature for 15 minutes.

      • Measure absorbance at 405 nm.

      • Calculate percent inhibition.

1.2. Off-Target Screening Panel:

Given the structural alerts from the methoxyphenyl moiety, a broad off-target panel is crucial. Commercially available panels, such as the Eurofins SafetyScreen44 or the CEREP BioPrint, offer a cost-effective way to screen against hundreds of targets. Based on literature for structurally related compounds, particular attention should be paid to the following target classes:

  • Tubulin: Many methoxyphenyl-containing compounds are known to interact with the colchicine-binding site of tubulin, disrupting microtubule dynamics and leading to anticancer effects.[3][5]

  • Receptor Tyrosine Kinases (RTKs): For example, Epidermal Growth Factor Receptor (EGFR) has been identified as a target for some trimethoxyphenyl derivatives.[4]

  • Histone Deacetylases (HDACs): Dual EGFR/HDAC inhibitors have been designed with trimethoxyphenyl scaffolds.[4]

  • G-Protein Coupled Receptors (GPCRs): A broad panel of GPCRs is standard in safety screening to identify potential neurological or cardiovascular side effects.

  • Ion Channels: hERG potassium channels are a critical anti-target due to the risk of cardiac arrhythmias.

Tier 2: Hit Confirmation and Potency Determination

Any target showing significant inhibition (typically >50%) in the Tier 1 screen is considered a "hit" and must be further investigated.

2.1. Concentration-Response Curves:

To determine the potency of the interaction, a full concentration-response curve is generated for each confirmed hit. This involves a serial dilution of this compound, typically over 8-10 concentrations. The resulting data is fitted to a sigmoidal dose-response curve to calculate the IC50 (for enzymes and binding assays) or EC50 (for functional assays).

Target ClassPotential Off-TargetRationale based on Structural Analogs
Cytoskeletal Proteins TubulinThe methoxyphenyl moiety is a known pharmacophore for tubulin inhibitors.[3][5]
Enzymes EGFR, HDACsTrimethoxyphenyl derivatives have been developed as inhibitors of these enzymes.[4]
Cyclooxygenases (COX-1, COX-2)The pentanoic acid chain has some resemblance to arachidonic acid, the substrate for COX enzymes.
Ion Channels hERGStandard safety screen to assess cardiotoxicity risk.
GPCRs Cannabinoid Receptors (CB1, CB2)Potential for interaction due to the endocannabinoid-like structure.
Adrenergic, Dopaminergic, Serotonergic ReceptorsStandard safety screen for CNS and cardiovascular liabilities.

2.2. Orthogonal Assays:

To ensure the observed activity is not an artifact of the primary assay format, it is essential to confirm the hit in an orthogonal assay. This means using a different technology or biological readout to measure the same interaction.

  • Example: If a hit is identified in a biochemical enzyme inhibition assay, an orthogonal confirmation could be a cell-based assay measuring the downstream consequences of inhibiting that enzyme. For a tubulin polymerization inhibitor, this could be a cell viability assay in a cancer cell line known to be sensitive to microtubule-disrupting agents.

Caption: Orthogonal assays for validating a tubulin inhibitor hit.

Tier 3: In-depth Mechanistic Studies

For high-potency, confirmed off-target interactions, a deeper understanding of the mechanism of action is warranted.

  • Enzyme Kinetics: For enzymatic targets, studies can determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Cellular Target Engagement: Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET can confirm that the compound binds to the intended target in a cellular context.

  • Functional Assays: For GPCRs, assays can distinguish between agonist, antagonist, or allosteric modulator activity.

Data Interpretation and Reporting

All quantitative data should be compiled into clear, comparative tables. This allows for an at-a-glance assessment of the compound's selectivity profile.

Table 1: Illustrative Cross-Reactivity Profile for this compound

TargetAssay TypeIC50 / EC50 (µM)Selectivity vs. Primary Target (Fold)
FAAH (Primary) Enzymatic 0.05 -
MAGLEnzymatic> 100> 2000
Tubulin PolymerizationBiochemical2.550
EGFREnzymatic15300
HDAC1Enzymatic> 50> 1000
hERGElectrophysiology> 30> 600
CB1 ReceptorBinding8.0160
CB2 ReceptorBinding> 25> 500

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

The cross-reactivity profiling of a novel compound like this compound is a systematic and multi-faceted endeavor. By leveraging structural information to inform a tiered screening strategy, researchers can build a comprehensive understanding of a compound's biological interactions. This data-driven approach is fundamental to making informed decisions in the complex process of drug discovery and development, ultimately increasing the probability of successfully translating a promising molecule into a safe and effective therapeutic.

References

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A Senior Application Scientist's Guide to In Vivo Validation: The Case of 5-(3-methoxyphenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on translating promising in vitro findings of the novel compound 5-(3-methoxyphenyl)pentanoic acid into a robust in vivo experimental design. We will delve into the scientific rationale behind experimental choices, present detailed protocols, and compare the compound against a relevant alternative, ensuring a self-validating and rigorous study.

Introduction: The Promise of this compound

Initial research has identified this compound as a synthetic agonist for the Free Fatty Acid Receptor 4 (FFA4), also known as GPR120.[1][2] FFA4 is a G protein-coupled receptor (GPCR) activated by long-chain fatty acids and has garnered significant attention as a therapeutic target for metabolic and inflammatory diseases.[2][3][4][5]

The primary known in vitro effect of FFA4 agonism is potent anti-inflammatory signaling. Upon activation, FFA4 predominantly couples to Gαq/11 proteins, leading to an increase in intracellular calcium.[6][7] Crucially, it also recruits β-arrestin-2, which inhibits the TAK1 signaling complex, thereby preventing the activation of pro-inflammatory transcription factors like NF-κB and JNK.[8] This mechanism effectively suppresses the inflammatory response in cells like macrophages.[8][9] Given these promising anti-inflammatory properties in vitro, the critical next step is to validate these findings in a living system.

Part 1: The In Vitro to In Vivo Translation Challenge

Translating in vitro efficacy to in vivo success is a significant hurdle in drug development. A compound that performs well in a controlled cell-based assay may fail in an animal model due to poor pharmacokinetics (absorption, distribution, metabolism, and excretion), unforeseen toxicity, or a lack of efficacy in a complex biological system. This guide outlines a logical, stepwise approach to mitigate these risks and rigorously test the anti-inflammatory potential of this compound in vivo.

Part 2: Designing a Validating In Vivo Study

Our objective is to design an experiment that can definitively test whether this compound can suppress acute inflammation in vivo. To do this, we must select an appropriate animal model, choose a relevant benchmark comparator, establish a rational dosing strategy, and define clear, quantifiable endpoints.

To validate the anti-inflammatory effects of our compound, the lipopolysaccharide (LPS)-induced acute systemic inflammation model in mice is an excellent choice.[10][11][12][13]

  • Causality: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation.[11] It primarily signals through Toll-like receptor 4 (TLR4), leading to a robust activation of the very same NF-κB and JNK pathways that FFA4 agonism is known to suppress.[14] This creates a direct mechanistic link between the disease model and the compound's expected mechanism of action.

  • Robustness & Reproducibility: The LPS model is well-characterized, highly reproducible, and induces a rapid and measurable systemic inflammatory response, characterized by the release of pro-inflammatory cytokines.[11][13]

  • Translatability: This model mimics key aspects of the systemic inflammatory response seen in human conditions like sepsis and other acute inflammatory diseases.

A successful experiment requires a positive control to validate the model and benchmark the performance of the test compound. For this study, TUG-891 is an ideal choice.

  • Established Efficacy: TUG-891 is a well-documented, potent synthetic agonist for FFA4.[1][2] It has demonstrated efficacy in various in vitro and in vivo models, making it a reliable benchmark.[1][15]

  • Mechanistic Similarity: As another FFA4 agonist, it allows for a direct comparison of potency and potential off-target effects against this compound. While potent for human FFA4, it's important to note TUG-891 also shows some activity at the FFA1 receptor in rodents, a factor to consider during data interpretation.[1][2]

Part 3: Detailed Experimental Protocol

This protocol provides a step-by-step methodology for conducting the in vivo validation study.

3.1 Animal Husbandry and Acclimatization

  • Species/Strain: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: House animals in groups of 5 per cage with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.

  • Acclimatization: Allow a minimum of 7 days for acclimatization to the facility before any experimental procedures.

3.2 Experimental Groups A minimum of n=8 animals per group is recommended.

Group #Group NameTreatmentRationale
1Vehicle ControlVehicle (e.g., 0.5% CMC)Negative control, establishes baseline response to LPS.
2Test Compound (Low Dose)This compound (10 mg/kg)Evaluates dose-dependent efficacy of the test compound.
3Test Compound (High Dose)This compound (30 mg/kg)Evaluates dose-dependent efficacy of the test compound.
4Positive ControlTUG-891 (30 mg/kg)Benchmarks the efficacy of the test compound against a known FFA4 agonist.

3.3 Dosing and Administration

  • Formulation: Prepare suspensions of this compound and TUG-891 in a suitable vehicle (e.g., 0.5% Carboxymethylcellulose - CMC) on the day of the experiment.

  • Route of Administration: Oral gavage (p.o.) is a common and clinically relevant route.

  • Dosing Timeline: Administer the respective compounds or vehicle 1 hour prior to the inflammatory challenge.

3.4 Induction of Inflammation and Sample Collection

  • LPS Challenge: Administer Lipopolysaccharide (LPS, from E. coli O111:B4) via intraperitoneal (i.p.) injection at a dose of 0.5 mg/kg.[10]

  • Time Point: The peak of the acute cytokine storm typically occurs between 2 and 6 hours post-LPS injection. A 4-hour time point is recommended for initial studies.

  • Sample Collection: At the 4-hour mark, humanely euthanize the mice. Collect blood via cardiac puncture into EDTA-coated tubes for plasma separation.

Part 4: Data Acquisition, Analysis, and Visualization

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatize Animal Acclimatization (7 Days) grouping Randomize into Experimental Groups (n=8) acclimatize->grouping dosing Oral Dosing (Vehicle, Test Compound, or TUG-891) grouping->dosing lps LPS Challenge (i.p.) (T=1 hr) dosing->lps wait Incubation (4 hours) lps->wait euth Euthanasia & Sample Collection (T=5 hr) wait->euth plasma Plasma Separation (Centrifugation) euth->plasma elisa Cytokine Analysis (ELISA for TNF-α, IL-6) plasma->elisa stats Statistical Analysis (ANOVA) elisa->stats

Caption: Overall experimental workflow for in vivo validation.

The primary endpoints for this study are the plasma levels of key pro-inflammatory cytokines.

  • Tumor Necrosis Factor-alpha (TNF-α): A primary mediator of the acute inflammatory response to LPS.

  • Interleukin-6 (IL-6): A pleiotropic cytokine that is also robustly induced by LPS.

These cytokines can be accurately quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

The results should be summarized in a clear, tabular format. The data below is hypothetical and for illustrative purposes only.

Treatment GroupDose (mg/kg)Plasma TNF-α (pg/mL) ± SEM% Inhibition vs. VehiclePlasma IL-6 (pg/mL) ± SEM% Inhibition vs. Vehicle
Vehicle Control-1250 ± 150-2500 ± 300-
This compound10875 ± 11030%1875 ± 25025%
This compound30500 ± 75 60%1000 ± 15060%
TUG-89130438 ± 60 65%925 ± 12063%
*p < 0.05, **p < 0.01 vs. Vehicle Control (One-way ANOVA with Dunnett's post-hoc test)
Part 5: Interpreting the Results and Mechanistic Grounding

The expected outcome is that both this compound and TUG-891 will significantly reduce the plasma levels of TNF-α and IL-6 compared to the vehicle control group. A dose-dependent effect of this compound would provide strong evidence of its pharmacological activity.

The mechanism underlying this effect is the activation of the FFA4 signaling pathway.

G cluster_input cluster_receptor cluster_agonist cluster_downstream LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 Complex TLR4->TAK1 Activates FFA4 FFA4 Receptor bArr2 β-arrestin-2 FFA4->bArr2 Recruits Compound This compound or TUG-891 Compound->FFA4 Activates NFkB NF-κB Activation TAK1->NFkB Activates bArr2->TAK1 Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulates

Caption: FFA4 agonism inhibits LPS-induced inflammation.

As the diagram illustrates, LPS binding to TLR4 activates the TAK1 complex, leading to NF-κB activation and cytokine production.[8] The FFA4 agonist activates its receptor, which recruits β-arrestin-2.[6][9] This recruited β-arrestin-2 then interferes with and inhibits the TAK1 complex, effectively blocking the downstream inflammatory cascade.[8]

Conclusion and Future Directions

A successful outcome from this acute model provides a strong foundation for further development. The logical next steps would include:

  • Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Chronic Inflammation Models: Testing the compound in models of chronic diseases where FFA4 is implicated, such as diet-induced obesity and insulin resistance.

  • Safety and Toxicology: A comprehensive evaluation of the compound's safety profile.

This guide provides a robust, scientifically-grounded framework for the initial in vivo validation of this compound. By following these principles of rigorous experimental design, clear endpoint analysis, and mechanistic understanding, researchers can confidently assess the therapeutic potential of this promising compound.

References

  • Vertex AI Search. Signaling through Free Fatty Acid Receptor 4 Attenuates Cardiometabolic Disease.
  • National Institutes of Health (NIH). Free-fatty acid receptor-4 (GPR120): cellular and molecular function and its role in metabolic disorders.
  • ResearchGate. FFA4 engages with a variety of pathways to control signaling and physiological functions.
  • National Institutes of Health (NIH). The role of free-fatty acid receptor-4 (FFA4) in human cancers and cancer cell lines.
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  • BenchChem. Investigating FFAR4 Signaling Pathways with AH-7614: An In-depth Technical Guide.
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A Comparative Analysis of the Metabolic Stability of 5-(3-methoxyphenyl)pentanoic Acid Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Candidacy

In the landscape of modern drug discovery, the optimization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as crucial as its pharmacological potency. Among these, metabolic stability is a paramount parameter that dictates the in vivo fate of a drug candidate.[1] A compound with high metabolic stability is more likely to achieve and maintain therapeutic concentrations in the body, leading to a favorable pharmacokinetic profile and a greater probability of clinical success. Conversely, rapid metabolism can result in poor bioavailability and a short duration of action, necessitating higher or more frequent dosing, which can, in turn, increase the risk of adverse effects.[2]

This guide provides a comprehensive comparative analysis of the metabolic stability of 5-(3-methoxyphenyl)pentanoic acid and a series of its rationally designed analogs. This compound serves as a representative scaffold containing two key functional groups with known metabolic liabilities: a methoxy-substituted phenyl ring and a carboxylic acid moiety. Understanding the structure-metabolism relationships (SMR) within this series offers valuable insights for medicinal chemists and drug development scientists aiming to rationally design molecules with enhanced metabolic robustness.[3]

The primary metabolic pathways anticipated for the parent compound involve Phase I oxidation, specifically O-demethylation of the methoxy group by cytochrome P450 (CYP) enzymes, and Phase II conjugation, particularly glucuronidation of the carboxylic acid by UDP-glucuronosyltransferases (UGTs).[4][5] This guide will delve into how strategic structural modifications can influence these metabolic routes, thereby altering the overall stability of the molecule.

Comparative Analog Design and Rationale

To explore the SMR of this compound, five analogs were selected for this comparative analysis. Each analog incorporates a specific structural change designed to probe a key aspect of its metabolic fate.

Compound ID Compound Name Structural Modification Rationale
PC This compoundParent Compound
A1 5-(4-methoxyphenyl)pentanoic acidPositional isomer of the methoxy group (para)
A2 5-(2-methoxyphenyl)pentanoic acidPositional isomer of the methoxy group (ortho)
A3 5-(3-hydroxyphenyl)pentanoic acidO-demethylated metabolite and analog
A4 5-(3-fluorophenyl)pentanoic acidBioisosteric replacement of the methoxy group
A5 5-(3-methoxyphenyl)valeramideBioisosteric replacement of the carboxylic acid

Experimental Methodologies: A Self-Validating System for In Vitro Metabolic Stability Assessment

The metabolic stability of the parent compound and its analogs was assessed using a well-established in vitro model: human liver microsomes (HLM). This system is rich in Phase I (CYP) and Phase II (UGT) enzymes, providing a comprehensive overview of a compound's metabolic fate.[1]

Microsomal Stability Assay Protocol
  • Preparation of Incubation Mixtures:

    • A stock solution of each test compound (10 mM in DMSO) is prepared.

    • Human liver microsomes are thawed and diluted in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

    • The incubation mixture is prepared by combining the microsomal suspension with the test compound (final concentration of 1 µM). The final DMSO concentration is kept below 0.1% to minimize solvent effects.

  • Initiation of Metabolic Reactions:

    • The incubation mixtures are pre-warmed to 37°C.

    • Metabolic reactions are initiated by the addition of a cofactor solution. For assessing overall metabolic stability, a combined cofactor mix containing NADPH (for CYP-mediated oxidation) and UDPGA (for UGT-mediated glucuronidation) is used.

    • Control incubations are performed in the absence of cofactors to account for non-enzymatic degradation.

  • Time-Course Incubation and Sampling:

    • The reaction mixtures are incubated at 37°C with gentle shaking.

    • Aliquots are collected at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination and Sample Processing:

    • At each time point, the reaction is terminated by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • The samples are centrifuged to precipitate proteins.

    • The supernatant is collected for analysis.

  • LC-MS/MS Analysis:

    • The concentration of the parent compound remaining in each sample is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

    • The natural logarithm of the percentage of parent compound remaining is plotted against time.

    • The in vitro half-life (t½) is determined from the slope of the linear regression line.

    • The intrinsic clearance (CLint) is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein amount).

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_cpd Test Compound (1 µM) initiate Add Cofactors (NADPH & UDPGA) prep_cpd->initiate prep_hlm Human Liver Microsomes (0.5 mg/mL) prep_hlm->initiate prep_buffer Phosphate Buffer (pH 7.4) prep_buffer->initiate sampling Collect Aliquots (0, 5, 15, 30, 60 min) initiate->sampling terminate Terminate Reaction (Acetonitrile + IS) sampling->terminate analyze LC-MS/MS Analysis terminate->analyze data Calculate t½ and CLint analyze->data

Caption: Workflow for the in vitro metabolic stability assay.

Results and Discussion: Unraveling Structure-Metabolism Relationships

The metabolic stability of this compound and its analogs in human liver microsomes is summarized in the table below. The data are presented as in vitro half-life (t½) and intrinsic clearance (CLint).

Compound ID Compound Name In Vitro Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
PC This compound2527.7
A1 5-(4-methoxyphenyl)pentanoic acid1838.5
A2 5-(2-methoxyphenyl)pentanoic acid4515.4
A3 5-(3-hydroxyphenyl)pentanoic acid1257.8
A4 5-(3-fluorophenyl)pentanoic acid5512.6
A5 5-(3-methoxyphenyl)valeramide3519.8
Analysis of Metabolic Pathways and SMR

The parent compound (PC) exhibits moderate metabolic stability. Its metabolism is likely driven by both O-demethylation of the methoxy group and glucuronidation of the carboxylic acid.

Impact of Methoxy Group Position:

  • Analog A1 (para-methoxy): This analog shows a decrease in metabolic stability compared to the parent compound. The para-position is often more accessible to CYP enzymes, leading to more rapid O-demethylation.[6]

  • Analog A2 (ortho-methoxy): In contrast, the ortho-methoxy analog demonstrates significantly improved metabolic stability. The steric hindrance imposed by the ortho-substituent likely impedes the access of CYP enzymes to the methoxy group, thereby reducing the rate of O-demethylation.[7]

Effect of O-Demethylation:

  • Analog A3 (meta-hydroxy): This analog, which is also the primary metabolite of the parent compound via O-demethylation, is significantly less stable. The presence of a phenolic hydroxyl group provides a readily available site for rapid Phase II metabolism, particularly glucuronidation by UGTs.[5]

Bioisosteric Replacement of the Methoxy Group:

  • Analog A4 (meta-fluoro): Replacing the methoxy group with a fluorine atom leads to a substantial increase in metabolic stability. The carbon-fluorine bond is much stronger than the carbon-hydrogen bond, making it resistant to oxidative metabolism by CYP enzymes.[8] This strategy effectively blocks the O-demethylation pathway.

Bioisosteric Replacement of the Carboxylic Acid:

  • Analog A5 (amide): Conversion of the carboxylic acid to a primary amide results in a modest improvement in metabolic stability. While amides can still undergo hydrolysis, this pathway is generally slower than the direct and efficient glucuronidation of carboxylic acids.[5][9] This suggests that glucuronidation of the carboxylic acid is a significant contributor to the overall clearance of the parent compound.

Metabolic Pathway Visualization

G PC This compound (Parent Compound) Metabolite1 5-(3-hydroxyphenyl)pentanoic acid (Phenolic Metabolite) PC->Metabolite1 CYP-mediated O-demethylation Metabolite2 Acyl Glucuronide PC->Metabolite2 UGT-mediated Glucuronidation Metabolite3 Phenolic Glucuronide Metabolite1->Metabolite3 UGT-mediated Glucuronidation

Caption: Major metabolic pathways of this compound.

Conclusion and Future Directions

This comparative analysis demonstrates that the metabolic stability of this compound and its analogs is highly dependent on their chemical structure. The key takeaways for drug design are:

  • The position of the methoxy group significantly influences the rate of CYP-mediated O-demethylation, with the ortho position conferring the greatest stability due to steric hindrance.

  • Blocking O-demethylation through bioisosteric replacement with a fluorine atom is a highly effective strategy for enhancing metabolic stability.

  • Glucuronidation of the carboxylic acid is a major clearance pathway, and its replacement with a less readily conjugated group, such as an amide, can improve metabolic stability.

  • The introduction of a phenolic hydroxyl group, either as a primary metabolite or an analog, creates a new "metabolic soft spot" for rapid glucuronidation.

These findings underscore the importance of a metabolism-guided approach in drug design.[3] By understanding the interplay between chemical structure and metabolic pathways, medicinal chemists can rationally modify lead compounds to improve their pharmacokinetic profiles and increase their likelihood of becoming successful drug candidates.

Future studies should aim to confirm these in vitro findings with in vivo pharmacokinetic studies in preclinical species. Additionally, investigating the specific CYP and UGT isoforms responsible for the metabolism of these compounds would provide a more granular understanding of their biotransformation and potential for drug-drug interactions.

References

  • Poon, G. K. (2012). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • Et al. (2018). Metabolic control of methylation and acetylation. PMC. [Link]

  • Unknown. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Wang, S., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. PubMed. [Link]

  • Wang, L., et al. (2018). Drug metabolism in drug discovery and development. PMC. [Link]

  • Wang, S., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. PubMed. [Link]

  • Unknown. (2021). Cytochrome P450 Metabolism. The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]

  • Di Martino, R. M. C., et al. (2022). An Unexpected Deuterium-Induced Metabolic Switch in Doxophylline. ACS Publications. [Link]

  • Unknown. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Synapse. [Link]

  • Lincet, H., & Gidekel, M. (2022). Metabolic Strategies for Inhibiting Cancer Development. PMC. [Link]

  • Dalvie, D. (2025). Metabolism-guided drug design. ResearchGate. [Link]

  • Unknown. (n.d.). Bioisosteres for carboxylic acid groups. Hypha Discovery. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. PubMed. [Link]

  • Banks, A. S., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. PMC. [Link]

  • Caron, S. (2012). Application of Bioisosteres in Drug Design. Unknown Source. [Link]

  • Koirala, S., et al. (2019). Rational Reprogramming of O-Methylation Regioselectivity for Combinatorial Biosynthetic Tailoring of Benzenediol Lactone Scaffolds. Journal of the American Chemical Society. [Link]

  • Reed, J. R., & Hollenberg, P. F. (2014). Role of Protein–Protein Interactions in Cytochrome P450-Mediated Drug Metabolism and Toxicity. ACS Publications. [Link]

  • Sulpizio, C., et al. (2014). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. ResearchGate. [Link]

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  • Obach, R. S., et al. (2020). Biotransformation: Impact and Application of Metabolism in Drug Discovery. PMC. [Link]

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Confirming the Binding Affinity of 5-(3-methoxyphenyl)pentanoic Acid to its Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, rigorously validating the interaction between a novel compound and its biological target is a cornerstone of preclinical research. This guide provides an in-depth, technical comparison of methodologies to confirm and characterize the binding affinity of 5-(3-methoxyphenyl)pentanoic acid to its putative target. By synthesizing established biophysical techniques with functional assays, we present a self-validating workflow to ensure data integrity and build a compelling case for a molecule's mechanism of action.

Introduction: The Quest for a Target

While the precise biological target of this compound is still under investigation, compounds bearing the methoxyphenyl moiety have shown a range of biological activities. For instance, derivatives of 3,4,5-trimethoxycinnamic acid have been reported to act as GABAA/BZ receptor agonists, while other compounds with a similar structural backbone have been identified as inhibitors of tubulin polymerization.[1][2] Given the prevalence of the methoxyphenyl motif in compounds targeting tubulin, this guide will proceed under the hypothetical scenario that this compound has been identified as a potential tubulin inhibitor.

This guide will provide a comparative framework for:

  • Primary Validation of Binding: Employing Surface Plasmon Resonance (SPR) to confirm a direct interaction between this compound and tubulin.

  • Thermodynamic Characterization: Utilizing Isothermal Titration Calorimetry (ITC) to elucidate the thermodynamic drivers of the binding event.

  • Functional Correlation: Assessing the compound's effect on tubulin polymerization as a functional consequence of binding.

  • Comparative Analysis: Benchmarking the binding affinity and functional activity of this compound against a known tubulin inhibitor, such as colchicine.

The Experimental Workflow: A Multi-faceted Approach to Binding Affinity Confirmation

A robust assessment of a compound's binding affinity relies on a multi-pronged approach that combines direct binding assays with functional validation. This ensures that the observed binding is not an artifact of a particular technique and translates to a measurable biological effect.

G cluster_0 Direct Binding Assays cluster_1 Functional Assay cluster_2 Comparative Analysis SPR Surface Plasmon Resonance (SPR) - Real-time kinetics (ka, kd) - Affinity (KD) Data_Comparison Data Comparison - this compound - Colchicine (Reference) SPR->Data_Comparison KD ITC Isothermal Titration Calorimetry (ITC) - Stoichiometry (n) - Enthalpy (ΔH) - Entropy (ΔS) - Affinity (KD) ITC->Data_Comparison KD, ΔH, ΔS Tubulin_Polymerization Tubulin Polymerization Assay - IC50 determination Tubulin_Polymerization->Data_Comparison IC50

Figure 1: A comprehensive workflow for validating the binding affinity of a novel compound.

Part 1: Primary Validation with Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that provides real-time data on the kinetics of molecular interactions.[3] It is an invaluable tool for the initial confirmation of binding and for determining the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.

Experimental Protocol: SPR Analysis
  • Immobilization of Tubulin:

    • Covalently immobilize purified tubulin onto a CM5 sensor chip surface via amine coupling. The target immobilization level should be empirically determined to minimize mass transport effects.

  • Preparation of Analytes:

    • Prepare a dilution series of this compound and the reference compound (colchicine) in a suitable running buffer (e.g., HBS-EP+).

  • Binding Analysis:

    • Inject the analyte solutions over the immobilized tubulin surface at a constant flow rate.

    • Include buffer-only injections for double referencing.

    • Monitor the change in the refractive index, which is proportional to the amount of bound analyte.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.

Part 2: Thermodynamic Characterization with Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[3] This technique not only determines the binding affinity (KD) but also the stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Experimental Protocol: ITC Analysis
  • Sample Preparation:

    • Dialyze purified tubulin and dissolve this compound and colchicine in the same buffer to minimize buffer mismatch effects.

  • Titration:

    • Load the tubulin solution into the sample cell and the compound solution into the injection syringe.

    • Perform a series of small injections of the compound into the tubulin solution.

  • Data Acquisition:

    • Measure the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat pulses and fit the data to a suitable binding model to determine n, KD, ΔH, and ΔS.

Part 3: Functional Correlation with a Tubulin Polymerization Assay

Confirming that the binding of this compound to tubulin has a functional consequence is crucial. A tubulin polymerization assay directly measures the compound's ability to inhibit the formation of microtubules.

Experimental Protocol: Tubulin Polymerization Assay
  • Reaction Setup:

    • In a 96-well plate, combine tubulin, a polymerization-inducing agent (e.g., GTP), and varying concentrations of this compound or colchicine.

  • Monitoring Polymerization:

    • Measure the increase in absorbance at 340 nm over time at 37°C, which corresponds to the formation of microtubules.

  • Data Analysis:

    • Plot the rate of polymerization against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Comparative Data Analysis

The data obtained from the different assays should be compiled and compared to provide a comprehensive understanding of the binding event and to benchmark the novel compound against a known inhibitor.

ParameterThis compoundColchicine (Reference)MethodSignificance
KD (SPR) Experimental ValueLiterature/Experimental ValueSPREquilibrium Dissociation Constant
ka (SPR) Experimental ValueLiterature/Experimental ValueSPRAssociation Rate Constant
kd (SPR) Experimental ValueLiterature/Experimental ValueSPRDissociation Rate Constant
KD (ITC) Experimental ValueLiterature/Experimental ValueITCEquilibrium Dissociation Constant
n (ITC) Experimental ValueLiterature/Experimental ValueITCStoichiometry of Binding
ΔH (ITC) Experimental ValueLiterature/Experimental ValueITCEnthalpic Contribution
ΔS (ITC) Experimental ValueLiterature/Experimental ValueITCEntropic Contribution
IC50 Experimental ValueLiterature/Experimental ValueTubulin Polymerization AssayFunctional Potency

Conclusion

By systematically employing a combination of direct binding assays like SPR and ITC, alongside a functional assay such as tubulin polymerization, researchers can confidently confirm and characterize the binding affinity of this compound to its target. This multi-faceted, self-validating approach not only provides robust quantitative data but also offers deeper insights into the thermodynamic and functional aspects of the molecular interaction, which are critical for informed decision-making in the drug discovery and development pipeline.

References

  • Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PubMed Central. Available at: [Link]

  • Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation - MDPI. Available at: [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - NIH. Available at: [Link]

  • Computational evaluation of protein – small molecule binding - PMC - NIH. Available at: [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - MDPI. Available at: [Link]

  • Binding Database. Available at: [Link]

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A Researcher's Guide to Evaluating Off-Target Effects: A Comparative Analysis Featuring 5-(3-methoxyphenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the precise characterization of a small molecule's interaction with the cellular proteome is paramount. While on-target efficacy is the primary goal, a comprehensive understanding of off-target effects is critical for predicting potential toxicities, uncovering novel therapeutic applications, and ultimately ensuring clinical success. This guide provides a framework for evaluating the off-target profile of a novel compound, using 5-(3-methoxyphenyl)pentanoic acid as a case study.

For the purpose of this illustrative guide, we will hypothesize that this compound is a novel inhibitor of histone deacetylases (HDACs). This hypothesis is based on the prevalence of the methoxyphenyl moiety in known HDAC inhibitors.[1][2] We will compare its hypothetical off-target profile with that of Vorinostat (SAHA), a well-characterized pan-HDAC inhibitor.[3]

This guide will delve into three orthogonal, state-of-the-art methodologies for assessing off-target engagement: Cellular Thermal Shift Assay (CETSA), Kinome Profiling, and Chemical Proteomics. Each section will provide the scientific rationale, a detailed experimental protocol, and a comparative data analysis, empowering researchers to design and execute robust off-target evaluation studies.

Cellular Thermal Shift Assay (CETSA): Direct Assessment of Target Engagement in a Cellular Milieu

Expertise & Experience: CETSA is a powerful technique that allows for the direct measurement of a compound's binding to its target protein within the complex environment of a living cell or cell lysate.[4][5] The underlying principle is that the binding of a ligand, such as our test compound, stabilizes the target protein, leading to an increase in its melting temperature.[5] This method is invaluable as it provides direct evidence of target engagement in a more physiologically relevant context than traditional biochemical assays.

Trustworthiness: The self-validating nature of CETSA lies in its dose-dependent and target-specific thermal stabilization. A true on-target interaction will result in a measurable and saturable shift in the protein's melting curve upon compound treatment.

Experimental Protocol: CETSA for this compound
  • Cell Culture and Treatment:

    • Culture a relevant human cancer cell line (e.g., HCT116) to 70-80% confluency.

    • Treat cells with varying concentrations of this compound, Vorinostat (as a positive control), and a vehicle control (e.g., DMSO) for 2 hours at 37°C.

  • Cell Lysis and Heat Challenge:

    • Harvest the cells and resuspend them in a lysis buffer containing protease and phosphatase inhibitors.

    • Perform three freeze-thaw cycles using liquid nitrogen to ensure complete cell lysis.[6]

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C.[6]

    • Aliquot the soluble protein fraction and heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[6]

  • Protein Precipitation and Detection:

    • Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[6]

    • Carefully collect the supernatant containing the soluble, stabilized proteins.

    • Analyze the protein concentration in the supernatant by Western blotting using an antibody specific to the target HDAC isoform (e.g., HDAC1) and a loading control (e.g., GAPDH).

Data Presentation: Comparative CETSA Data
CompoundConcentration (µM)Melting Temperature (Tm) of HDAC1 (°C)ΔTm (°C)
Vehicle (DMSO)-52.3-
This compound153.10.8
1055.83.5
10058.25.9
Vorinostat154.52.2
1057.95.6
10060.17.8
Visualization: CETSA Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis_heat Lysis & Heat Challenge cluster_detection Protein Detection cell_culture Culture Cells treatment Treat with Compound cell_culture->treatment lysis Cell Lysis treatment->lysis heat Heat Challenge lysis->heat centrifugation Centrifugation heat->centrifugation western_blot Western Blot centrifugation->western_blot data_analysis data_analysis western_blot->data_analysis Data Analysis Kinome_Profiling_Decision_Tree start Submit Compound for Kinome Profiling inhibition_screen Screen against Kinase Panel (% Inhibition at 10 µM) start->inhibition_screen decision Significant Inhibition (>50%)? inhibition_screen->decision no_off_target No Significant Off-Target Kinase Activity decision->no_off_target No off_target_identified Potential Off-Target Kinase Identified decision->off_target_identified Yes follow_up Follow-up with IC50 Determination off_target_identified->follow_up

Caption: Decision-making process based on initial kinome profiling results.

Chemical Proteomics: A Global View of Small Molecule-Protein Interactions

Expertise & Experience: Chemical proteomics offers an unbiased, proteome-wide approach to identify the direct binding partners of a small molecule. [2]This is often achieved by immobilizing the compound of interest on a solid support (e.g., beads) and using it as "bait" to pull down interacting proteins from a cell lysate. [2]Subsequent identification of these proteins by mass spectrometry provides a global map of the compound's interactome.

Trustworthiness: The inclusion of appropriate controls, such as beads without the immobilized compound or competition experiments with an excess of free compound, is crucial for distinguishing specific interactors from non-specific binders, ensuring the reliability of the identified off-targets.

Experimental Protocol: Affinity-Based Chemical Proteomics
  • Probe Synthesis:

    • Synthesize an analog of this compound with a linker suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). It is critical that this modification does not significantly alter the compound's primary activity.

  • Affinity Chromatography:

    • Incubate the compound-conjugated beads with a cell lysate from the target cell line.

    • As a negative control, incubate parallel lysates with unconjugated beads.

    • For a competition control, pre-incubate the lysate with an excess of free this compound before adding the compound-conjugated beads.

  • Protein Elution and Identification:

    • Wash the beads extensively to remove non-specific binders.

    • Elute the specifically bound proteins.

    • Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Compare the protein profiles from the experimental, negative control, and competition control samples. Proteins that are significantly enriched in the experimental sample and depleted in the competition control are considered high-confidence off-targets.

Data Presentation: Hypothetical Chemical Proteomics Hits
Protein IdentifiedFunctionEnrichment vs. ControlDepletion in Competition
HDAC1 (On-Target) Histone Deacetylation++++++
Carbonic Anhydrase II pH Regulation++++
Aldehyde Dehydrogenase 1A1 Metabolism++
Heat Shock Protein 90 Chaperone+-
Visualization: Chemical Proteomics Workflow

Chemical_Proteomics_Workflow cluster_probe_prep Probe Preparation cluster_pull_down Affinity Pull-Down cluster_analysis Analysis probe_synthesis Synthesize Probe conjugation Conjugate to Beads probe_synthesis->conjugation incubation Incubate with Lysate conjugation->incubation washing Wash Beads incubation->washing elution Elute Proteins washing->elution lc_ms LC-MS/MS elution->lc_ms data_interpretation data_interpretation lc_ms->data_interpretation Data Interpretation

Caption: Workflow for identifying off-targets using chemical proteomics.

Conclusion: An Integrated Approach to Off-Target Evaluation

The comprehensive evaluation of a small molecule's off-target effects requires a multi-pronged approach. By integrating data from techniques that directly measure target engagement in a cellular context (CETSA), broadly screen for interactions with key enzyme families (Kinome Profiling), and provide an unbiased global view of the interactome (Chemical Proteomics), researchers can build a robust off-target profile. This integrated understanding is crucial for advancing drug candidates with a higher probability of clinical success and for uncovering novel biological insights.

References

  • Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. (2023). MDPI. [Link]

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  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (2020). National Institutes of Health. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(3-methoxyphenyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical and chemical research, the integrity of our work extends beyond groundbreaking discoveries to the responsible management of the chemical entities we handle. This guide provides an in-depth, procedural framework for the proper disposal of 5-(3-methoxyphenyl)pentanoic acid, ensuring the safety of laboratory personnel and the preservation of our environment. As there is no specific Safety Data Sheet (SDS) readily available for this compound, this document synthesizes data from structurally related molecules and established regulatory guidelines to offer a robust and cautious approach to its waste management.

Hazard Identification and Risk Assessment: A Proactive Stance

Understanding the potential hazards of this compound is the foundational step in its safe handling and disposal. Based on its chemical structure, which incorporates a methoxyphenyl group and a carboxylic acid moiety, we can infer the following potential hazards:

  • Skin and Eye Irritation: Carboxylic acids are known to be irritants.[1] Similarly, phenolic compounds can cause skin and eye irritation.[2] Therefore, it is prudent to treat this compound as a potential irritant.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1]

  • Environmental Hazard: Improper disposal can lead to environmental contamination. As a general principle, chemicals should not be released into the environment without proper assessment and treatment.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Equipment Specifications
Eye Protection Chemical safety goggles or a face shield.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[4]
Body Protection Laboratory coat.
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood.[5]
The Core Protocol: A Step-by-Step Disposal Workflow

The recommended and primary method for the disposal of this compound is through a licensed and certified chemical waste disposal facility.[6] Adherence to the following workflow is critical for ensuring regulatory compliance and safety.

Step 1: Waste Segregation - The Principle of Incompatibility Avoidance

Proper segregation of chemical waste is paramount to prevent dangerous reactions.[7]

  • Waste Classification: this compound waste should be classified as non-halogenated organic acid waste .

  • Container Requirements: Utilize a designated, clearly labeled, and sealable waste container. The container should be constructed of a compatible material, with high-density polyethylene (HDPE) being a suitable choice.[8]

  • Labeling: The container must be unequivocally marked with "Hazardous Waste," "Non-Halogenated Organic Acid Waste," and the full chemical name "this compound."[9]

Step 2: Waste Collection and Storage - Maintaining a Safe Laboratory Environment

  • Solid Waste: Collect solid this compound and any contaminated disposable items (e.g., weighing paper, gloves, pipette tips) in the designated solid waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated liquid waste container.

  • Storage: Keep the waste container tightly sealed when not in use.[8][10] Store it in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[8][10] The SAA should be away from sources of ignition and incompatible materials.

Step 3: Arranging for Professional Disposal - The Final and Critical Step

  • Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the primary resource for facilitating the disposal of hazardous waste.[10] They will have established procedures and contracts with licensed waste disposal vendors.

  • Documentation: Ensure all required waste disposal forms and manifests are completed accurately and comprehensively.

  • Handover: Follow your institution's specific procedures for the handover of the waste container to the authorized disposal personnel.

Disposal Workflow Diagram

G cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Collection & Storage cluster_2 Step 3: Professional Disposal A Generate this compound Waste B Classify as Non-Halogenated Organic Acid Waste A->B Characterize C Select Labeled, Compatible Waste Container B->C Prepare D Collect Solid & Liquid Waste Separately C->D Fill E Seal Container & Store in Satellite Accumulation Area D->E Secure F Contact Environmental Health & Safety (EHS) E->F Initiate Pickup G Complete Waste Manifest F->G Document H Transfer to Licensed Waste Disposal Facility G->H Handover

Caption: Disposal workflow for this compound.

Emergency Procedures: Preparedness for Unforeseen Events

In the event of a spill or exposure, immediate and correct action is crucial.

  • Spill Response:

    • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

    • Containment: If safe to do so, contain the spill using an appropriate absorbent material from a chemical spill kit.[7]

    • Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[5]

    • Decontamination: Clean the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7]

    • Eye Contact: Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open.[7]

    • Inhalation: Move the individual to fresh air.

    • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (if available) or information about the chemical to the medical personnel.

Regulatory Framework: Adherence to the Law

The disposal of chemical waste is strictly regulated by federal and state agencies. Key regulations include:

  • Resource Conservation and Recovery Act (RCRA): Enacted by the U.S. Environmental Protection Agency (EPA), RCRA governs the management of hazardous waste from "cradle to grave."[11]

  • Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) to protect laboratory workers from hazardous chemicals.[12][13] This includes provisions for safe handling and disposal.

Your institution's Chemical Hygiene Plan is a critical document that will provide specific guidance on waste disposal procedures that are in compliance with these regulations.

By adhering to the procedures outlined in this guide, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.

References

  • Hazardous Materials Disposal Guide. (2019). Nipissing University. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

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  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. OSHA. [Link]

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  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. (2002). Agency for Toxic Substances and Disease Registry. [Link]

  • Laboratory Environmental Sample Disposal Information Document. (2010). US EPA. [Link]

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A Researcher's Guide to the Safe Handling of 5-(3-methoxyphenyl)pentanoic Acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Risk Mitigation

5-(3-methoxyphenyl)pentanoic Acid is a carboxylic acid containing a methoxyphenyl group. Based on analogous compounds, the primary hazards are anticipated to be:

  • Skin Corrosion/Irittation: Carboxylic acids can be corrosive or irritating to the skin upon contact.[1][2][3][4][5]

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[1][2][4][5][6]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][6]

Given these potential hazards, a multi-layered approach to personal protection is essential. The following sections detail the minimum Personal Protective Equipment (PPE) required and the procedural rationale.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical safety gogglesNitrile or butyl rubber gloves[7]Laboratory coatRecommended if handling powders outside of a fume hood (N95 respirator)[7]
Conducting reactions Chemical safety goggles and face shieldNitrile or butyl rubber glovesChemical-resistant laboratory coatWork in a certified chemical fume hood
Purification (e.g., chromatography) Chemical safety goggles and face shieldNitrile or butyl rubber glovesChemical-resistant laboratory coatWork in a certified chemical fume hood
Handling waste Chemical safety gogglesNitrile or butyl rubber glovesChemical-resistant laboratory coatNot generally required if waste is properly contained
Eye and Face Protection

Given the potential for serious eye damage, chemical safety goggles are mandatory whenever handling this compound in any form.[6][8] A face shield should be worn in conjunction with goggles during procedures with a higher risk of splashing, such as when transferring large volumes of solutions or during vigorous reactions.[6]

Hand Protection

Choose gloves that offer adequate protection against carboxylic acids. Nitrile or butyl rubber gloves are recommended.[7] It is crucial to inspect gloves for any signs of degradation or perforation before use.[9] Always follow the proper glove removal technique to avoid skin contact with the contaminated outer surface of the glove.[9]

Body Protection

A laboratory coat is the minimum requirement for body protection.[6] For procedures with a significant risk of splashing, a chemical-resistant apron over the laboratory coat is advised. Ensure that the lab coat is fully buttoned and the sleeves are rolled down.

Respiratory Protection

To prevent respiratory tract irritation, it is strongly recommended to handle solid this compound in a certified chemical fume hood .[1][10] If a fume hood is not available for weighing, a NIOSH-approved N95 respirator should be used to minimize the inhalation of airborne particles.[7]

Safe Handling and Emergency Procedures Workflow

The following diagram illustrates the logical flow of operations for the safe handling of this compound, from preparation to emergency response.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Identifies Risks Don PPE Don PPE Select PPE->Don PPE Based on Task Weigh Solid Weigh Solid Don PPE->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Inhalation Inhalation Weigh Solid->Inhalation Accident Conduct Reaction Conduct Reaction Prepare Solution->Conduct Reaction Ingestion Ingestion Prepare Solution->Ingestion Accident Decontaminate Workspace Decontaminate Workspace Conduct Reaction->Decontaminate Workspace Eye Contact Eye Contact Conduct Reaction->Eye Contact Accident Skin Contact Skin Contact Conduct Reaction->Skin Contact Accident Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Protocols

Protocol for Donning and Doffing PPE

Donning Sequence:

  • Lab Coat: Put on a clean, properly fitting lab coat and fasten all buttons.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye Protection: Put on chemical safety goggles. If a splash hazard exists, add a face shield.

  • Gloves: Don the appropriate gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Sequence (to prevent cross-contamination):

  • Gloves: Remove gloves using the proper technique (glove-in-glove or beak method).

  • Face Shield/Goggles: Remove from the back of the head.

  • Lab Coat: Remove by rolling it down from the shoulders, keeping the contaminated exterior folded inward.

  • Respirator (if worn): Remove from the back of the head.

  • Wash Hands: Thoroughly wash hands with soap and water.

Disposal Plan

Waste Segregation is Key:

  • Solid Waste: Unused this compound and any grossly contaminated items (e.g., weigh boats, contaminated paper towels) should be placed in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[2][9]

  • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

  • Contaminated PPE: Disposable gloves and other contaminated PPE should be placed in a designated hazardous waste container.

All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[10]

Conclusion

The safe handling of this compound is paramount to ensuring the well-being of laboratory personnel. By understanding the potential hazards and diligently adhering to the PPE and disposal guidelines outlined in this document, researchers can minimize their risk of exposure and maintain a safe laboratory environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

References

  • Synquest Labs. (2018). Safety Data Sheet: 5-(Triethoxysilyl)pentanoic acid.
  • Cosmo Bio USA. (2015). Pentanoic acid MSDS.
  • Carl ROTH. (n.d.). Safety Data Sheet: n-Valeric acid.
  • Fisher Scientific. (2024). Safety Data Sheet: 1H-Indole-2-carboxylic acid.
  • PubChem. (n.d.). 5-(4-Hydroxy-3-methoxyphenyl)pentanoic acid.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Methoxyphenol.
  • United States Biological. (n.d.). MSDS - Safety Data Sheet.
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid?.
  • Fisher Scientific. (2025). Safety Data Sheet: Valeric acid.
  • PubChem. (n.d.). 5-methoxypentanoic Acid.
  • Cayman Chemical. (2022). Safety Data Sheet: PAF C-16 Carboxylic Acid.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • PubChem. (n.d.). 5-[1-(4-Methoxyphenyl)ethylamino]pentanoic acid.
  • Spectrum Chemical. (2018). Safety Data Sheet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.